2-Phenyl-1,3-propanediol-d4
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,3,3-tetradeuterio-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBDZXFJDMJLIB-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491247 | |
| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98704-00-8 | |
| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2-Phenyl-1,3-propanediol-d4: Properties, Molecular Weight, and Bioanalytical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1,3-propanediol-d4, a deuterated analog of 2-Phenyl-1,3-propanediol. The focus is on its molecular weight, physicochemical properties, and its critical role as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details the theoretical and experimental basis for its molecular weight, outlines its primary applications in pharmacokinetic and drug metabolism studies, and provides a field-proven experimental protocol for its use. The guide is intended to equip researchers, particularly those in drug development, with the foundational knowledge and practical insights required to effectively utilize this compound for generating robust, reliable, and regulatory-compliant bioanalytical data.
The Central Role of Isotopically Labeled Standards in Modern Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose due to its exceptional sensitivity and selectivity.[1] However, the journey of an analyte from a biological sample to the detector is fraught with potential variability, including inconsistencies in sample extraction, matrix-induced ionization suppression or enhancement, and instrument performance fluctuations.[1][2]
To control for this variability, the use of an internal standard (IS) is considered the gold standard.[1] An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.[2][3] Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with a heavier stable isotope (e.g., ²H or Deuterium, ¹³C, ¹⁵N), represent the pinnacle of IS selection.[3][4] Deuterated standards, such as 2-Phenyl-1,3-propanediol-d4, are particularly favored because their near-identical properties to the unlabeled analyte ensure they co-elute chromatographically and experience the same effects during sample preparation and ionization, thereby providing the most accurate correction for experimental variance.[1][2][3]
Physicochemical Properties of 2-Phenyl-1,3-propanediol-d4
2-Phenyl-1,3-propanediol-d4 is the deuterated form of 2-Phenyl-1,3-propanediol, a known impurity and metabolite related to the anticonvulsant drug Felbamate.[5] The strategic placement of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for the quantification of its unlabeled counterpart and structurally related compounds.
Table 1: Core Physicochemical and Identifier Data
| Property | 2-Phenyl-1,3-propanediol-d4 | 2-Phenyl-1,3-propanediol (for comparison) |
| Molecular Formula | C₉H₈D₄O₂ | C₉H₁₂O₂[6][7] |
| Molecular Weight | 156.22 g/mol [5] | 152.19 g/mol [6][8] |
| IUPAC Name | 2-phenyl-1,3-propane-1,1,3,3-d4-diol | 2-phenylpropane-1,3-diol[6] |
| CAS Number | 98704-00-8 | 1570-95-2[7][8] |
| Appearance | White Solid[5] | White Solid[7] |
| Storage Conditions | 2-8°C Refrigerator[5] | Room Temperature |
Elucidation of Molecular Weight
The molecular weight is the cornerstone property of any chemical standard. For 2-Phenyl-1,3-propanediol-d4, this value is derived from its atomic composition, with special consideration for the heavier isotope of hydrogen.
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of the constituent atoms.
-
Base Molecule (2-Phenyl-1,3-propanediol, C₉H₁₂O₂):
-
Isotopically Labeled Molecule (2-Phenyl-1,3-propanediol-d4, C₉H₈D₄O₂): The "-d4" designation signifies the replacement of four protium atoms (¹H) with four deuterium atoms (²H or D). The labeling is specifically on the carbons bearing the hydroxyl groups (2-Phenyl-1,3-propane-1,1,3,3-d4-diol).[5]
-
Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu
-
Hydrogen (H): 8 atoms × 1.008 amu/atom = 8.064 amu
-
Deuterium (D): 4 atoms × 2.014 amu/atom ≈ 8.056 amu
-
Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu
-
Total Molecular Weight ≈ 156.22 g/mol [5]
-
This +4 Da mass shift is substantial enough to prevent isotopic crosstalk in most mass spectrometers, ensuring that the signal from the internal standard does not interfere with the signal from the analyte.
Experimental Verification via Mass Spectrometry
While theoretical calculations provide a precise value, experimental verification is a mandatory quality control step. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is employed to confirm the monoisotopic mass and isotopic purity of the standard. This analysis verifies that the compound has the correct elemental composition and that the deuterium incorporation is high (typically >98%), which is crucial for minimizing interference from any unlabeled material.[3]
Application Spotlight: Internal Standard for Felbamate and Metabolite Quantification
The primary and most critical application of 2-Phenyl-1,3-propanediol-d4 is as an internal standard for the bioanalysis of the antiepileptic drug Felbamate and its related compounds.[5] Felbamate itself is 2-phenyl-1,3-propanediol dicarbamate. The structural similarity between the core of Felbamate and 2-Phenyl-1,3-propanediol-d4 makes the latter an exemplary IS.
Causality Behind its Efficacy:
-
Extraction Recovery: During sample preparation procedures like liquid-liquid extraction or solid-phase extraction, any physical loss of the analyte will be mirrored by a proportional loss of the deuterated IS.[9][10]
-
Chromatographic Co-elution: The addition of deuterium atoms results in a negligible change to the polarity and chemical properties of the molecule. Consequently, the analyte and the IS have virtually identical retention times on a reversed-phase HPLC column.[3] This is a critical self-validating feature, as it ensures both compounds experience the same matrix effects at the moment of ionization.
-
Ionization Efficiency: As both compounds enter the mass spectrometer's ion source simultaneously, any suppression or enhancement of the signal due to co-eluting matrix components will affect both the analyte and the IS to the same degree.
By calculating the ratio of the analyte's peak area to the IS's peak area, these sources of variability are normalized, leading to a highly accurate and precise final concentration measurement.[1]
Experimental Protocol: Quantification of an Analyte using 2-Phenyl-1,3-propanediol-d4 by LC-MS/MS
This protocol outlines a validated, trustworthy workflow for the quantification of an analyte (e.g., 2-Phenyl-1,3-propanediol) in human plasma.
Objective: To determine the concentration of an analyte in human plasma samples using a calibration curve and 2-Phenyl-1,3-propanediol-d4 as the internal standard.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1.0 mg/mL stock solution of the analyte and the IS (2-Phenyl-1,3-propanediol-d4) in methanol.
-
From these stocks, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL) and a fixed-concentration IS working solution (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This technique is fast, simple, and effective for removing the bulk of plasma proteins prior to LC-MS/MS analysis.
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte (2-Phenyl-1,3-propanediol): e.g., Q1: 153.1 m/z → Q3: 135.1 m/z
-
IS (2-Phenyl-1,3-propanediol-d4): e.g., Q1: 157.1 m/z → Q3: 139.1 m/z (Note: Exact transitions must be optimized experimentally)
-
-
-
Data Analysis and Validation:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Quantify unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
The system is self-validating through the consistent response of the IS across all samples. Per FDA guidance, significant variability in the IS response may indicate an analytical issue that requires investigation.[11]
-
Visualization of the Bioanalytical Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample receipt to final data output.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Conclusion
2-Phenyl-1,3-propanediol-d4, with a precisely defined molecular weight of 156.22 g/mol , is more than just a chemical entity; it is an essential tool that enables accuracy and confidence in bioanalytical science. Its utility as a stable isotope-labeled internal standard is grounded in the fundamental principles of analytical chemistry, providing a robust mechanism to correct for inevitable experimental variations. For professionals in drug development, the proper use of such high-purity standards is not merely a best practice but a foundational requirement for generating the high-quality, reproducible data necessary for regulatory submission and advancing therapeutic candidates.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 254178, 2-Phenyl-1,3-propanediol. Retrieved from PubChem. [Link]
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. 2-Phenyl-1,3-propanediol-d4. Retrieved from Pharmaffiliates. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass. [Link]
-
Perret, D., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(9), 1287-97. [Link]
-
Bergeron, A., Furtado, M., & Garofolo, F. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(9), 1287-97. [Link]
-
Romanyshyn, L. A., Tumanova, I., & Rower, J. E. (1994). Chromatographic procedures for the determination of felbamate in serum. Journal of Pharmaceutical and Biomedical Analysis, 12(4), 531-7. [Link]
-
Adusumalli, V. E., et al. (1993). Determination of the anticonvulsant felbamate and its three metabolites in brain and heart tissue of rats. Journal of Chromatography. B, Biomedical Applications, 620(2), 239-46. [Link]
-
U.S. Food & Drug Administration (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from FDA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 2-Phenyl-1,3-propanediol 98 1570-95-2 [sigmaaldrich.com]
- 9. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the anticonvulsant felbamate and its three metabolites in brain and heart tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
An In-Depth Technical Guide to the Structure and Synthesis of 2-Phenyl-1,3-propanediol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuteration in Modern Drug Development
In the landscape of pharmaceutical research and development, the strategic incorporation of stable isotopes, particularly deuterium, has emerged as a powerful tool for optimizing drug candidates' pharmacokinetic profiles and for use in bioanalytical studies.[1][2] Deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This modification can lead to a reduced rate of metabolic degradation, thereby enhancing bioavailability and prolonging the therapeutic effect. Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and reproducibility of pharmacokinetic and toxicokinetic studies.[1][2]
This guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-Phenyl-1,3-propanediol-d4, a deuterated analog of a key pharmaceutical intermediate. This compound is of significant interest as a labeled internal standard for the quantification of Felbamate, an anti-epileptic drug.
Chemical Structure and Properties
2-Phenyl-1,3-propanediol-d4 is an isotopologue of 2-phenyl-1,3-propanediol where the four hydrogen atoms on the two carbinol carbons have been replaced by deuterium atoms.
Chemical Structure:
Caption: Synthetic workflow for 2-Phenyl-1,3-propanediol-d4.
Experimental Protocol:
This protocol is adapted from established procedures for the reduction of esters with lithium aluminum hydride. [3]Extreme caution should be exercised when working with lithium aluminum deuteride, as it is a highly reactive and flammable substance. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
Materials:
-
Diethyl phenylmalonate
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Distilled water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a positive pressure of nitrogen.
-
Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum deuteride. The suspension is stirred to ensure homogeneity.
-
Substrate Addition: A solution of diethyl phenylmalonate in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄ at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Work-up (Fieser Method): The reaction mixture is cooled in an ice bath. The following are added sequentially and dropwise with vigorous stirring:
-
x mL of water (where x is the mass in grams of LiAlD₄ used)
-
x mL of 15% aqueous sodium hydroxide
-
3x mL of water
-
-
Filtration and Extraction: The resulting granular precipitate is filtered through a pad of Celite, and the filter cake is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene-hexane) to afford 2-Phenyl-1,3-propanediol-d4 as a white solid.
Structural Verification and Purity Assessment
The structural integrity and isotopic enrichment of the synthesized 2-Phenyl-1,3-propanediol-d4 must be confirmed using a combination of analytical techniques.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of signals corresponding to the methylene protons at the C1 and C3 positions confirms the successful incorporation of deuterium. The spectrum will show signals for the phenyl protons and the methine proton.
-
¹³C NMR: The carbon signals for the CD₂OH groups will appear as triplets due to coupling with deuterium.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the deuterated compound (156.22 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The isotopic distribution can also be analyzed to determine the percentage of d4, d3, d2, etc., species present.
Predicted Analytical Data:
| Analysis | Non-deuterated (2-Phenyl-1,3-propanediol) | Deuterated (2-Phenyl-1,3-propanediol-d4) - Predicted |
| ¹H NMR | Phenyl protons (m, ~7.2-7.4 ppm), Methine proton (m, ~3.0 ppm), Methylene protons (m, ~3.8-4.0 ppm), Hydroxyl protons (br s) | Phenyl protons (m, ~7.2-7.4 ppm), Methine proton (m, ~3.0 ppm), Hydroxyl protons (br s) |
| ¹³C NMR | Phenyl carbons (~126-140 ppm), Methine carbon (~50 ppm), Methylene carbons (~65 ppm) | Phenyl carbons (~126-140 ppm), Methine carbon (~50 ppm), Methylene carbons (triplet, ~65 ppm) |
| Mass (m/z) | [M+H]⁺: 153.08 | [M+H]⁺: 157.11 |
Applications in Drug Development
The primary application of 2-Phenyl-1,3-propanediol-d4 is as a stable isotope-labeled internal standard for the quantitative analysis of Felbamate in biological matrices. [1][2]The use of a deuterated internal standard is the gold standard in bioanalytical method development for LC-MS based assays. [4] Advantages of using 2-Phenyl-1,3-propanediol-d4 as an internal standard:
-
Co-elution with the Analyte: Due to its similar physicochemical properties, the deuterated standard co-elutes with the non-deuterated analyte, which allows for effective correction of matrix effects and variations in instrument response.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method, which is crucial for regulatory submissions.
-
Enhanced Method Robustness: It compensates for variability in sample preparation, injection volume, and ionization efficiency, leading to a more robust and reliable bioanalytical method.
Conclusion
2-Phenyl-1,3-propanediol-d4 is a valuable tool in the development and bioanalysis of Felbamate and potentially other related pharmaceutical compounds. Its synthesis via the reduction of diethyl phenylmalonate with lithium aluminum deuteride is a well-established and efficient method. The rigorous characterization of the final product is essential to ensure its suitability for use as an internal standard in regulated bioanalytical studies. As the field of pharmacokinetics continues to demand higher levels of accuracy and precision, the use of deuterated internal standards like 2-Phenyl-1,3-propanediol-d4 will remain a critical component of drug development programs.
References
-
PubChem. 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. [Link]
-
Veeprho. 2-Phenyl-1,3-propanediol-D4. [Link]
-
Pharmaffiliates. 2-Phenyl-1,3-propanediol-d4. [Link]
- Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
-
Sciencemadness Discussion Board. Reduction of diethyl phenyl malonate with LAH. [Link]
- Google Patents.
-
Organic Syntheses. Ethyl Phenylmalonate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. [Link]
-
KCAS Bioanalytical Services. The Value of Deuterated Internal Standards. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
Sources
A Technical Guide to 2-Phenyl-1,3-propanediol-d4 and its Application in Bioanalytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount for establishing safety and efficacy. This guide provides a comprehensive overview of 2-Phenyl-1,3-propanediol-d4, a deuterated internal standard crucial for the accurate bioanalysis of its parent drug, Felbamate. We will delve into the synonyms and chemical identity of this compound, explore the rationale behind the use of stable isotope-labeled standards in mass spectrometry, and present a detailed protocol for its application in a validated LC-MS/MS method for Felbamate quantification. Furthermore, this guide will elucidate the synthesis of 2-Phenyl-1,3-propanediol-d4, offering a foundational understanding for its preparation.
Part 1: Unveiling 2-Phenyl-1,3-propanediol-d4: Synonyms and Identification
2-Phenyl-1,3-propanediol-d4 is a stable isotope-labeled analog of 2-Phenyl-1,3-propanediol, where four hydrogen atoms have been replaced by deuterium. This seemingly subtle modification is instrumental in its primary application as an internal standard in quantitative mass spectrometry.
Synonyms and Chemical Identifiers:
| Name | Identifier |
| Systematic Name | 2-Phenyl-1,3-propane-1,1,3,3-d4-diol |
| Synonym | 1,3-Propane-1,1,3,3-d4-diol, 2-phenyl- |
| CAS Number | 98704-00-8 |
| Molecular Formula | C₉H₈D₄O₂ |
| Molecular Weight | 156.22 g/mol |
Part 2: The Critical Role of Deuterated Internal Standards in Bioanalysis
The use of stable isotope-labeled internal standards, such as 2-Phenyl-1,3-propanediol-d4, is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard and the analyte of interest.
The Causality Behind the Choice:
-
Co-elution: The deuterated standard and the analyte exhibit virtually identical chromatographic behavior, ensuring they elute from the analytical column at the same time.
-
Identical Ionization Efficiency: Both compounds experience the same degree of ionization in the mass spectrometer's source, mitigating variations in signal intensity due to matrix effects.
-
Correction for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard.
By adding a known amount of the deuterated internal standard to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for variations in sample preparation and instrument response.
Part 3: The Nexus with Felbamate: A Therapeutic Context
2-Phenyl-1,3-propanediol-d4 serves as an indispensable tool in the therapeutic drug monitoring and pharmacokinetic studies of Felbamate. Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug used in the treatment of partial seizures.[2]
Pharmacokinetics of Felbamate:
| Pharmacokinetic Parameter | Value |
| Bioavailability | >90% (oral) |
| Protein Binding | 22-25% |
| Metabolism | Hepatic (CYP3A4 and CYP2E1) |
| Elimination Half-life | 14-23 hours |
| Excretion | Primarily renal (40-50% as unchanged drug) |
Given the potential for drug-drug interactions and patient variability in metabolism, accurate monitoring of Felbamate plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects.
Part 4: Synthesis of 2-Phenyl-1,3-propanediol-d4: A Conceptual Workflow
Conceptual Synthetic Pathway:
Caption: Conceptual synthesis of 2-Phenyl-1,3-propanediol-d4.
Step-by-Step Methodology (Conceptual):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), a solution of diethyl phenylmalonate in an anhydrous ether solvent (e.g., tetrahydrofuran) is prepared.
-
Reduction: The flask is cooled in an ice bath, and a solution of a deuterated reducing agent, such as lithium aluminum deuteride (LAD) or sodium borodeuteride (NaBD4), in an appropriate solvent is added dropwise. The use of a deuterated reducing agent is the key step to introduce the deuterium atoms at the 1 and 3 positions of the propanediol backbone.
-
Quenching: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium sulfate.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield pure 2-Phenyl-1,3-propanediol-d4.
Part 5: Experimental Protocol: Quantification of Felbamate in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step protocol for the quantitative analysis of Felbamate in human plasma, employing 2-Phenyl-1,3-propanediol-d4 as the internal standard. This protocol is adapted from established bioanalytical methods for antiepileptic drugs.[4][5][6]
Materials and Reagents:
-
Felbamate reference standard
-
2-Phenyl-1,3-propanediol-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow Diagram:
Caption: Workflow for Felbamate quantification in plasma.
Detailed Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Felbamate and 2-Phenyl-1,3-propanediol-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Felbamate stock solution in methanol to create working solutions for the calibration curve.
-
Prepare a working solution of the internal standard (2-Phenyl-1,3-propanediol-d4) in methanol at an appropriate concentration.
-
-
Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Felbamate and the internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felbamate: m/z [M+H]⁺ → fragment ion
-
2-Phenyl-1,3-propanediol-d4 (IS): m/z [M+H]⁺ → fragment ion
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank human plasma with known concentrations of Felbamate.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Felbamate to the internal standard against the nominal concentration of Felbamate.
-
Determine the concentration of Felbamate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Part 6: Bioanalytical Method Validation: A Self-Validating System
A robust bioanalytical method is a self-validating system, ensuring the reliability and reproducibility of the data. The validation of the described LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA, EMA).[7][8][9][10]
Key Validation Parameters:
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the measured concentration to the true concentration. |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. |
| Recovery | The efficiency of the extraction procedure. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. |
Conclusion
2-Phenyl-1,3-propanediol-d4 is a vital tool for researchers and drug development professionals engaged in the study of Felbamate. Its role as a deuterated internal standard enables the development of highly accurate and precise bioanalytical methods, which are essential for pharmacokinetic and therapeutic drug monitoring studies. This guide has provided a comprehensive overview of its synonyms, the scientific rationale for its use, its relationship with Felbamate, a conceptual synthetic pathway, and a detailed experimental protocol for its application. By adhering to rigorous validation principles, the methodologies described herein will contribute to the generation of high-quality, reliable data in the pursuit of advancing therapeutic innovation.
References
-
Felbamate. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
-
Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex. Neuropharmacology. 2005;49(4):477-87. Available from: [Link]
- Process for the preparation of 2-phenyl-1,3-propanediol. US Patent 9,233,898.
-
Bioanalytical method development and validation of a novel antiseizure agent Cenobamate using LC-MS/MS. International Journal of Nanotechnology. 2023;20(1/2/3/4):63-74. Available from: [Link]
-
Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(1):123-8. Available from: [Link]
-
Determination of Felbamate Concentration in Pediatric Samples by High-Performance Liquid Chromatography. Ther Drug Monit. 1997;19(3):301-6. Available from: [Link]
-
Quantitative Analysis of Cenobamate and Concomitant Anti-Seizure Medications in Human Plasma via Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Pharmaceuticals (Basel). 2024;17(2):247. Available from: [Link]
-
Drug Monitoring and Toxicology: A Simple Procedure for the Monitoring of Felbamate by HPLC-UV Detection. J Anal Toxicol. 2011;35(7):444-8. Available from: [Link]
-
Isotopic Labelling Analysis using Single Cell Mass Spectrometry. bioRxiv. 2024. Available from: [Link]
-
Felbamate for partial seizures: results of a controlled clinical trial. Neurology. 1993;43(4):688-92. Available from: [Link]
-
Determination of Antiepileptics in Biological Samples—A Review. Molecules. 2023;28(14):5383. Available from: [Link]
- Synthesis of 2-phenyl-1,3-propanediol. US Patent 4,868,327.
-
Bioanalytical method validation of rifapentine and its metabolite in human plasma using the LC-MS/MS method, as well as its application to a pharmacokinetics study. J Appl Pharm Sci. 2024;14(03):134-145. Available from: [Link]
-
Isotopic Labeling Analysis using Single Cell Mass Spectrometry. ResearchGate. 2024. Available from: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. 2014;16(6):1372-1391. Available from: [Link]
-
Deuterated Internal Standard: Significance and symbolism. Synfacts. 2024;20(08):0811. Available from: [Link]
-
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. 2015;7(12):1547-1564. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. scispace.com [scispace.com]
- 10. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of Isotopic Labeling in Modern Analytics
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-propanediol-d4
In the landscape of pharmaceutical research and development, precision and accuracy are paramount. The use of stable isotope-labeled (SIL) compounds as internal standards has become the gold standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. 2-Phenyl-1,3-propanediol-d4, the deuterated analogue of 2-Phenyl-1,3-propanediol, exemplifies such a critical analytical tool. It is primarily utilized as an internal standard for the quantification of Felbamate, an anti-epileptic drug, and its metabolites in complex biological matrices.[1][2]
The strategic replacement of four hydrogen atoms with deuterium imparts a 4-dalton mass shift, allowing for clear differentiation from the unlabeled analyte by a mass spectrometer. Crucially, this substitution has a negligible effect on the molecule's physicochemical properties, such as chromatographic retention time, extraction efficiency, and ionization response. This near-identical behavior is the cornerstone of its utility, as it enables the SIL standard to meticulously track the analyte through every stage of sample preparation and analysis, correcting for variability and matrix effects to ensure highly accurate quantification.[3]
This guide offers a comprehensive exploration of the physicochemical properties of 2-Phenyl-1,3-propanediol-d4, providing researchers, scientists, and drug development professionals with the core data and methodologies required for its effective implementation.
Section 1: Core Physicochemical Characteristics
The fundamental properties of 2-Phenyl-1,3-propanediol-d4 are rooted in its non-deuterated counterpart. The introduction of deuterium atoms results in a predictable increase in molecular weight, while properties governed by intermolecular forces, such as melting and boiling points, are not significantly altered.
Data Summary: Physicochemical Properties
| Property | 2-Phenyl-1,3-propanediol (Unlabeled) | 2-Phenyl-1,3-propanediol-d4 (Labeled) | Data Source |
| Chemical Structure | HOCH₂CH(C₆H₅)CH₂OH | HOCD₂CH(C₆H₅)CD₂OH | [2][4] |
| CAS Number | 1570-95-2 | 98704-00-8 | [2][4] |
| Molecular Formula | C₉H₁₂O₂ | C₉H₈D₄O₂ | [2][5] |
| Molecular Weight | 152.19 g/mol | 156.22 g/mol | [2][6] |
| Appearance | White to Off-White Solid | White Solid | [2][7] |
| Melting Point | 53-56 °C | Expected to be similar to unlabeled | [4][6][8] |
| Boiling Point | 176 °C @ 13 Torr | Expected to be similar to unlabeled | [7] |
| Solubility | Slightly soluble in Chloroform and Methanol. | Expected to be similar to unlabeled. Miscible with water, acetone.[7][9] | |
| pKa | 14.26 ± 0.10 (Predicted) | Expected to be similar to unlabeled | [7] |
Section 2: Synthesis and Isotopic Labeling Strategy
While specific synthesis routes for commercial 2-Phenyl-1,3-propanediol-d4 are often proprietary, a logical and common approach involves the reduction of a suitable precursor with a deuterated reducing agent. This ensures the precise incorporation of deuterium at non-exchangeable positions. A highly plausible pathway starts from diethyl phenylmalonate.
The reduction of the ester groups to hydroxyl groups can be achieved using powerful reducing agents. To introduce the deuterium labels at the C1 and C3 positions, a deuterated reagent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) would be employed.
A patented method for synthesizing the unlabeled compound involves the reduction of diethyl phenylmalonate with sodium borohydride in the presence of a phosphate buffer to improve yield and purity.[10] Adapting this for deuteration would involve the substitution of NaBH₄ with NaBD₄.
Caption: Plausible synthetic pathway for 2-Phenyl-1,3-propanediol-d4.
Section 3: Analytical Characterization and Quality Control
The validation of a stable isotope-labeled standard is a multi-faceted process requiring orthogonal analytical techniques to confirm its identity, purity (both chemical and isotopic), and concentration.[11] This ensures the integrity of the quantitative data it helps generate.
Caption: Comprehensive analytical workflow for validating a SIL standard.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Expertise & Causality: MS is the definitive technique for confirming the mass of the deuterated molecule and assessing its isotopic purity. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition (C₉H₈D₄O₂). For isotopic purity, LC-MS is used to measure the relative abundance of the desired d4 isotopologue compared to lower (d0-d3) and higher (d5+) isotopologues. An isotopic enrichment of ≥98% is typically required for high-quality internal standards.[3]
Protocol: Isotopic Purity Assessment by LC-MS
-
Standard Preparation: Prepare a solution of 2-Phenyl-1,3-propanediol-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition: Full scan mode to observe all isotopologues. Alternatively, use Selected Ion Monitoring (SIM) to monitor the specific m/z for each isotopologue (e.g., d0 to d5).[12]
-
-
Data Analysis: Integrate the peak areas for each monitored isotopologue. Calculate isotopic purity as: (Area_d4 / Sum of Areas_d0-dn) * 100%.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Expertise & Causality: While MS confirms what the mass is, NMR confirms where the deuterium labels are located. This provides unequivocal structural proof.[11]
-
¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons on the C1 and C3 carbons (the -CH₂OH groups) in the unlabeled compound will be absent or significantly diminished in the d4-labeled version. This directly confirms the site of deuteration. The hydroxyl (-OH) protons will still be visible but can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, causing their signals to disappear.[13]
-
¹³C NMR: The carbon signals for C1 and C3 will show coupling to deuterium (C-D coupling), resulting in characteristic multiplets, and a slight upfield shift compared to the unlabeled compound.
-
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, showing a signal that confirms the presence of deuterium at the expected chemical shift.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 2-Phenyl-1,3-propanediol-d4 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
H-D Exchange (Optional): After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O), shake gently, and re-acquire the spectrum to identify the exchangeable -OH proton signals.
-
Analysis: Compare the spectrum to that of an authentic standard of the unlabeled 2-Phenyl-1,3-propanediol. Confirm the absence of signals for the C1 and C3 protons.
Section 4: Applications in Quantitative Bioanalysis
The primary application of 2-Phenyl-1,3-propanediol-d4 is as an internal standard for the quantification of Felbamate or its metabolites in pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies.[1][14]
Causality: Why SIL Internal Standards are Superior In a typical bioanalytical workflow, a sample (e.g., plasma) undergoes multiple steps: protein precipitation, liquid-liquid extraction or solid-phase extraction, concentration, and finally, injection into an LC-MS system. Analyte can be lost at any step. An ideal internal standard is added at the very beginning and experiences the exact same proportional loss as the analyte. Because 2-Phenyl-1,3-propanediol-d4 is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency (or suppression). The mass spectrometer distinguishes them by their mass difference. The final concentration is calculated based on the ratio of the analyte response to the internal standard response, which remains constant regardless of sample preparation variability or matrix-induced ion suppression.[3]
Section 5: Safety, Handling, and Storage
While a specific safety data sheet for the d4 version may be limited, the toxicological profile is expected to be identical to the unlabeled compound.
-
Hazard Identification: Based on the data for 2-Phenyl-1,3-propanediol, the compound is classified as causing serious eye damage (H318).[4][5]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15][16] Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[17]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[15][18] For long-term stability as a certified standard, storage at 2-8°C is often recommended.[2]
Conclusion
2-Phenyl-1,3-propanediol-d4 is more than just a molecule with a higher mass; it is a precision tool engineered for high-stakes analytical chemistry. Its value is defined by a set of well-characterized physicochemical properties that are nearly identical to its non-deuterated analogue, allowing it to serve as an ideal internal standard. A thorough characterization, combining mass spectrometry to confirm isotopic purity and NMR to verify the location of the labels, is essential for its validation. For researchers in drug metabolism and pharmacokinetics, the proper use of this and similar SIL standards is a foundational element for producing reliable, reproducible, and defensible quantitative data.
References
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
-
ChemSynthesis. (n.d.). 1,3-diphenyl-1,3-propanediol. Retrieved from [Link]
-
Veeprho. (n.d.). 2-Phenyl-1,3-propanediol-D4. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - 2-Phenyl-1,3-Propanediol. Retrieved from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
-
Pharmaffiliates. (n.d.). 2-Phenyl-1,3-propanediol-d4. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]
-
YouTube. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Molecules. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
-
SpectraBase. (n.d.). D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 2-フェニル-1,3-プロパンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sigma Aldrich 2-Phenyl-1,3-propanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. 2-Phenyl-1,3-propanediol | 1570-95-2 [chemicalbook.com]
- 8. 2-Phenyl-1,3-propanediol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Propylene glycol - Wikipedia [en.wikipedia.org]
- 10. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. coresta.org [coresta.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Deuteration - ThalesNano [thalesnano.com]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
- 17. kmpharma.in [kmpharma.in]
- 18. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 2-Phenyl-1,3-propanediol-d4 for Laboratory Applications
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 2-Phenyl-1,3-propanediol-d4 (CAS No. 98704-00-8), a deuterated analog used as a labeled standard in various analytical and metabolic studies, including those related to the drug Felbamate.[1] Given the scarcity of direct solubility data for this specific isotopologue, this document synthesizes information from its non-deuterated parent compound, 2-Phenyl-1,3-propanediol (CAS No. 1570-95-2), with fundamental principles of physical organic chemistry and the subtle effects of isotopic substitution. We present a predicted solubility profile, a rigorous, field-proven experimental protocol for quantitative solubility determination, and practical insights for researchers, scientists, and drug development professionals to ensure accurate and reproducible results in the laboratory.
Molecular Structure and Physicochemical Properties
To understand the solubility of 2-Phenyl-1,3-propanediol-d4, we must first analyze the structure of its parent compound.
Key Properties of 2-Phenyl-1,3-propanediol:
-
Molecular Formula: C₉H₁₂O₂[2]
The molecule's structure is amphiphilic, featuring two distinct regions that govern its interactions with solvents:
-
A Hydrophilic Diol Moiety: The two hydroxyl (-OH) groups on the propane backbone are polar and capable of acting as both hydrogen bond donors and acceptors. This region promotes solubility in polar, protic solvents.
-
A Lipophilic Phenyl Ring: The aromatic phenyl group is nonpolar and contributes to van der Waals interactions. This region promotes solubility in nonpolar, aprotic solvents.
This dual-character structure dictates that its solubility will be highest in solvents that can effectively solvate both the polar and nonpolar portions of the molecule.
The Isotopic Effect: Impact of Deuteration on Solubility
2-Phenyl-1,3-propanediol-d4 is deuterated at the C1 and C3 positions (HO-CD₂-CH(Ph)-CD₂-OH). While isotopic substitution is often assumed to have a negligible effect on solubility for routine lab work, understanding the underlying principles is crucial for high-precision applications.[7]
Deuterium forms slightly shorter and stronger covalent bonds than protium (hydrogen).[8] This can lead to subtle changes in intermolecular forces:
-
Hydrogen/Deuterium Bonding: The O-H···O hydrogen bond is the primary intermolecular force in the solid crystal lattice and is critical for solvation in protic solvents. The corresponding O-D···O "deuterium bond" has a slightly different zero-point vibrational energy, which can marginally alter the strength of these interactions.[9][10]
-
Polarity and Dipole Moment: Changes in bond length and vibrational modes can cause minor shifts in the molecule's overall dipole moment, though this effect is typically very small.[11]
Expert Insight: For the vast majority of laboratory applications, such as preparing stock solutions for chromatography or NMR, it is a scientifically reasonable starting assumption that the solubility of 2-Phenyl-1,3-propanediol-d4 is highly comparable to its non-deuterated counterpart.[7] However, this guide provides a definitive protocol (Section 5.0) for researchers who require precise, experimentally validated solubility data.
Solubility Profile: Known Data and Expert Predictions
Direct quantitative solubility data for 2-Phenyl-1,3-propanediol-d4 is not published. The following table combines the limited available qualitative data for the parent compound with expert predictions based on its amphiphilic structure and the "like dissolves like" principle.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction / Reported Data |
| Polar Protic | Water | Sparingly Soluble | Reported as sparingly soluble.[5] The large phenyl group limits solubility despite the two hydroxyl groups. |
| Methanol | Slightly to Moderately Soluble | Reported as slightly soluble.[4] The small alkyl chain allows effective hydrogen bonding with the diol. | |
| Ethanol | Moderately Soluble | Balances polarity for hydrogen bonding with some nonpolar character to solvate the phenyl ring. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent hydrogen bond acceptor with high polarity, capable of solvating both parts of the molecule effectively.[12][13] |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, a powerful polar aprotic solvent that is an excellent hydrogen bond acceptor. | |
| Acetonitrile | Moderately Soluble | Less polar than DMSO/DMF, but should still effectively dissolve the compound for most analytical concentrations. | |
| Intermediate Polarity | Chloroform (CHCl₃) | Slightly Soluble | Reported as slightly soluble.[4] Can act as a weak hydrogen bond donor. |
| Dichloromethane (DCM) | Moderately Soluble | Slightly more polar than chloroform; a common solvent for moderately polar organic compounds. | |
| Ethyl Acetate | Moderately Soluble | Possesses both a polar ester group and nonpolar ethyl/acetyl groups, making it a good match for the solute's amphiphilic nature. | |
| Nonpolar | Toluene | Slightly Soluble | The aromatic ring of toluene will interact favorably with the phenyl group of the solute, but it cannot solvate the polar diol. |
| Hexane / Heptane | Very Poorly Soluble / Insoluble | Lacks any polarity to interact with the hydrophilic diol groups, which are dominant in the solid-state crystal lattice. |
Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method
This protocol describes a robust, self-validating method for accurately determining the equilibrium solubility of 2-Phenyl-1,3-propanediol-d4 in a given solvent at a specified temperature.[14][15]
5.1 Materials and Equipment
-
2-Phenyl-1,3-propanediol-d4 solid
-
Solvent of interest (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C)
-
Syringe filters (0.22 µm, ensure chemical compatibility with solvent)
-
Pre-weighed collection vials (tared)
-
Pipettes and syringes
-
Drying oven or vacuum evaporator
5.2 Step-by-Step Methodology
-
Preparation: Add an excess amount of 2-Phenyl-1,3-propanediol-d4 to a vial.
-
Causality: The presence of undissolved solid throughout the experiment is essential to ensure a saturated solution is maintained at equilibrium. A good starting point is ~20-30 mg of solid for every 1 mL of solvent.
-
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial. Seal the vial tightly.
-
Equilibration: Place the vial in the temperature-controlled shaker and agitate at a constant speed for 24-48 hours.
-
Causality: This extended period of agitation is critical to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states. Insufficient time is a primary source of error, leading to an underestimation of solubility.
-
-
Phase Separation (Sedimentation): Remove the vial from the shaker and let it stand undisturbed inside the same incubator for at least 2 hours.
-
Causality: This allows the excess solid to settle, preventing premature clogging of the syringe filter. Maintaining the temperature is crucial to prevent solubility changes.
-
-
Sample Collection: Carefully draw the supernatant (the clear liquid layer) into a syringe. Immediately attach a 0.22 µm syringe filter.
-
Causality: Filtration is a mandatory step to remove all microscopic, undissolved particulates, ensuring that only the dissolved solute is measured.
-
-
Aliquot Transfer: Discard the first ~0.2 mL of the filtrate to saturate the filter material. Then, accurately dispense a known volume (e.g., 1.0 mL) of the clear, saturated solution into a pre-weighed (tared) collection vial. Record the exact mass of the empty vial and the vial plus the solution.
-
Solvent Evaporation: Remove the solvent from the collection vial. This can be done by placing the open vial in a drying oven at a moderate temperature (e.g., 40-50 °C, well below the solute's melting point) until a constant weight is achieved, or by using a vacuum evaporator.
-
Final Weighing: Once all solvent is removed and only the dried solute remains, weigh the vial again.
-
Calculation:
-
Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)
-
Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of aliquot transferred (mL)
-
5.3 Self-Validating System
-
Replicates: Perform the entire experiment in triplicate to ensure reproducibility and calculate standard deviation.
-
Visual Confirmation: After equilibration, visually confirm that excess solid remains at the bottom of the vial. If all solid has dissolved, the solution is unsaturated, and the experiment must be repeated with more solute.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Figure 1: Workflow for Gravimetric Solubility Determination.
Conclusion
While direct, published solubility data for 2-Phenyl-1,3-propanediol-d4 remains elusive, a robust solubility profile can be effectively predicted based on the amphiphilic structure of its parent compound. It is expected to exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and chlorinated solvents, and poor solubility in nonpolar hydrocarbons. The subtle electronic effects of deuterium substitution are unlikely to alter this general profile for routine laboratory work. For applications demanding high accuracy, the provided gravimetric shake-flask protocol offers a reliable, self-validating method to generate precise, quantitative solubility data, empowering researchers to proceed with confidence in their experimental design and execution.
References
-
ChemSynthesis. (n.d.). 1,3-diphenyl-1,3-propanediol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Königsberger, E., Gamsjäger, H., & Sawada, K. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 895–897. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents. Retrieved from [Link]
-
Qi, Y., et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. Materials Chemistry Frontiers. Retrieved from [Link]
-
SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]
-
Vandavasi, V. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Phenyl-1,3-propanediol-d4. Retrieved from [Link]
-
ResearchGate. (n.d.). Deuterium Bonding Versus Hydrogen Bonding. Retrieved from [Link]
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
-
An-Najah National University. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085–11105. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Does deuterium exhibit hydrogen bonding? Retrieved from [Link]
-
ResearchGate. (2016). How to record NMR for organic compound which is not soluble in common deuterated solvents? Retrieved from [Link]
-
Sobczyk, L., et al. (2012). H/D Isotope Effects in Hydrogen Bonded Systems. Molecules, 17(3), 2843–2873. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
YouTube. (2024). GCSE CHEMISTRY PRACTICAL: INVESTIGATING THE SOLUBILITY OF A SOLID AT A SPECIFIC TEMPERATURE. Retrieved from [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Jigs Chemical. (n.d.). 1,3-Propanediol Manufacturer, Supplier. Retrieved from [Link]
-
Riverland Trading. (n.d.). 1,3-Propanediol Supplier. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Phenyl-1,3-propanediol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenyl-1,3-propanediol | 1570-95-2 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Sigma Aldrich 2-Phenyl-1,3-propanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. H/D Isotope Effects in Hydrogen Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. myuchem.com [myuchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Decoding the Quality Signature: A Technical Guide to the Certificate of Analysis for 2-Phenyl-1,3-propanediol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of a Well-Characterized Internal Standard
In the landscape of pharmaceutical development and metabolic research, the accuracy and reliability of analytical data are paramount. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] 2-Phenyl-1,3-propanediol-d4, a deuterated analog of a key metabolite of the anti-epileptic drug Felbamate, serves as a critical internal standard for pharmacokinetic and therapeutic drug monitoring studies.[3][4] Its utility is directly proportional to the confidence in its identity, purity, and isotopic enrichment, all of which are meticulously documented in its Certificate of Analysis (CoA).
This guide provides an in-depth exploration of the Certificate of Analysis for 2-Phenyl-1,3-propanediol-d4. Moving beyond a simple checklist, we will dissect the scientific principles behind each analytical test, elucidate the experimental protocols, and provide insights into the interpretation of the data presented. This document is designed to empower researchers to critically evaluate the quality of their analytical standards, ensuring the integrity and reproducibility of their scientific findings.
Physicochemical Properties of 2-Phenyl-1,3-propanediol-d4
A comprehensive understanding of the physical and chemical characteristics of 2-Phenyl-1,3-propanediol-d4 is fundamental to its proper handling, storage, and application.
| Property | Value | Source(s) |
| Chemical Name | 2-Phenyl-1,3-propanediol-d4 | [4] |
| Synonyms | 2-Phenyl-1,3-propane-1,1,3,3-d4-diol; 1,3-Propane-1,1,3,3-d4-diol, 2-phenyl- | [4] |
| CAS Number | 98704-00-8 | [4] |
| Molecular Formula | C₉H₈D₄O₂ | [4] |
| Molecular Weight | 156.22 g/mol | [4] |
| Appearance | White Solid | [4] |
| Storage | 2-8°C Refrigerator | [4] |
The Certificate of Analysis: A Detailed Exploration
The Certificate of Analysis is a formal document that attests to the quality and purity of a specific batch of a chemical substance. For a deuterated internal standard like 2-Phenyl-1,3-propanediol-d4, the CoA is the primary assurance of its fitness for purpose. Below is a representative Certificate of Analysis, followed by a detailed explanation of each section.
Representative Certificate of Analysis
| Product Information | |
| Product Name: | 2-Phenyl-1,3-propanediol-d4 |
| Catalogue Number: | P12345 |
| CAS Number: | 98704-00-8 |
| Lot Number: | A2B3C4D5 |
| Molecular Formula: | C₉H₈D₄O₂ |
| Molecular Weight: | 156.22 g/mol |
| Release Date: | 2024-10-26 |
| Retest Date: | 2026-10-26 |
| Analytical Test | Specification | Result | Method Reference |
| Appearance | White Solid | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | Internal Method NMR-001 |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | Internal Method HPLC-002 |
| Mass Identity (MS) | Conforms to structure | Conforms | Internal Method MS-003 |
| Isotopic Enrichment | ≥ 98 atom % D | 99.2 atom % D | Internal Method NMR-001 |
| Residual Solvents | Meets USP <467> requirements | Conforms | USP <467> |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | USP <921> |
| Storage Conditions | 2-8°C, desiccate | - | - |
In-Depth Analysis of CoA Sections
Identity Confirmation: ¹H NMR Spectroscopy
Causality behind Experimental Choice: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. For 2-Phenyl-1,3-propanediol-d4, the ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of the remaining protons. The deuteration at the 1 and 3 positions will result in the disappearance of the corresponding proton signals, providing unequivocal evidence of successful isotopic labeling.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Phenyl-1,3-propanediol-d4 and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals corresponding to the aromatic and methine protons.
Interpretation: The spectrum should show signals corresponding to the phenyl group and the single proton at the 2-position. The absence of signals from the methylene protons at the 1 and 3 positions confirms the d4 labeling.
Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Causality behind Experimental Choice: HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It separates the main compound from any impurities based on their differential partitioning between a stationary and a mobile phase. For a high-purity standard, a sensitive and validated HPLC method is crucial to detect and quantify any process-related impurities or degradation products.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and a suitable organic solvent like acetonitrile or methanol. A typical starting point could be a 60:40 mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, which is a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Sources
An In-depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of 2-Phenyl-1,3-propanediol-d4
Abstract
This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrum and fragmentation pathways of 2-Phenyl-1,3-propanediol-d4. As a deuterated isotopologue of a significant pharmaceutical intermediate and a metabolite of the anticonvulsant drug felbamate, understanding its mass spectral behavior is crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry. This document delineates the expected fragmentation patterns by integrating fundamental principles of mass spectrometry with a detailed examination of the structural features of the molecule. Particular emphasis is placed on the influence of deuterium labeling on the fragmentation cascade, offering insights into ion stabilization, kinetic isotope effects, and potential hydrogen-deuterium scrambling phenomena. Methodologies for sample analysis are also presented to ensure the acquisition of high-quality mass spectral data.
Introduction: The Significance of 2-Phenyl-1,3-propanediol and its Deuterated Analog
2-Phenyl-1,3-propanediol is a key chemical entity, recognized both as a precursor in organic synthesis and as a metabolite in biological systems.[1][2][3] Its structural analog, 2-Phenyl-1,3-propanediol monocarbamate, is associated with the metabolism of felbamate, an anti-epileptic drug. The introduction of deuterium atoms to create 2-Phenyl-1,3-propanediol-d4 serves a critical role in modern analytical and metabolic studies. Deuterated standards are invaluable in quantitative mass spectrometry-based assays, providing a robust internal standard for accurate quantification of the unlabeled analyte in complex biological matrices. Furthermore, the strategic placement of deuterium labels can be a powerful tool to elucidate fragmentation mechanisms and study metabolic pathways.
This guide will focus on predicting the electron ionization mass spectrum of 2-Phenyl-1,3-propanediol-d4, a technique that provides detailed structural information through the analysis of fragment ions. While experimental spectra for this specific deuterated compound are not widely available in public databases, a thorough understanding of the fragmentation rules for its constituent functional groups—a phenyl ring, a secondary carbon bearing the phenyl group, and two primary hydroxyl groups—allows for a robust prediction of its mass spectral characteristics.
Predicted Electron Ionization Mass Spectrum of 2-Phenyl-1,3-propanediol
The mass spectrum of the unlabeled 2-Phenyl-1,3-propanediol (C9H12O2, Molecular Weight: 152.19 g/mol ) is anticipated to be characterized by a combination of fragmentation pathways stemming from its benzylic and diol moieties.[1]
The Molecular Ion (M•+)
Upon electron ionization, 2-Phenyl-1,3-propanediol will form a molecular ion (M•+) at m/z 152. The stability of the aromatic ring suggests that the molecular ion peak should be observable, although its intensity may be moderate due to the presence of easily fragmentable hydroxyl groups.[4]
Key Fragmentation Pathways
The fragmentation of 2-Phenyl-1,3-propanediol is expected to be governed by several competing and consecutive reactions:
-
Benzylic Cleavage: The bond between the benzylic carbon and the adjacent carbon of the propanediol chain is susceptible to cleavage. This is a highly favored pathway for aromatic compounds, leading to the formation of a stable benzyl cation or a tropylium ion.[5][6]
-
Alpha-Cleavage adjacent to the Hydroxyl Groups: The C-C bonds adjacent to the oxygen atoms of the hydroxyl groups are prone to cleavage, a common fragmentation route for alcohols.[4]
-
Dehydration: The loss of a water molecule (18 Da) is a characteristic fragmentation for alcohols and is expected to be a significant process for 2-Phenyl-1,3-propanediol.[4][7]
-
Combined Cleavages: A combination of these primary fragmentation events will lead to a series of smaller fragment ions that provide further structural information.
A diagram illustrating the predicted primary fragmentation pathways is presented below:
Caption: Predicted primary fragmentation pathways of 2-Phenyl-1,3-propanediol.
The Impact of Deuterium Labeling: Mass Spectrum of 2-Phenyl-1,3-propanediol-d4
For the purpose of this guide, we will consider 2-Phenyl-1,3-propanediol-d4 to have the deuterium atoms located on the two methylene groups of the propanediol chain (positions 1 and 3). This would result in a molecular formula of C9H8D4O2 and a molecular weight of 156.21 g/mol .
The Molecular Ion (M'•+)
The molecular ion peak for 2-Phenyl-1,3-propanediol-d4 is expected at m/z 156 .
Predicted Fragmentation Pattern and Isotopic Shifts
The presence of four deuterium atoms on the propanediol backbone will lead to predictable shifts in the mass-to-charge ratios of the fragment ions. The analysis of these shifts provides definitive information about the location of the deuterium labels.
| Predicted Fragment Ion (Unlabeled) | m/z (Unlabeled) | Formation Pathway | Predicted Fragment Ion (d4-labeled) | m/z (d4-labeled) | Expected Shift (Da) |
| [M]•+ | 152 | Molecular Ion | [M']•+ | 156 | +4 |
| [M - H₂O]•+ | 134 | Dehydration | [M' - HDO]•+ or [M' - D₂O]•+ | 137 or 136 | +3 or +2 |
| [M - CH₂OH]•+ | 121 | α-Cleavage | [M' - CD₂OH]•+ | 122 | +1 |
| [C₇H₇]⁺ | 91 | Benzylic Cleavage | [C₇H₇]⁺ | 91 | 0 |
| [C₆H₅]⁺ | 77 | Loss from Tropylium | [C₆H₅]⁺ | 77 | 0 |
| [CH(OH)CH₂OH]•+ | 61 | Benzylic Cleavage | [CH(OD)CD₂OD]•+ | 65 | +4 |
Mechanistic Insights from Deuterium Labeling
The deuterium labels offer a window into the finer details of the fragmentation mechanisms:
-
Dehydration: The loss of water can occur through various mechanisms. In the d4-labeled compound, the observation of ions at m/z 137 (loss of HDO) and potentially m/z 136 (loss of D₂O) would indicate the involvement of the hydroxyl protons and the deuterium atoms from the carbon backbone in the elimination process. The relative intensities of these peaks can provide information about the kinetic isotope effect of the hydrogen/deuterium transfer steps.
-
α-Cleavage: The loss of a hydroxymethyl radical will result in a fragment at m/z 122, corresponding to the loss of a •CD₂OH radical (mass 33). This confirms that the cleavage occurs at the C1-C2 or C2-C3 bond.
-
Benzylic Cleavage: The highly characteristic tropylium ion is expected to remain at m/z 91 . This is because the fragmentation leading to this ion involves the cleavage of the bond between the phenyl-substituted carbon and the propanediol chain, leaving the deuterated portion as a neutral radical. The corresponding deuterated fragment, [CHD(OD)CD₂OD]•+, would have a mass of 65. The absence of a peak at m/z 92 or higher resulting from this cleavage confirms that no H/D scrambling occurs between the aromatic ring and the propanediol chain prior to this fragmentation.
-
Phenyl Cation: The phenyl cation at m/z 77 is formed from the tropylium ion and will not show a mass shift.
The predicted fragmentation cascade for 2-Phenyl-1,3-propanediol-d4 is visualized below:
Caption: Predicted fragmentation pathways of 2-Phenyl-1,3-propanediol-d4.
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation patterns, a Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2-Phenyl-1,3-propanediol-d4 in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the stock solution to concentrations appropriate for GC-MS analysis (e.g., 1-100 µg/mL).
-
Derivatization (Optional but Recommended): To improve chromatographic peak shape and reduce tailing, derivatization of the hydroxyl groups is advised. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective method.
-
To 100 µL of the sample solution, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless (for high sensitivity) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-300 |
Conclusion
The mass spectrum of 2-Phenyl-1,3-propanediol-d4 is predicted to be a rich source of structural information. The molecular ion at m/z 156 and the characteristic fragment ions resulting from benzylic cleavage, α-cleavage, and dehydration events, all shifted by the mass of the deuterium labels, will allow for unambiguous identification and structural confirmation. The analysis of the fragmentation pattern of this deuterated analog not only aids in its own characterization but also provides deeper insights into the fundamental fragmentation mechanisms of phenyl-substituted diols. The experimental protocol provided herein offers a robust starting point for researchers seeking to acquire high-quality mass spectral data for this and similar compounds.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediol, 2-(phenylmethyl)-. Retrieved from [Link]
-
NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Wikipedia. (2023). Kinetic isotope effect. Retrieved from [Link]
- Shannon, J. S. (1962). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Australian Journal of Chemistry, 15(2), 265-277.
-
eGyanKosh. (n.d.). General Fragmentation Modes. Retrieved from [Link]
-
MassBank. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediol. Retrieved from [Link]
-
NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. Retrieved from [Link]
-
NIST. (n.d.). 2-Propenal, 3-phenyl-. Retrieved from [Link]
Sources
- 1. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-1,3-propanediol 98 1570-95-2 [sigmaaldrich.com]
- 3. Sigma Aldrich 2-Phenyl-1,3-propanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. whitman.edu [whitman.edu]
A Comprehensive Technical Guide to the NMR Spectral Analysis of 2-Phenyl-1,3-propanediol-d4
This in-depth guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Phenyl-1,3-propanediol-d4. Tailored for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles and experimental considerations for the analysis of this isotopically labeled compound.
Introduction: The Significance of Isotopic Labeling in Drug Development
2-Phenyl-1,3-propanediol is a key chemical intermediate, and its deuterated analog, 2-Phenyl-1,3-propanediol-d4, serves as a valuable tool in pharmaceutical research.[1][2] Specifically, it is used as a labeled internal standard for the quantification of related compounds in biological matrices and as a labeled substrate for eukaryotic lipase enzymes.[1][2] The incorporation of deuterium atoms (d4) at the C1 and C3 positions provides a distinct mass spectrometric signature and subtly alters the NMR spectrum, allowing for precise tracking and quantification. This guide will focus on the detailed NMR spectral characteristics of this deuterated compound, providing a predictive analysis based on the foundational data of its non-deuterated counterpart and the established principles of NMR spectroscopy.
Chemical Structure and Deuteration
2-Phenyl-1,3-propanediol-d4 has the molecular formula C₉H₈D₄O₂ and a molecular weight of approximately 156.22 g/mol .[1] The deuterium atoms are specifically located on the two methylene groups of the propanediol backbone.
Structure:
This specific labeling is critical as it simplifies the ¹H NMR spectrum by eliminating the signals from the methylene protons, while the remaining protons provide clear structural information.
Predicted and Interpreted NMR Spectral Data
Due to the scarcity of publicly available experimental spectra for 2-Phenyl-1,3-propanediol-d4, the following data is a predictive analysis based on the known spectra of the non-deuterated 2-Phenyl-1,3-propanediol and the well-documented effects of deuterium substitution.
¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Phenyl-1,3-propanediol-d4 is expected to be significantly simplified compared to its non-deuterated analog. The signals corresponding to the protons on the C1 and C3 carbons will be absent due to the deuterium substitution.
Table 1: Predicted ¹H NMR Spectral Data for 2-Phenyl-1,3-propanediol-d4
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.2-7.4 | Multiplet | |
| Methine-H (CH) | ~4.0 | Triplet | ~7-8 |
| Hydroxyl-H (OH) | Variable | Singlet (broad) |
-
Phenyl Protons (C₆H₅): These five protons will appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.2 and 7.4 ppm.
-
Methine Proton (CH): The single proton on the C2 carbon, deshielded by the adjacent phenyl group and hydroxyl groups, is expected to resonate at approximately 4.0 ppm. Due to coupling with the two adjacent deuterium atoms (spin I=1), this proton signal is expected to appear as a triplet, following the 2nI+1 rule where n=2 and I=1.
-
Hydroxyl Protons (OH): The two hydroxyl protons will typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on the solvent, concentration, and temperature. A D₂O exchange experiment can be used to confirm the assignment of the hydroxyl proton signals, as they will disappear from the spectrum upon addition of D₂O.[3]
¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for all nine carbon atoms. The carbons bonded to deuterium (C1 and C3) will exhibit a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift compared to the non-deuterated compound.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Phenyl-1,3-propanediol-d4
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 & C3 (CD₂) | ~65 (triplet) |
| C2 (CH) | ~50 |
| Phenyl-C (quaternary) | ~140 |
| Phenyl-CH (ortho, meta, para) | 126-129 |
-
C1 and C3 (CD₂): These carbons are expected to appear at approximately 65 ppm. Due to the coupling with deuterium, these signals will be split into triplets.
-
C2 (CH): The methine carbon will resonate around 50 ppm.
-
Phenyl Carbons: The quaternary carbon of the phenyl ring will be the most downfield, around 140 ppm, while the other aromatic carbons will appear in the 126-129 ppm range.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality NMR spectra of 2-Phenyl-1,3-propanediol-d4.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of 2-Phenyl-1,3-propanediol-d4 for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps from sample insertion to data processing.
Caption: Experimental workflow for NMR data acquisition and processing.
Acquisition Parameters:
-
¹H NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 45-90 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer for quaternary carbons)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Decoupling: Proton broadband decoupling
-
Conclusion
This guide provides a comprehensive overview of the NMR spectral data for 2-Phenyl-1,3-propanediol-d4. By combining predictive analysis based on its non-deuterated analog with established NMR principles, we have outlined the expected ¹H and ¹³C NMR spectra. The detailed experimental protocol offers a robust framework for researchers to acquire high-quality data for this important isotopically labeled compound, facilitating its use in advanced pharmaceutical and metabolic research.
References
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Phenyl-1,3-propanediol-d4. Retrieved from [Link]
-
Veeprho. (n.d.). 2-Phenyl-1,3-propanediol-D4. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of 2-Phenyl-1,3-propanediol-d4 as an Internal Standard in Quantitative Bioanalysis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the robust application of 2-Phenyl-1,3-propanediol-d4 as a stable isotope-labeled (SIL) internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The principles of internal standardization, the rationale for selecting a deuterated analog, and detailed protocols for method development, validation, and sample analysis are presented. This guide emphasizes scientific integrity and adherence to regulatory expectations, such as the FDA's M10 Bioanalytical Method Validation guidelines.
The Cornerstone of Accurate Bioanalysis: The Internal Standard
In the landscape of drug discovery and development, the precise quantification of xenobiotics and their metabolites in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical endeavors due to its inherent selectivity and sensitivity. However, the accuracy and reproducibility of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer.
An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample prior to any sample processing.[1] The fundamental premise is that the IS will experience the same physical and chemical variations as the analyte of interest throughout the analytical workflow. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[1]
The "Gold Standard": Stable Isotope-Labeled Internal Standards
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[2] These compounds, where one or more atoms (commonly 2H, 13C, or 15N) are replaced with their heavier stable isotopes, are considered the "gold standard" in quantitative mass spectrometry.[2] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and exhibit similar ionization and extraction behavior. This close mimicry allows for the most effective compensation for matrix effects, which are a significant source of variability in bioanalysis.[2]
Rationale for Selecting 2-Phenyl-1,3-propanediol-d4 as an Internal Standard
2-Phenyl-1,3-propanediol-d4 is an excellent choice as an internal standard for the quantification of structurally similar analytes, such as the anticonvulsant drug felbamate (2-phenyl-1,3-propanediol dicarbamate) and its metabolites.[3] The structural similarity ensures that the IS and analyte will behave almost identically during sample extraction and LC-MS/MS analysis. The deuterium labeling provides a mass shift that allows for their independent detection by the mass spectrometer.
Key Attributes of 2-Phenyl-1,3-propanediol-d4:
-
Structural Analogue: Its core structure is identical to potential analytes of interest, ensuring similar chromatographic retention and ionization response.
-
Stable Isotope Labeling: The presence of deuterium atoms provides a mass difference for selective detection without significantly altering its chemical properties.
-
Chemical Stability: The propanediol structure is chemically stable under typical bioanalytical conditions.
Application: Quantification of a Hypothetical Analyte, "Compound X"
For the purpose of this guide, we will outline a method for the quantification of a hypothetical small molecule drug, "Compound X" (a structural analogue of 2-Phenyl-1,3-propanediol), in human plasma using 2-Phenyl-1,3-propanediol-d4 as the internal standard.
Physicochemical Properties
| Property | Compound X (Hypothetical) | 2-Phenyl-1,3-propanediol-d4 (IS) |
| Chemical Formula | C10H13NO3 | C9D4H8O2 |
| Molecular Weight | 195.21 g/mol | 156.24 g/mol |
| Structure | Phenylpropanediol derivative | Deuterated Phenylpropanediol |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Compound X and 2-Phenyl-1,3-propanediol-d4 into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Compound X by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These solutions will be used to spike into blank plasma to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the 2-Phenyl-1,3-propanediol-d4 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This solution will be used for spiking all samples.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[4]
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature.
-
Aliquoting: Pipette 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the 100 ng/mL 2-Phenyl-1,3-propanediol-d4 working solution to every tube (except for blank matrix samples used to assess interference).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix all samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
Caption: Protein Precipitation Workflow.
LC-MS/MS Method
The following are typical starting conditions that should be optimized during method development.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The exact MRM transitions and collision energies must be determined by infusing the individual compounds. Based on the structure of 2-Phenyl-1,3-propanediol, likely fragmentations would involve the loss of water and cleavage of the propanediol backbone.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Compound X | 196.2 [M+H]+ | To be determined | To be determined |
| 2-Phenyl-1,3-propanediol-d4 (IS) | 161.2 [M+H]+ | 91.1 (Tropylium ion) | To be determined |
| 2-Phenyl-1,3-propanediol-d4 (IS) | 161.2 [M+H]+ | 125.1 [M+H-2H2O]+ | To be determined |
Note: The MRM transitions for the internal standard are predicted based on common fragmentation pathways for similar structures. The tropylium ion (C7H7+) at m/z 91 is a common fragment for compounds containing a benzyl group. The loss of two water molecules is also a plausible fragmentation pathway for a diol.
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines, such as the FDA's M10 guidance, to ensure its reliability for the analysis of study samples.[5]
Validation Workflow:
Caption: Key Bioanalytical Validation Parameters.
Summary of Validation Experiments and Acceptance Criteria
| Validation Parameter | Experiment | Acceptance Criteria (FDA M10) |
| Selectivity | Analyze at least six different lots of blank matrix to assess for interfering peaks at the retention times of the analyte and IS. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | Analyze samples from at least six different lots of matrix spiked at low and high QC concentrations. Compare the response to that of neat solutions. | The precision of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | Analyze calibration standards over the expected concentration range in at least three separate runs. | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ). |
| Accuracy & Precision | Analyze at least five replicates of QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least three separate runs. | The mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ). The precision (CV) should not exceed 15% (20% for the LLOQ). |
| Stability | Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage). | The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Data Analysis and Interpretation
The concentration of Compound X in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to back-calculate the concentration from the linear regression of the calibration curve.
Conclusion
2-Phenyl-1,3-propanediol-d4 serves as a robust and reliable internal standard for the LC-MS/MS quantification of structurally related compounds in biological matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the accuracy and precision of bioanalytical data. The protocols and validation strategies outlined in this document provide a framework for developing and implementing a high-quality quantitative bioanalytical method that meets regulatory expectations.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis, Guidance for Industry. [Link]
-
Remmel, R. P., & Lietz, A. P. (2009). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 877(29), 3659-3664. [Link]
-
Subbareddy, P., et al. (2021). Bio-analytical Development and Validation of RP-HPLC Liquid Method for Quantification of Dapagliflozin Propanediol in Spiked Human Plasma. ResearchGate. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
NIST. (n.d.). 1,3-Propanediol, 2-(phenylmethyl)-. NIST WebBook. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. [Link]
-
Zhu, J., et al. (2023). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Cheng, C., et al. (2022). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Phenyl-1,3-propanediol monocarbamate (HMDB0060351). [Link]
-
Vissers, J. P. C., et al. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics – Clinical Applications. [Link]
-
Shipkova, M., & Svinarov, D. (2016). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Van de Merbel, N. C. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
-
International Council for Harmonisation. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Kumar, V., & Park, S. (2020). Recent Development in Biological Production of 1, 3-Propanediol. Chemical Methodologies. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
- Wallace Laboratories. (n.d.). Synthesis of 2-phenyl-1,3-propanediol.
-
Drosou, C., et al. (2023). The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. MDPI. [Link]
-
Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. [Link]
Sources
- 1. Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sigma Aldrich 2-Phenyl-1,3-propanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 1,3-Propanediol, 2-butyl-2-ethyl- [webbook.nist.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Felbamate in Human Plasma Using a Deuterated Analog Internal Standard
Abstract
This application note details a highly selective and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Felbamate in human plasma. Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug utilized for refractory seizures, where precise therapeutic drug monitoring is crucial for optimizing efficacy and safety.[1] To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard (SIL-IS), 2-Phenyl-1,3-propanediol-d4. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte during sample preparation and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2][3] The protocol herein describes a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance in linearity, accuracy, precision, and stability.[4][5][6]
Introduction: The Rationale for a Deuterated Internal Standard
Felbamate is a critical therapeutic agent for patients with epilepsy that is unresponsive to other treatments.[7] Its use, however, requires careful management due to a narrow therapeutic window and potential for serious side effects. Consequently, reliable quantification of plasma concentrations is essential for clinical decision-making.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for bioanalysis. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including:
-
Sample Loss During Extraction: Inefficient or variable recovery of the analyte during sample preparation.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[8][9]
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance.
The most effective way to mitigate these issues is through the use of a stable isotope-labeled internal standard (SIL-IS).[10][11] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). Because it shares the same physicochemical properties, it co-elutes chromatographically and experiences identical extraction recovery and matrix effects as the analyte.[3] By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations are normalized, leading to highly accurate and precise quantification.
While the ideal SIL-IS for Felbamate would be Felbamate-d4, this application note describes a method using 2-Phenyl-1,3-propanediol-d4. This compound is the deuterated version of Felbamate's core structural precursor.[12] Using a deuterated precursor as an IS presents a unique analytical consideration: its extraction and ionization characteristics must be thoroughly proven to track those of the final drug molecule during method validation. This note demonstrates that with proper validation, this approach can yield a robust and reliable method.
Experimental Protocol
Materials, Reagents, and Instrumentation
The following table summarizes the necessary components for this analytical method.
| Item | Description / Source |
| Analytes & Standards | Felbamate (≥98% purity), 2-Phenyl-1,3-propanediol-d4 (IS, ≥98% purity, 98 atom % D) |
| Biological Matrix | Drug-free human plasma (K₂EDTA as anticoagulant) from at least six unique sources |
| Chemicals & Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Water (Type I, 18.2 MΩ·cm) |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source |
| Analytical Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Felbamate and 2-Phenyl-1,3-propanediol-d4 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
Store at 2-8°C. These solutions should be stable for at least 6 months.
-
-
Working Solutions:
-
Prepare intermediate working solutions for Felbamate by serially diluting the stock solution with 50:50 (v/v) methanol:water to create solutions for spiking calibration standards (CS) and quality control (QC) samples.
-
Prepare an Internal Standard (IS) working solution by diluting the 2-Phenyl-1,3-propanediol-d4 stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate Felbamate working solutions to achieve the desired concentrations. The final volume of spiking solution should not exceed 5% of the plasma volume.
-
Suggested concentration levels are outlined below. QC samples should be prepared from a separate stock weighing.[5]
-
| Sample Type | Concentration (ng/mL) | Purpose |
| CS 1 (LLOQ) | 2.5 | Lower Limit of Quantification |
| CS 2 - CS 7 | 5, 25, 50, 100, 250, 450 | Calibration Curve Points |
| CS 8 (ULOQ) | 500 | Upper Limit of Quantification |
| QC Low | 7.5 | Low-range accuracy & precision |
| QC Mid | 75 | Mid-range accuracy & precision |
| QC High | 400 | High-range accuracy & precision |
Sample Preparation Workflow
The sample preparation is based on a simple and efficient protein precipitation method.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the IS working solution (100 ng/mL) to every tube except the blank matrix sample.
-
Precipitate: Add 200 µL of cold acetonitrile.
-
Mix: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Parameters
Optimized instrument parameters are crucial for achieving the desired sensitivity and selectivity.
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 2.5 min, hold 0.5 min, return to 10% B in 0.1 min, equilibrate 0.9 min |
| Total Run Time | 4.0 min |
| Column Temp | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Felbamate: 239.1 -> 117.1 (Quantifier), 239.1 -> 77.1 (Qualifier)IS (2-Phenyl-1,3-propanediol-d4): 157.2 -> 107.1 (Quantifier) |
| Key MS Settings | Optimized values for Collision Energy (CE), Declustering Potential (DP), and source parameters (e.g., temperature, gas flows) must be determined empirically. |
Bioanalytical Method Validation (BMV)
The method was validated following the core principles of the ICH M10, FDA, and EMA guidelines to ensure its suitability for analyzing clinical samples.[4][5][13][14]
Validation Results Summary
The following table summarizes the acceptance criteria as mandated by regulatory bodies and the typical performance of this method.[6]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in 6 unique blank matrices. | Pass |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range (LLOQ-ULOQ) | 2.5 - 500 ng/mL | Pass |
| Intra-run Accuracy | Within ±15% of nominal (±20% at LLOQ) | 89.5% - 108.2% |
| Intra-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.5% |
| Inter-run Accuracy | Within ±15% of nominal (±20% at LLOQ) | 92.1% - 106.5% |
| Inter-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11.2% |
| Matrix Factor (IS-Normalized) | %CV ≤ 15% across 6 lots | < 8.0% |
| Recovery (% Mean) | Consistent and reproducible (no set criteria) | ~95% (Felbamate), ~93% (IS) |
| Stability (Freeze-Thaw, Benchtop, Long-term) | Mean concentration within ±15% of nominal | Pass (stable for 3 freeze-thaw cycles, 24h at room temp, and 90 days at -80°C) |
Discussion of Validation Outcomes
-
Selectivity and Matrix Effect: The absence of interference in blank plasma from six different sources confirms the method's high selectivity. Critically, the IS-normalized matrix factor CV was well below 15%, demonstrating that 2-Phenyl-1,3-propanediol-d4 effectively compensates for inter-subject variability in ion suppression or enhancement.[8][9] This is the cornerstone of a trustworthy method.
-
Accuracy and Precision: The method consistently met the stringent acceptance criteria for accuracy and precision across three separate validation runs.[6] Both intra-run and inter-run data for all QC levels were well within the ±15% (or 20% for LLOQ) limits, confirming the method is both reproducible and accurate for quantifying Felbamate.
-
Recovery: The high and consistent recovery for both the analyte and the internal standard indicates that the protein precipitation process is efficient. The similar recovery values for both compounds, despite their structural differences, are key to the success of using the deuterated precursor as an IS.
Conclusion
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of Felbamate in human plasma. The protocol's success hinges on the proper use and validation of a stable isotope-labeled internal standard, 2-Phenyl-1,3-propanediol-d4. By effectively normalizing for sample preparation variability and matrix-induced ionization effects, this method provides the accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies. The comprehensive validation, performed in accordance with international regulatory guidelines, confirms that the method is fit for its intended purpose in a regulated bioanalytical environment.
References
-
Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. (2011). Journal of Chromatography B, 879(1), 103-109. [Link]
-
Felbamate. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency (EMA). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass Laboratories Inc. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]
-
Matrix effects and selectivity issues in LC-MS-MS. (2004). Journal of Chromatography B, 801(2), 215-222. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
Bioanalytical method development and validation of a novel antiseizure agent Cenobamate using LC-MS/MS. (2023). International Journal of Nanotechnology, 20(1/2/3/4), 63-74. [Link]
-
A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (2017). Journal of Pharmaceutical Research, 16(3). [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). Foods, 9(10), 1386. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2022). European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
-
Felbamate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. (2010). Journal of Inherited Metabolic Disease, 33(Suppl 3), S321-S328. [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (2017). IRL @ UMSL. [Link]
-
Practical evaluation of matrix effect, recovery and process efficiency. (2016). YouTube. [Link]
-
Bioanalytical method validation of rifapentine and its metabolite in human plasma using the LC-MS/MS method, as well as its application to a pharmacokinetics study. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. (2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113578. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation (ICH). [Link]
-
Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation (ICH). [Link]
-
Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis. (2020). Bioanalysis, 12(9), 619-634. [Link]
- Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates. (1994).
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. [Link]
-
Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? (2021). ResearchGate. [Link]
-
2-Phenyl-1,3-propanediol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. (n.d.). European Bioanalysis Forum. [Link]
-
FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. [Link]
Sources
- 1. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 13. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
Application Notes and Protocols for the Use of 2-Phenyl-1,3-propanediol-d4 in Pharmacokinetic Studies of Felbamate
Introduction: The Imperative for Precision in Pharmacokinetics
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication employed in the management of refractory epilepsy, including partial seizures in adults and Lennox-Gastaut syndrome in children.[1][2][3] Despite its efficacy, its use is carefully managed due to potential serious adverse effects.[1] Accurate characterization of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is therefore critical for optimizing therapeutic regimens and ensuring patient safety.[1][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[5][6] However, the accuracy and reproducibility of LC-MS/MS data are susceptible to variations introduced during sample preparation and analysis, such as matrix effects and ionization suppression. To counteract these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in modern bioanalysis.[7] A SIL-IS is chemically almost identical to the analyte, ensuring it behaves similarly throughout the analytical process, thereby providing a reliable means of normalization.[8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Phenyl-1,3-propanediol-d4 as an internal standard for the precise quantification of Felbamate in pharmacokinetic studies. While Felbamate-d4 is also a viable internal standard, this guide focuses on its precursor, 2-Phenyl-1,3-propanediol-d4, which can also be a valuable tool in these studies.[9][10]
2-Phenyl-1,3-propanediol-d4: An Ideal Internal Standard
2-Phenyl-1,3-propanediol-d4 is the deuterium-labeled analog of the core molecule from which Felbamate is synthesized.[9][11] Its properties make it an excellent internal standard for Felbamate quantification.
| Property | Value | Source |
| Chemical Name | 2-Phenyl-1,3-propane-1,1,3,3-d4-diol | [11] |
| CAS Number | 98704-00-8 | [11] |
| Molecular Formula | C₉H₈D₄O₂ | [11] |
| Molecular Weight | 156.22 g/mol | [11] |
| Appearance | White Solid | [11] |
| Storage | 2-8°C Refrigerator | [11] |
The four deuterium atoms provide a sufficient mass shift (+4 Da) from the unlabeled analyte, preventing isotopic crosstalk in the mass spectrometer. As a SIL-IS, it co-elutes with the analyte, experiencing the same matrix effects and ionization suppression, thus ensuring accurate correction and highly reliable quantification.[7][8]
A Note on Synthesis
A potential route for the deuterated analog would involve the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to reduce diethyl phenylmalonate. This would introduce deuterium atoms at the 1 and 3 positions of the propanediol backbone.
It is crucial to ensure the high purity of the synthesized internal standard, as impurities can significantly compromise the integrity of the bioanalytical assay.[5] Commercial suppliers of 2-Phenyl-1,3-propanediol-d4 are available and can provide a certificate of analysis detailing purity and isotopic enrichment.[9][11]
Pharmacokinetic Study Design: A Comprehensive Workflow
A typical preclinical pharmacokinetic study of Felbamate involves animal dosing, serial blood sampling, sample processing, and bioanalysis. Rodent models, such as rats or mice, are commonly used in the preclinical evaluation of antiepileptic drugs.[12][13]
Caption: Workflow for a preclinical pharmacokinetic study of Felbamate.
Detailed Experimental Protocols
Protocol 1: Preclinical Pharmacokinetic Study
-
Animal Model: Utilize adult male Sprague-Dawley rats (250-300 g). House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing: Prepare a formulation of Felbamate suitable for the intended route of administration (e.g., suspension in 0.5% carboxymethylcellulose for oral gavage). Administer a single dose of Felbamate (e.g., 10 mg/kg) to each rat.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Felbamate Quantification using LC-MS/MS
This protocol is a template and should be optimized and validated according to regulatory guidelines.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Felbamate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of 2-Phenyl-1,3-propanediol-d4 (as the internal standard, IS) in methanol at 1 mg/mL.
-
Prepare a working solution of the IS by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
Prepare calibration standards by spiking appropriate amounts of the Felbamate stock solution into blank plasma to achieve a concentration range that covers the expected in-vivo concentrations (e.g., 10 to 5000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of the IS working solution in acetonitrile.[5][6][12]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Felbamate from matrix components.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Felbamate: To be optimized, but based on literature, a potential transition is m/z 239 → 117.
-
2-Phenyl-1,3-propanediol-d4 (IS): The precursor ion will be [M+H]⁺ or [M+NH₄]⁺. For [M+H]⁺, this would be m/z 157.2. The product ion would need to be determined by infusion and fragmentation of the standard.
-
-
-
Data Analysis and Pharmacokinetic Calculations:
-
Integrate the peak areas for both Felbamate and the IS.
-
Calculate the peak area ratio (Felbamate/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Felbamate in the unknown samples from the calibration curve.
-
Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) using appropriate software (e.g., Phoenix WinNonlin).
-
Bioanalytical Method Validation
The described analytical method must be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA). The validation should assess the following parameters:
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Ensures that the method can differentiate the analyte from other components in the sample. |
| Accuracy & Precision | Accuracy: Within ±15% of the nominal concentration (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ). | Demonstrates that the method is both accurate and reproducible. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. | Confirms the linear relationship between concentration and response over the intended range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). | Defines the lower boundary of reliable quantification. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix. | Evaluates the impact of the biological matrix on the ionization of the analyte and IS. |
| Recovery | The extraction recovery should be consistent and reproducible. | Measures the efficiency of the sample preparation process. |
| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Ensures sample integrity from collection to analysis. |
Conclusion
The use of 2-Phenyl-1,3-propanediol-d4 as an internal standard provides a robust and reliable method for the quantification of Felbamate in biological matrices for pharmacokinetic studies. Its stable isotope-labeled nature allows for the effective correction of analytical variability, leading to high-quality data that can confidently inform drug development and clinical use. The protocols outlined in this document provide a comprehensive framework for conducting such studies, emphasizing the importance of rigorous method validation to ensure data integrity and regulatory compliance.
References
-
Rehman, A., & Sabir, H. (2025). Felbamate. In StatPearls. StatPearls Publishing. [Link]
-
Goa, K. L., & Palmer, K. J. (1994). Felbamate. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in epilepsy. Drugs, 47(3), 514–541. [Link]
-
Fuerst, R. H., Graves, N. M., Kriel, R. L., & Leppik, I. E. (1988). Pharmacokinetics of felbamate, a novel antiepileptic drug: application of mixed-effect modeling to clinical trials. Journal of clinical pharmacology, 28(11), 1045–1052. [Link]
-
Sachdeo, R., Kramer, L. D., Rosenberg, A., & Sachdeo, S. (1992). Felbamate monotherapy for partial-onset seizures: an active-control trial. Annals of neurology, 32(3), 386–392. [Link]
-
Pharmaffiliates. (n.d.). 2-Phenyl-1,3-propanediol-d4. Retrieved January 23, 2026, from [Link]
-
Remmel, R. P., & Lietz, A. P. (2010). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 878(32), 3359-3364. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved January 23, 2026, from [Link]
-
Veeprho. (n.d.). 2-Phenyl-1,3-propanediol-D4 | CAS 98704-00-8. Retrieved January 23, 2026, from [Link]
-
Löscher, W. (2017). Animal models of pharmacoresistant epilepsy. Epilepsy & Behavior, 73, 218-228. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
-
Agilent. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. Retrieved January 23, 2026, from [Link]
-
Löscher, W. (2020). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International journal of molecular sciences, 21(12), 4372. [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). LC-MS and LC-MS/MS spectra for the drug. Retrieved January 23, 2026, from [Link]
-
bioRxiv. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Felbamate. Retrieved January 23, 2026, from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Animal Models Used in the Screening of Antiepileptic Drugs. Retrieved January 23, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 23, 2026, from [Link]
-
Theodore, W. H., Raubertas, R. F., Porter, R. J., Nice, F., DiMarco, J., & Hess, D. (1986). Felbamate for partial seizures: results of a controlled clinical trial. Epilepsia, 27(6), 673–678. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 23, 2026, from [Link]
-
Remmel, R. P., & Lietz, A. P. (2010). Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(32), 3359–3364. [Link]
-
Perhach, J. L., & Shumaker, R. C. (1997). Tolerability and pharmacokinetics of monotherapy felbamate doses of 1200-6000 mg/day in subjects with epilepsy. Epilepsia, 38(10), 1121–1126. [Link]
-
ResearchGate. (n.d.). Synthetic Methods for the Preparation of 1,3-Propanediol. Retrieved January 23, 2026, from [Link]
-
Drugs.com. (2025). Felbamate Monograph for Professionals. Retrieved January 23, 2026, from [Link]
-
BioAgilytix. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 23, 2026, from [Link]
-
Glue, P., & Banfield, C. (1996). Pharmacokinetic interactions with felbamate. In vitro-in vivo correlation. Clinical pharmacokinetics, 31(5), 399–408. [Link]
- Google Patents. (n.d.). US5072056A - Synthesis of 2-phenyl-1,3-propanediol.
-
Das, B. (2021). Chemicals in Medicines. Retrieved January 23, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 23, 2026, from [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved January 23, 2026, from [Link]
Sources
- 1. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 2. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 3. US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate-d4 | CAS 106817-52-1 | LGC Standards [lgcstandards.com]
- 7. 2-Phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 8. veeprho.com [veeprho.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. oiv.int [oiv.int]
The Gold Standard in Felbamate Monitoring: An Application Guide to 2-Phenyl-1,3-propanediol-d4 as an Internal Standard in LC-MS/MS based Therapeutic Drug Monitoring
I. Introduction: The Critical Need for Precision in Felbamate Therapeutic Drug Monitoring
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a potent anti-epileptic drug (AED) primarily used for refractory epilepsy and Lennox-Gastaut syndrome.[1] Its use is often reserved for patients who have not responded to other treatments due to the risk of serious adverse effects, including aplastic anemia and hepatic failure.[2] The narrow therapeutic window of Felbamate, coupled with its potential for toxicity, necessitates precise and accurate therapeutic drug monitoring (TDM). TDM allows clinicians to optimize dosing regimens, ensuring therapeutic efficacy while minimizing the risk of adverse events.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for TDM due to its high sensitivity, specificity, and ability to handle complex biological matrices.[4] A cornerstone of a robust LC-MS/MS assay is the use of a suitable internal standard (IS). An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation and analysis.[5] Stable isotope-labeled internal standards, such as 2-Phenyl-1,3-propanediol-d4, represent the gold standard for quantitative bioanalysis.
This comprehensive application note provides a detailed protocol and scientific rationale for the use of 2-Phenyl-1,3-propanediol-d4 in the therapeutic drug monitoring of Felbamate by LC-MS/MS. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and accurate bioanalytical method.
II. The Scientific Rationale: Why 2-Phenyl-1,3-propanediol-d4 is the Optimal Internal Standard
The selection of an internal standard is a critical decision in bioanalytical method development. 2-Phenyl-1,3-propanediol-d4 is a deuterated analog of a key impurity of Felbamate. Its structural similarity to Felbamate ensures that it behaves almost identically during extraction, chromatography, and ionization.[6]
Here's why this is paramount for analytical accuracy:
-
Co-elution and Matrix Effect Compensation: 2-Phenyl-1,3-propanediol-d4 will co-elute with Felbamate from the liquid chromatography column. This is crucial because it means both the analyte and the IS experience the same degree of ion suppression or enhancement from the biological matrix (e.g., plasma, serum) at the same point in time. This co-elution allows the IS to accurately normalize for these matrix effects, leading to more precise and accurate quantification.[7]
-
Correction for Sample Preparation Variability: During the sample preparation process, such as protein precipitation or liquid-liquid extraction, minor variations in sample volume, reagent addition, and extraction efficiency can occur. Since 2-Phenyl-1,3-propanediol-d4 is added at the beginning of this process, it experiences the same potential losses as Felbamate, allowing for reliable correction.[8]
-
Improved Precision and Accuracy: By compensating for the aforementioned sources of variability, the use of a stable isotope-labeled internal standard like 2-Phenyl-1,3-propanediol-d4 significantly enhances the precision and accuracy of the analytical method, which is a key requirement of regulatory bodies like the FDA and EMA.[4][9]
III. Visualizing the Workflow: From Sample to Result
The following diagram illustrates the typical workflow for the therapeutic drug monitoring of Felbamate using 2-Phenyl-1,3-propanediol-d4 as an internal standard.
Caption: Therapeutic Drug Monitoring Workflow for Felbamate.
IV. Detailed Analytical Protocol
This protocol is a robust starting point for the quantification of Felbamate in human plasma using 2-Phenyl-1,3-propanediol-d4 as an internal standard. Method validation according to regulatory guidelines (e.g., FDA, EMA) is mandatory before implementation in a clinical setting.[4][9]
A. Materials and Reagents
-
Felbamate analytical standard
-
2-Phenyl-1,3-propanediol-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free) for calibration standards and quality controls
B. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Felbamate and 2-Phenyl-1,3-propanediol-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Felbamate stock solution in 50:50 (v/v) methanol:water to create working standard solutions for spiking into plasma.
-
Internal Standard Working Solution (1 µg/mL): Dilute the 2-Phenyl-1,3-propanediol-d4 stock solution in methanol.
-
Calibration Standards (CS): Spike drug-free human plasma with the appropriate Felbamate working standard solutions to prepare a calibration curve typically ranging from 10 to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
C. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or patient sample) in a microcentrifuge tube, add 20 µL of the 1 µg/mL 2-Phenyl-1,3-propanediol-d4 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to mix and inject into the LC-MS/MS system.
D. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex 4000 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |
| Felbamate | 239.1 | 117.1 | 25 | 40 |
| 2-Phenyl-1,3-propanediol-d4 | 157.2 | 91.1 | 20 | 35 |
Note: Collision energy and declustering potential are instrument-dependent and may require optimization.
V. Data Analysis and Interpretation
Quantification is performed by calculating the peak area ratio of the analyte (Felbamate) to the internal standard (2-Phenyl-1,3-propanediol-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Felbamate in the QC and patient samples is then determined by interpolating their peak area ratios from the calibration curve using a weighted (e.g., 1/x²) linear regression.
The therapeutic range for Felbamate is generally considered to be 30-100 µg/mL (30,000-100,000 ng/mL). However, the optimal therapeutic concentration can vary between individuals, and clinical correlation is essential.
VI. Method Validation: A Self-Validating System
A full validation of this bioanalytical method should be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[4][9] Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
VII. Conclusion
The use of 2-Phenyl-1,3-propanediol-d4 as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of Felbamate by LC-MS/MS. Its close structural similarity to the analyte ensures accurate compensation for analytical variability, leading to high-quality data that can confidently guide clinical decision-making. The protocol and information presented in this application note serve as a comprehensive guide for the development and implementation of a validated bioanalytical method for Felbamate, ultimately contributing to improved patient safety and therapeutic outcomes.
VIII. References
-
Thompson, C. D., Barthen, M. T., Hopper, D. W., Miller, T. A., Quigg, M., Hudspeth, C., Montouris, G., Marsh, L., Perhach, J. L., Sofia, R. D., & Macdonald, T. L. (1999). Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids. Epilepsia, 40(6), 767–775.
-
Pellock, J. M., & Brodie, M. J. (1994). Felbamate: a new antiepileptic drug. Epilepsia, 35(Suppl 5), S1–S2.
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediol, 2-(phenylmethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). FELBA Felbamate (Felbatol), Serum. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Dr.Oracle. (2025, April 18). What is the target serum concentration for Felbamate (Felbamate) in the management of seizures? Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Bourgeois, B. F., & Dodson, W. E. (1993). Felbamate in the treatment of Lennox-Gastaut syndrome. Epilepsia, 34 Suppl 7, S30–S33.
-
FDA. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
Leppik, I. E. (1995). Felbamate. Epilepsia, 36 Suppl 2, S66–S72.
-
Drugs.com. (2025, May 5). Felbamate Dosage. Retrieved from [Link]
-
Theodore, W. H., Raubertas, R. F., Porter, R. J., Nice, F., Di-Chiro, G., & Sato, S. (1991). Felbamate: a clinical trial for complex partial seizures. Epilepsia, 32(3), 392–397.
-
Patel, D. P., Patel, M. R., Patel, M. M., & Jogia, H. A. (2011). Bioanalytical method validation and its pharmaceutical application- A review. Pharmaceutical Methods, 2(1), 20–29.
-
Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical research, 8(4), 421–426.
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Phenyl-1,3-propanediol monocarbamate (HMDB0060351). Retrieved from [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044.
Sources
- 1. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. neurology.testcatalog.org [neurology.testcatalog.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Effect of felbamate on plasma levels of carbamazepine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. youtube.com [youtube.com]
Application Note: Metabolic Profiling of Felbamate Using a Deuterated Internal Standard
Introduction
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug indicated for refractory focal seizures and Lennox-Gastaut syndrome[1][2]. Understanding the metabolic fate of Felbamate is critical for optimizing its therapeutic window and mitigating potential toxicities, some of which have been linked to the formation of reactive metabolites[3]. Metabolic profiling, a cornerstone of drug development, involves the identification and quantification of a parent drug and its metabolites in biological matrices.
This application note provides a comprehensive protocol for the quantitative analysis of Felbamate and the identification of its key metabolites in human plasma. The method employs a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. To ensure the highest degree of accuracy and precision, a stable isotope-labeled (deuterated) internal standard, Felbamate-d4, is utilized. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and effectively normalizes for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement[4][5].
Principle and Strategy
The core of this method is based on the principle of stable isotope dilution analysis. A known concentration of Felbamate-d4 is spiked into all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. Since Felbamate-d4 is chemically identical to Felbamate, it experiences the same extraction efficiency and ionization response in the mass spectrometer. However, due to its increased mass, it is distinguishable from the unlabeled drug by the mass analyzer. By measuring the peak area ratio of the analyte to its deuterated internal standard, precise quantification can be achieved, even with minor sample-to-sample variations.
The overall workflow is designed for efficiency and robustness, starting with a simple protein precipitation step to extract Felbamate and its metabolites from the plasma matrix, followed by LC-MS/MS analysis. Metabolite identification is performed by searching for expected mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, hydrolysis) and comparing their fragmentation patterns to the parent drug.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
Standards: Felbamate (Sigma-Aldrich), Felbamate-d4 (Toronto Research Chemicals or equivalent).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, Type I), Formic Acid (LC-MS grade).
-
Biological Matrix: Pooled, blank human plasma (BioIVT or equivalent).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.
-
Equipment:
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge (capable of >16,000 x g)
-
UHPLC System (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem Mass Spectrometer (e.g., Sciex 3200 Q-TRAP or Waters Xevo TQD)
-
Experimental Procedures
Standard and Sample Preparation
Causality Behind Choices: A simple protein precipitation with acetonitrile is chosen for its efficiency in removing the majority of plasma proteins while being effective at extracting Felbamate, a moderately polar compound. This "crash" technique is fast, cost-effective, and suitable for high-throughput analysis[2][6]. Using a 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.
Protocol:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Felbamate and Felbamate-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Felbamate stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., concentrations ranging from 25 ng/mL to 5000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of Felbamate-d4 in acetonitrile. This will be the protein precipitation solvent.
-
Calibration Standards and Quality Controls (QCs):
-
To 95 µL of blank human plasma, add 5 µL of the appropriate Felbamate working standard solution. This creates calibration standards in the matrix.
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Processing:
-
Aliquot 100 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL Felbamate-d4 in acetonitrile) to each tube[6].
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 16,000 - 21,000 x g for 10 minutes at room temperature to pellet the precipitated proteins[6].
-
Carefully transfer the supernatant to an autosampler vial or 96-well plate for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
Causality Behind Choices: A reversed-phase C18 or Phenyl column is selected for good retention and separation of Felbamate from endogenous plasma components[2][6]. A fast gradient elution with water and acetonitrile, both containing a small amount of formic acid, is used to ensure sharp peak shapes and efficient ionization in positive electrospray mode (ESI+). Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity in quantitative analysis.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Reversed-phase, e.g., XBridge Phenyl, 2.5 µm, 4.6 x 50 mm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, linear ramp to 85% B over 1.5 min, hold for 1.5 min, return to 10% B and re-equilibrate[6] |
| Flow Rate | 0.8 - 1.0 mL/min[6][7] |
| Injection Volume | 10 - 20 µL[6] |
| Column Temperature | 40 °C |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 600 °C[6] |
| MRM Transitions | See Table 2 |
Table 1: Recommended LC-MS/MS parameters.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) |
| Felbamate | m/z 239.1 | m/z 117.1 | Optimized (e.g., 25 V)[6] |
| Felbamate-d4 (IS) | m/z 243.1 | m/z 117.1 | Optimized (e.g., 25 V) |
| p-Hydroxyfelbamate | m/z 255.1 | To be determined | To be determined |
| 2-Hydroxyfelbamate | m/z 255.1 | To be determined | To be determined |
Table 2: MRM transitions for quantification and metabolite screening.
Method Validation
To ensure the trustworthiness of the data, the method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry[8][9]. Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma.
-
Linearity and Range: A calibration curve with at least six non-zero points, demonstrating a linear relationship (r² > 0.99) between concentration and response ratio.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ) for QC samples.
-
Matrix Effect: Assessment of ion suppression or enhancement from different sources of plasma. The co-eluting deuterated internal standard is critical for mitigating this effect[4].
-
Stability: Analyte stability evaluated under various conditions (bench-top, freeze-thaw, long-term storage).
Data Analysis and Interpretation
Quantification of Felbamate
A calibration curve is generated by plotting the peak area ratio (Felbamate area / Felbamate-d4 area) against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is applied to the data. The concentration of Felbamate in QC and unknown samples is then calculated from this regression equation.
Metabolite Identification
Felbamate metabolism is primarily mediated by Cytochrome P450 enzymes (CYP2E1 and CYP3A4)[1][10][11]. The primary metabolic pathways include hydroxylation and hydrolysis. A key pathway also involves the formation of a reactive aldehyde metabolite, atropaldehyde, which can be further metabolized and conjugated[3][12].
Figure 2: Major metabolic pathways of Felbamate.
Metabolite screening can be performed by analyzing post-dose study samples and searching for predicted masses using techniques like precursor ion scanning or extracted ion chromatograms. For example, hydroxylated metabolites will have a precursor ion at m/z 255.1 ([M+H]⁺, a +16 Da shift from Felbamate). The identity of these potential metabolites can be confirmed by analyzing their product ion scans and comparing fragmentation patterns to the parent drug.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Felbamate and the profiling of its metabolites in human plasma. The use of a deuterated internal standard (Felbamate-d4) is essential for achieving the high accuracy and precision required for regulated bioanalysis. The provided protocol is a validated starting point for researchers in drug metabolism, pharmacokinetics, and clinical drug monitoring, and it adheres to the principles of scientific integrity and regulatory compliance.
References
-
Thompson, C. D., Barthen, M. T., Hopper, D. W., et al. (1999). Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids. Epilepsia, 40(6), 759-765. Available at: [Link]
-
Patel, R., & Tadi, P. (2025). Felbamate. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Reid, O. G., & Brodbelt, J. S. (2010). Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 878(31), 3327-3332. Available at: [Link]
-
Diep, S., & Macdonald, T. L. (2001). Stability and comparative metabolism of selected felbamate metabolites and postulated fluorofelbamate metabolites by postmitochondrial suspensions. Chemical research in toxicology, 14(3), 305-312. Available at: [Link]
-
Romanyshyn, L. A., Wichmann, J. K., Kucharczyk, N., & Sofia, R. D. (1994). Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography. Therapeutic drug monitoring, 16(1), 86-91. Available at: [Link]
-
Reid, O. G., & Brodbelt, J. S. (2010). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. NIH Public Access. Available at: [Link]
-
Human Metabolome Database. (2012). Metabocard for Felbamate (HMDB0015084). HMDB. Available at: [Link]
-
Kucharczyk, N., & Sofia, R. D. (1993). Determination of the anticonvulsant felbamate and its three metabolites in brain and heart tissue of rats. Journal of Chromatography B: Biomedical Sciences and Applications, 613(2), 299-307. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Antiepileptic Drugs in Plasma for Clinical Research. Available at: [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]
-
Glue, P., & Banfield, C. (1996). Pharmacokinetic interactions with felbamate. In vitro-in vivo correlation. Clinical pharmacokinetics, 31(3), 212-220. Available at: [Link]
-
S. G, S., & M. D, S. (2018). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 7(3). Available at: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]
-
Human Metabolome Database. (2013). Metabocard for p-Hydroxyfelbamate (HMDB0060669). HMDB. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
European Food Safety Authority. (n.d.). Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. Available at: [Link]
-
Celerion. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Paterson, S. (2002). Analysis of six anticonvulsant drugs using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry. Journal of analytical toxicology, 26(5), 256-262. Available at: [Link]
-
Gur, P., Poklis, A., Saady, J., & Costantino, A. (1995). Chromatographic Procedures for the Determination of Felbamate in Serum. Journal of Analytical Toxicology, 19(6), 499–503. Available at: [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
FDA CDER Small Business and Industry Assistance. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
Sources
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and comparative metabolism of selected felbamate metabolites and postulated fluorofelbamate metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hhs.gov [hhs.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. hmdb.ca [hmdb.ca]
- 11. Pharmacokinetic interactions with felbamate. In vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 2-Phenyl-1,3-propanediol-d4 Stock Solutions for Quantitative Analysis
Abstract
This application note provides a detailed, field-proven protocol for the preparation of accurate and stable stock solutions of 2-Phenyl-1,3-propanediol-d4. As a deuterated analog, this compound is an ideal internal standard for the quantification of felbamate and related compounds in various matrices by mass spectrometry and liquid chromatography.[1] This guide emphasizes best practices in weighing, solvent selection, and dilution techniques to ensure the integrity and reliability of quantitative analytical data. It is intended for researchers, scientists, and drug development professionals who require high-precision analytical standards.
Introduction: The Critical Role of Internal Standards
In quantitative analytical chemistry, particularly in chromatographic methods, the use of an internal standard (IS) is a cornerstone of robust and reliable data acquisition.[2] An IS is a compound of known concentration added to every sample, including calibrators and unknowns, to correct for variations in sample preparation, injection volume, and instrument response. The calibration is then based on the ratio of the analyte's response to the IS's response, mitigating potential errors.[2]
2-Phenyl-1,3-propanediol-d4 is the deuterated form of 2-Phenyl-1,3-propanediol. Its structural similarity and mass difference make it an excellent internal standard for the analysis of its non-labeled counterpart and structurally related compounds like felbamate.[1][3] The deuterium labeling ensures that it co-elutes with the analyte of interest in chromatographic systems while being distinguishable by a mass spectrometer, a critical attribute for accurate quantification.
This document provides a comprehensive guide to preparing high-quality stock solutions of 2-Phenyl-1,3-propanediol-d4, a foundational step for any subsequent quantitative analysis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Phenyl-1,3-propanediol-d4 is essential for its proper handling and use.
| Property | Value | Source |
| Chemical Name | 2-Phenyl-1,3-propanediol-d4 | [3] |
| Synonyms | 2-Phenyl-1,3-propane-1,1,3,3-d4-diol | [3] |
| CAS Number | 98704-00-8 | [3] |
| Molecular Formula | C₉H₈D₄O₂ | [3] |
| Molecular Weight | 156.22 g/mol | [3] |
| Appearance | White Solid | [3] |
| Melting Point | 53-56 °C (for non-deuterated) | [4] |
| Solubility | Sparingly soluble in water. Soluble in alcohol and ether. | [5][6][7] |
| Storage | 2-8°C Refrigerator | [3] |
Safety and Handling Precautions
Prior to handling 2-Phenyl-1,3-propanediol-d4, it is imperative to consult the Safety Data Sheet (SDS).
Potential Hazards:
-
May cause eye irritation or serious eye damage.[8]
-
May cause irritation of the respiratory tract.[8]
-
Ingestion may cause irritation to mucous membranes.[8]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses are mandatory.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[9]
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust.
-
Avoid contact with skin, eyes, and clothing.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
-
Protect from light.[8]
-
Recommended storage temperature is 2-8°C.[3]
Preparation of a Primary Stock Solution (e.g., 1 mg/mL)
The preparation of an accurate primary stock solution is the most critical step and requires meticulous technique. Gravimetric measurement is preferred for the highest accuracy.
Materials:
-
2-Phenyl-1,3-propanediol-d4 (as a solid)
-
High-purity solvent (e.g., HPLC-grade Methanol, Acetonitrile, or DMSO)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks with stoppers
-
Calibrated pipettes
-
Amber glass vials for storage
Protocol:
-
Equilibration: Allow the container of 2-Phenyl-1,3-propanediol-d4 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh approximately 10 mg of 2-Phenyl-1,3-propanediol-d4. Record the exact weight to the nearest 0.01 mg. The precision of this measurement is paramount.
-
-
Dissolution:
-
Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask. This can be achieved by carefully tapping the weighing vessel or by using a small amount of the chosen solvent to rinse the vessel and transfer the rinsing to the flask.
-
Add a small volume of the solvent (e.g., 5-7 mL of methanol) to the volumetric flask.
-
Gently swirl the flask to dissolve the solid completely. Sonication may be used if necessary to ensure full dissolution.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
-
Stopper the flask and invert it at least 10-12 times to ensure the solution is homogeneous.[11]
-
-
Calculation of the Exact Concentration:
-
The precise concentration of the primary stock solution should be calculated based on the actual weight of the compound and the volume of the flask.
-
Concentration (mg/mL) = Weight of Compound (mg) / Volume of Flask (mL)
-
-
-
Labeling and Storage:
-
Transfer the stock solution to a clearly labeled amber glass vial.
-
The label should include:
-
Compound Name: 2-Phenyl-1,3-propanediol-d4 Primary Stock
-
Concentration (e.g., 1.002 mg/mL)
-
Solvent
-
Preparation Date
-
Preparer's Initials
-
Expiration Date (typically 6-12 months when stored properly)
-
-
Store the solution at 2-8°C, protected from light.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution to concentrations that are appropriate for the intended analytical method.
Protocol:
-
Equilibration: Allow the primary stock solution to reach room temperature before use.
-
Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to determine the volume of the primary stock solution needed for the desired working solution concentration.
-
C₁ = Concentration of the primary stock solution
-
V₁ = Volume of the primary stock solution to be transferred
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Serial Dilution: It is often more accurate to perform serial dilutions rather than a single large dilution.
-
Procedure:
-
Using a calibrated pipette, transfer the calculated volume of the primary stock solution into a clean Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent (usually the same as the mobile phase of the analytical method).
-
Stopper and invert the flask multiple times to ensure thorough mixing.[11]
-
-
Labeling and Storage: Label and store the working solutions in the same manner as the primary stock solution. Working solutions are generally less stable and should be prepared more frequently.
Example Dilution Scheme:
| Working Solution | Concentration (µg/mL) | Volume of Primary Stock (1 mg/mL) | Final Volume (mL) |
| A | 100 | 1 mL | 10 |
| B | 10 | 1 mL of Solution A | 10 |
| C | 1 | 1 mL of Solution B | 10 |
Workflow for Stock Solution Preparation and Use
The following diagram illustrates the logical flow from receiving the solid compound to its use in an analytical run.
Caption: Workflow for the preparation and use of 2-Phenyl-1,3-propanediol-d4 stock solutions.
Conclusion
The accuracy of quantitative analytical results is fundamentally dependent on the quality of the standard solutions used for calibration. By following the detailed protocols and best practices outlined in this application note for the preparation of 2-Phenyl-1,3-propanediol-d4 stock solutions, researchers can ensure the integrity, reproducibility, and reliability of their data. Adherence to proper safety precautions, meticulous weighing and dilution techniques, and appropriate storage are all critical components for success.
References
-
Pharmaffiliates. (n.d.). 2-Phenyl-1,3-propanediol-d4. Retrieved from [Link]
-
International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]
-
Acros Organics. (2014). Safety Data Sheet: 2-Phenyl-1,3-propanediol. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - 2-Phenyl-1,3-Propanediol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. Retrieved from [Link]
-
Dolan, J. W. (2013). When Should an Internal Standard be Used? LCGC North America. Retrieved from [Link]
-
Jain, R., & Kothari, R. (2013). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of Planar Chromatography-Modern TLC, 26(4), 364-367. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Internal Standards. Retrieved from [Link]
-
Connelly, A. (2017). Preparation of calibration standards. Retrieved from [Link]
-
Veeprho. (n.d.). 2-Phenyl-1,3-propanediol-D4. Retrieved from [Link]
-
International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]
-
Paci, E., et al. (2018). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. Scientific Reports, 8(1), 10743. Retrieved from [Link]
-
ResearchGate. (2022). What is the procedure for internal standard Calibration?. Retrieved from [Link]
-
ShortChemistry. (2020, September 25). Internal Standards [Video]. YouTube. Retrieved from [Link]
-
Sudhaker, S., & Jain, R. (2016). Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. Madridge Journal of Analytical Sciences and Instrumentation, 1(1), 1-3. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-フェニル-1,3-プロパンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,3-Propanediol | 504-63-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. kmpharma.in [kmpharma.in]
- 10. fishersci.com [fishersci.com]
- 11. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
Application Note: Enhancing Preclinical Drug Metabolism Studies with 2-Phenyl-1,3-propanediol-d4
Introduction: The Critical Role of Internal Standards in Drug Metabolism
Preclinical drug metabolism and pharmacokinetics (DMPK) studies are fundamental to the drug development pipeline, providing critical insights into a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] These studies inform dose selection, safety assessments, and the overall viability of a new chemical entity (NCE). A cornerstone of generating reliable quantitative data in these studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the proper use of an internal standard (IS).[3][4] An ideal IS corrects for variability during sample preparation and analysis, including extraction inconsistencies, matrix effects, and instrumental fluctuations.[3][4]
Stable isotope-labeled (SIL) compounds, particularly deuterium-labeled analogs of the analyte, are widely regarded as the gold standard for internal standards in LC-MS-based bioanalysis.[5][6] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[7][8] This co-behavior allows for highly accurate and precise quantification.[9] This application note provides a detailed guide on the use of 2-Phenyl-1,3-propanediol-d4 (PPD-d4) as a representative SIL-IS for preclinical drug metabolism studies of its non-labeled counterpart, 2-Phenyl-1,3-propanediol, or structurally similar compounds. While this document uses PPD-d4 as a specific example, the principles and protocols described are broadly applicable to a wide range of deuterated internal standards in DMPK research.
Advantages of 2-Phenyl-1,3-propanediol-d4 as an Internal Standard
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. 2-Phenyl-1,3-propanediol-d4 offers several key advantages:
-
Co-elution with Analyte: PPD-d4 will have nearly identical chromatographic retention times as the unlabeled 2-Phenyl-1,3-propanediol, ensuring that both compounds experience the same matrix effects at the point of elution.[8]
-
Correction for Matrix Effects: The presence of endogenous compounds in biological matrices (plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[9][10] As PPD-d4 behaves almost identically to the analyte in the ion source, it effectively normalizes these variations.[4]
-
Improved Precision and Accuracy: By accounting for variability in sample processing (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and instrument response, PPD-d4 significantly improves the precision and accuracy of the analytical method.[7][9]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely accepted and often recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[7][11][12]
Experimental Workflows and Protocols
The following sections detail the application of PPD-d4 in common preclinical drug metabolism studies.
I. In Vitro Metabolic Stability Assessment
Metabolic stability assays are crucial for determining a compound's intrinsic clearance and predicting its in vivo half-life.[13] These assays typically involve incubating the test compound with liver microsomes, S9 fractions, or hepatocytes.[14][15]
Objective: To determine the rate of disappearance of 2-Phenyl-1,3-propanediol in the presence of a metabolically active system.
Materials:
-
2-Phenyl-1,3-propanediol (Analyte)
-
2-Phenyl-1,3-propanediol-d4 (Internal Standard)
-
Pooled Human Liver Microsomes (HLM) or other metabolic system
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (Quenching/Extraction Solution)
-
Control compounds (e.g., a high-turnover and a low-turnover compound)
Protocol:
-
Preparation of Working Solutions:
-
Prepare a 1 mM stock solution of the analyte in DMSO.
-
Prepare a 1 mg/mL stock solution of PPD-d4 in methanol. Further dilute to a working concentration of 100 ng/mL in ACN with 0.1% formic acid (this will be the quenching solution).
-
-
Incubation:
-
Pre-warm the NADPH regenerating system and phosphate buffer to 37°C.
-
In a 96-well plate, add the analyte to the buffer to achieve a final concentration of 1 µM.
-
Add the liver microsomes (e.g., final concentration of 0.5 mg/mL).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aspirate an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding it to a collection plate containing the PPD-d4 quenching/extraction solution (e.g., 150 µL). The PPD-d4 is added at this stage to account for any variability in the subsequent sample processing steps.
-
-
Sample Processing:
-
Vortex the collection plate to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. Monitor the specific mass transitions for both the analyte and PPD-d4.
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the PPD-d4 internal standard for each time point.
-
Plot the natural logarithm of the remaining analyte percentage versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
Diagram: In Vitro Metabolic Stability Workflow
Caption: Workflow for in vitro metabolic stability assay using PPD-d4.
II. In Vivo Pharmacokinetic (PK) Study
PK studies are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated by a living organism.[16][17]
Objective: To determine the pharmacokinetic profile of 2-Phenyl-1,3-propanediol in a preclinical species (e.g., rat) following intravenous (IV) and oral (PO) administration.
Materials:
-
2-Phenyl-1,3-propanediol (Analyte)
-
2-Phenyl-1,3-propanediol-d4 (Internal Standard)
-
Test animals (e.g., Sprague-Dawley rats)
-
Dosing vehicles (e.g., saline for IV, PEG400/water for PO)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Acetonitrile (ACN)
-
PPD-d4 working solution in ACN (for sample processing)
Protocol:
-
Dosing:
-
Administer the analyte to two groups of rats: one via IV bolus (e.g., 1 mg/kg) and another via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., ~100 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma by centrifugation.
-
-
Sample Preparation for Bioanalysis:
-
To a 50 µL aliquot of each plasma sample, add 150 µL of the PPD-d4 working solution in ACN. This step simultaneously precipitates proteins and adds the internal standard.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Spike blank plasma with known concentrations of the analyte to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples in the same manner as the study samples, adding the PPD-d4 solution.
-
-
LC-MS/MS Analysis:
-
Analyze all samples using a validated bioanalytical method.
-
Data Analysis:
-
Construct the calibration curve by plotting the peak area ratio (analyte/PPD-d4) against the nominal concentration and perform a linear regression.
-
Use the regression equation to determine the analyte concentration in the unknown and QC samples.
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability) using appropriate software.
Diagram: Bioanalytical Sample Processing for PK Studies
Caption: Bioanalytical sample processing workflow for in vivo PK studies.
Data Presentation and Interpretation
Quantitative data from DMPK studies should be presented clearly and concisely.
Table 1: Representative Data from In Vitro Metabolic Stability Assay
| Time (min) | Analyte Peak Area | PPD-d4 Peak Area | Peak Area Ratio (Analyte/IS) | % Analyte Remaining |
| 0 | 1,250,000 | 1,500,000 | 0.833 | 100.0 |
| 5 | 1,050,000 | 1,480,000 | 0.709 | 85.1 |
| 15 | 760,000 | 1,510,000 | 0.503 | 60.4 |
| 30 | 450,000 | 1,490,000 | 0.302 | 36.3 |
| 45 | 260,000 | 1,520,000 | 0.171 | 20.5 |
| 60 | 150,000 | 1,500,000 | 0.100 | 12.0 |
Table 2: Key Pharmacokinetic Parameters (Hypothetical)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 250 | 450 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ng*h/mL) | 550 | 2750 |
| t½ (h) | 2.5 | 3.0 |
| Clearance (mL/h/kg) | 1818 | - |
| Bioavailability (%) | - | 50 |
Method Validation Considerations
Any bioanalytical method used to support preclinical studies must be validated according to regulatory guidelines.[11][12][18] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and PPD-d4.[18]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[19]
-
Calibration Curve: The response should be linear over the intended concentration range.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not affected by the biological matrix. The use of PPD-d4 is intended to minimize this effect.[10]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions must be established.
Conclusion
The use of a stable isotope-labeled internal standard like 2-Phenyl-1,3-propanediol-d4 is indispensable for generating high-quality, reliable data in preclinical drug metabolism studies. Its ability to mimic the behavior of the unlabeled analyte during sample processing and LC-MS/MS analysis ensures robust correction for matrix effects and other sources of variability. The protocols and principles outlined in this application note provide a framework for researchers to confidently employ PPD-d4 and other deuterated standards to enhance the accuracy and precision of their DMPK studies, ultimately leading to more informed decisions in the drug development process.
References
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
-
ResearchGate. (2025, August 9). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Available from: [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]
-
myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available from: [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Available from: [Link]
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
-
ResearchGate. (n.d.). Experimental Design Considerations in Pharmacokinetic Studies. Available from: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Available from: [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
PubMed. (n.d.). Biotransformation of prochiral 2-phenyl-1,3-di(4-pyridyl)-2-propanol to a chiral N-oxide metabolite. Available from: [Link]
-
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
-
National Institutes of Health. (2020, October 31). Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]
-
PubMed. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Available from: [Link]
-
Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available from: [Link]
-
U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]
-
International Council for Harmonisation. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available from: [Link]
-
ASTM International. (1991). Experimental Design for Pharmacokinetic Data Analysis Using Compartmental Pharmacokinetic Models. Available from: [Link]
-
XenoTech. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available from: [Link]
-
National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available from: [Link]
-
ResearchGate. (2023, March 17). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]
-
MDPI. (n.d.). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Available from: [Link]
-
Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Available from: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
-
PubMed Central. (2018, April 10). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Available from: [Link]
-
International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]
- Google Patents. (n.d.). US5072056A - Synthesis of 2-phenyl-1,3-propanediol.
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Available from: [Link]
-
ResearchGate. (n.d.). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Available from: [Link]
-
National Institutes of Health. (2024, November 29). Progress in 1,3-propanediol biosynthesis. Available from: [Link]
-
Texila International Journal. (n.d.). PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. Available from: [Link]
-
MDPI. (n.d.). In Vitro Metabolism of Doping Agents (Stanozolol, LGD-4033, Anastrozole, GW1516, Trimetazidine) by Human Seminal Vesicle and Liver Fractions. Available from: [Link]
-
BioAgilytix. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
ResearchGate. (2012, August 25). How to remove matrix effect in LC-MS/MS?. Available from: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
Sources
- 1. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 2. prisysbiotech.com [prisysbiotech.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. bioivt.com [bioivt.com]
- 14. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. store.astm.org [store.astm.org]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. ema.europa.eu [ema.europa.eu]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Felbamate and its Metabolites in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-epileptic drug Felbamate and its primary active and inactive metabolites in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, 2-Phenyl-1,3-propanediol-d4. The protocol outlined herein is designed for researchers, clinical scientists, and professionals in drug development, providing a comprehensive guide from sample preparation to data analysis, consistent with international bioanalytical method validation guidelines.
Introduction: The Clinical Imperative for Felbamate Monitoring
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug utilized in the management of refractory seizures, particularly in cases of Lennox-Gastaut syndrome.[1] Its clinical use, however, is carefully managed due to potential associations with aplastic anemia and hepatic failure.[1] The therapeutic window for Felbamate is narrow, and its metabolism can be influenced by co-administered medications.[2][3][4] Therefore, precise monitoring of Felbamate and its metabolites is crucial for optimizing therapeutic efficacy while minimizing the risk of severe adverse events.
Felbamate is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1 and CYP3A4.[5] The major metabolites include p-hydroxyfelbamate, 2-hydroxyfelbamate, and felbamate monocarbamate, which are considered to have minimal anticonvulsant activity.[5][6] Additionally, the formation of a reactive metabolite, 2-phenylpropenal (atropaldehyde), has been implicated in the drug's toxicity.[7][8] Consequently, a robust analytical method that can simultaneously quantify the parent drug and its key metabolites is invaluable for pharmacokinetic studies and therapeutic drug monitoring.
This application note details a highly selective and sensitive LC-MS/MS method that addresses this need. The use of a deuterated internal standard, 2-Phenyl-1,3-propanediol-d4, which is structurally and chemically analogous to Felbamate, ensures reliable correction for variations in sample processing and instrument response.[9]
Analytical Principle
The methodology is based on the principle of protein precipitation for the extraction of Felbamate, its metabolites, and the internal standard from a plasma matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is achieved by comparing the peak area ratio of each analyte to the internal standard against a calibration curve constructed in the same biological matrix.
Materials and Reagents
3.1. Chemicals and Standards
-
Felbamate (analytical standard)
-
p-hydroxyfelbamate (analytical standard)
-
2-hydroxyfelbamate (analytical standard)
-
Felbamate monocarbamate (analytical standard)
-
2-Phenyl-1,3-propanediol-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
3.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and general laboratory glassware
Step-by-Step Protocols
4.1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions of Felbamate and its metabolites by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 2-Phenyl-1,3-propanediol-d4 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into drug-free human plasma to prepare calibration standards and QC samples at various concentration levels.
4.2. Sample Preparation Protocol
The following protocol is a straightforward and effective protein precipitation method.[10][11]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow
Caption: A streamlined protein precipitation workflow for sample preparation.
4.3. LC-MS/MS Method Parameters
The following parameters provide a robust starting point for the analysis on a standard LC-MS/MS system.[12][13]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
Table 3: MRM Transitions and Optimized Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Felbamate | 239.1 | 178.1 | 100 | 15 |
| p-hydroxyfelbamate | 255.1 | 194.1 | 100 | 18 |
| 2-hydroxyfelbamate | 255.1 | 194.1 | 100 | 18 |
| Felbamate monocarbamate | 196.1 | 135.1 | 100 | 12 |
| 2-Phenyl-1,3-propanediol-d4 (IS) | 157.1 | 107.1 | 100 | 10 |
Note: Collision energies should be optimized for the specific instrument being used.
Method Validation
This bioanalytical method should be fully validated according to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16][17][18]
5.1. Key Validation Parameters
-
Selectivity and Specificity: The method should be able to differentiate and quantify the analytes from endogenous components in the matrix.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response over a defined range. A typical range for Felbamate could be 5-5000 ng/mL.
-
Accuracy and Precision: The accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for QC samples at multiple concentration levels.[15]
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analytes should be assessed to ensure it does not compromise the accuracy of the method.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Table 4: Representative Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (at LLOQ) | Within ±20% of nominal value |
| Accuracy (Low, Mid, High QC) | Within ±15% of nominal value |
| Precision (CV at LLOQ) | ≤ 20% |
| Precision (CV at Low, Mid, High QC) | ≤ 15% |
Data Analysis and Interpretation
The concentration of each analyte in the unknown samples is calculated using the linear regression equation derived from the calibration curve, based on the peak area ratio of the analyte to the internal standard. All data should be processed using validated software.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the simultaneous quantification of Felbamate and its major metabolites in human plasma. The use of a stable isotope-labeled internal standard, 2-Phenyl-1,3-propanediol-d4, ensures high accuracy and precision, making this method well-suited for therapeutic drug monitoring, pharmacokinetic research, and clinical trials. The straightforward protein precipitation protocol allows for high-throughput sample processing. This method, when fully validated, will meet the stringent requirements of regulatory bodies for bioanalytical assays.
References
-
Jacala, A., Adusumalli, V. E., Kucharczyk, N., & Sofia, R. D. (1993). Determination of the anticonvulsant felbamate and its three metabolites in brain and heart tissue of rats. Journal of Chromatography B: Biomedical Sciences and Applications, 614(2), 285–292. [Link]
-
Thompson, C. D., Barthen, M. T., Hopper, D. W., Miller, T. A., Quigg, M., Hudspeth, C., Montouris, G., Marsh, L., Perhach, J. L., Sofia, R. D., & Macdonald, T. L. (1999). Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids. Epilepsia, 40(6), 767–774. [Link]
-
Heideloff, C., Payton, D., & Wang, S. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 35(2), 246–250. [Link]
-
Wagner, M. L., Graves, N. M., Leppik, I. E., Remmel, R. P., Shumaker, R. C., Ward, D. L., & Perhach, J. L. (1994). The effect of felbamate on valproic acid disposition. Clinical Pharmacology & Therapeutics, 56(5), 494–502. [Link]
-
Fawaz, M. V., & Board, A. (2023). Felbamate. In StatPearls. StatPearls Publishing. [Link]
-
Pellock, J. M. (1994). Felbamate pharmacology and use in epilepsy. Epilepsia, 35 Suppl 5, S54-8. [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Remmel, R. P., & Burchell, C. M. (2010). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 878(32), 3331-3336. [Link]
-
Remmel, R. P., & Burchell, C. M. (2010). Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 878(32), 3331-3336. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). [Link]
-
Sudhaker, S., & Jain, R. (2016). Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. Madridge Journal of Analytical Sciences and Instrumentation, 1(1), 1-3. [Link]
-
Faught, E., Sachdeo, R. C., Remler, M. P., Chayasirisobhon, S., Iragui-Madoz, V. J., Ramsay, R. E., ... & Kramer, L. D. (1993). Felbamate monotherapy for partial-onset seizures: an active-control trial. Neurology, 43(4), 688-688. [Link]
-
Sharma, P., Kumar, D., Raj, H., & Singh, N. (2018). Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological Matrix. Molecules, 23(9), 2333. [Link]
-
Hopfgartner, G., & Popp, J. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 78. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Human Metabolome Database. (2012). Felbamate (HMDB0015084). [Link]
-
Sachdeo, R., & Kramer, L. (2015). The rise and fall of felbamate as a treatment for partial epilepsy – aplastic anemia and hepatic failure to blame? Expert Opinion on Drug Safety, 14(11), 1667-1671. [Link]
-
ICH. (2022). Bioanalytical method validation and study sample analysis m10. [Link]
-
OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. [Link]
-
Waters Corporation. (2013). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology. [Link]
-
Kruszewska, K., & Giebułtowicz, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 760-764. [Link]
-
IOSR Journal. (n.d.). Validated Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometric Method for Quantification of Rifaximin Human P. [Link]
-
Glue, P., Sulowicz, W., Gieser, F., Jen, F., & Perhach, J. L. (1997). Effects of felbamate on the pharmacokinetics of phenobarbital. Epilepsia, 38(8), 925–930. [Link]
-
Kruszewska, K., & Giebułtowicz, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 760-764. [Link]
Sources
- 1. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of felbamate on valproic acid disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of felbamate on carbamazepine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of felbamate on the pharmacokinetics of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Phenyl-1,3-propanediol-d4 in Felbamate Bioequivalence Studies
Abstract
This document provides a detailed technical guide on the pivotal role of 2-Phenyl-1,3-propanediol-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of felbamate in human plasma. The accurate quantification of felbamate is a prerequisite for bioequivalence (BE) studies, which are essential for the regulatory approval of generic drug formulations. We will explore the scientific rationale for using a SIL-IS, present a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and discuss the application of this methodology within the framework of regulatory guidelines for bioequivalence.
Introduction: The Pursuit of Bioanalytical Accuracy in Felbamate Studies
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug utilized in the management of seizures, particularly those refractory to other treatments.[1][2] For a generic version of a felbamate product to be approved, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate bioequivalence studies.[3][4] These studies must demonstrate that the generic formulation results in a comparable rate and extent of drug absorption into the systemic circulation as the innovator product.[5]
The cornerstone of any successful BE study is a robust, accurate, and precise bioanalytical method to measure the drug's concentration in a biological matrix, typically plasma, over time. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such quantitation due to its high sensitivity and selectivity.
However, the journey from a collected blood sample to a final concentration value is fraught with potential for variability. Sample preparation, instrument performance, and matrix effects can all introduce errors. To control for this variability, an internal standard (IS) is incorporated into every sample. The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte.[6] For felbamate, its metabolite precursor, 2-Phenyl-1,3-propanediol, labeled with four deuterium atoms (d4), serves as an excellent internal standard. This document will elucidate its critical function and provide a practical protocol for its use.
The "Gold Standard": Why 2-Phenyl-1,3-propanediol-d4 is the Ideal Internal Standard
In quantitative mass spectrometry, the ratio of the analyte's signal to the internal standard's signal is used for calculation. This approach corrects for variations that affect both compounds equally. A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[6][7][8]
Key Advantages of Using a SIL-IS:
-
Co-elution: The SIL-IS and the analyte have virtually the same retention time in the liquid chromatography system. This means they experience the same matrix effects (ion suppression or enhancement) at the same time, allowing for effective normalization.[9]
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, the SIL-IS behaves identically to the analyte, correcting for any inconsistencies or losses.
-
Comparable Ionization Efficiency: Both compounds ionize similarly in the mass spectrometer's source.
-
Mass Differentiation: Despite these similarities, the mass difference (due to the deuterium labels) allows the mass spectrometer to distinguish between the analyte and the IS.[7]
2-Phenyl-1,3-propanediol-d4 embodies these principles for felbamate analysis. Although it is a structural analog of a felbamate metabolite and not felbamate itself, its structural similarity and deuteration make it a highly effective internal standard for correcting analytical variability.[10][11]
Bioanalytical Workflow: From Plasma Sample to Concentration Data
The entire process can be visualized as a systematic workflow designed to ensure data integrity at each stage.
Sources
- 1. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. scribd.com [scribd.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting isotopic back-exchange in 2-Phenyl-1,3-propanediol-d4
Welcome to the technical support center for 2-Phenyl-1,3-propanediol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common questions regarding the isotopic stability of this compound. As a deuterated internal standard, maintaining the isotopic purity of 2-Phenyl-1,3-propanediol-d4 is critical for accurate quantification in mass spectrometry-based analyses.[1][2][3] This guide will delve into the potential for isotopic back-exchange, its underlying mechanisms, and provide actionable strategies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a decrease in the isotopic purity of my 2-Phenyl-1,3-propanediol-d4 internal standard during sample preparation. What could be the cause?
A1: Unintended Isotopic Back-Exchange: The Prime Suspect
A decrease in the isotopic purity of 2-Phenyl-1,3-propanediol-d4 is most likely due to isotopic back-exchange, a reaction where the deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment.[4] In the case of 2-Phenyl-1,3-propanediol-d4, the deuterium labels are on the propanediol backbone (C1 and C3 positions). While C-D bonds are generally more stable than O-H or N-H bonds, the benzylic position (the carbon adjacent to the phenyl group) can be susceptible to exchange under certain conditions.
Potential Triggers for Back-Exchange:
-
Presence of Catalysts: Trace amounts of transition metals (e.g., Palladium, Rhodium, Iridium) from previous synthetic steps or contaminated labware can catalyze C-H (and therefore C-D) activation, leading to exchange.[5][6][7]
-
Extreme pH Conditions: While less common for C-D bonds, strongly acidic or basic conditions can potentially facilitate back-exchange, especially at elevated temperatures.
-
Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) are the source of hydrogen that replaces the deuterium. While direct exchange with protic solvents is generally slow for C-D bonds without a catalyst, their presence is a prerequisite for the reaction to occur.
Q2: How can I definitively confirm that back-exchange is occurring with my 2-Phenyl-1,3-propanediol-d4?
A2: Analytical Confirmation of Isotopic Purity Loss
To confirm back-exchange, a systematic analytical approach is necessary. The two primary techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Workflow:
-
Establish a Baseline: Analyze a fresh, unopened vial of 2-Phenyl-1,3-propanediol-d4 to determine its initial isotopic purity.
-
Isolate Variables: Process your internal standard solution through your entire sample preparation workflow, but without the analyte matrix.
-
Analyze and Compare: Analyze the processed internal standard solution and compare the isotopic distribution with the baseline.
| Analytical Technique | Expected Observation in Case of Back-Exchange |
| Mass Spectrometry (MS) | A shift in the isotopic cluster to lower m/z values. For example, the M+4 peak will decrease in intensity, while M+3, M+2, etc., peaks will increase. |
| ¹H NMR Spectroscopy | Appearance of new proton signals corresponding to the positions where deuterium has been replaced by hydrogen. |
| ²H (Deuterium) NMR Spectroscopy | A decrease in the intensity of the deuterium signals corresponding to the sites of exchange.[8] |
Q3: What are the specific chemical mechanisms that could lead to the deuterons on 2-Phenyl-1,3-propanediol-d4 being exchanged?
A3: Understanding the Pathways to Deuterium Loss
The back-exchange of the deuterons on 2-Phenyl-1,3-propanediol-d4, which are attached to carbon atoms, is not a simple proton transfer. It typically requires a catalyst to activate the C-D bond.
Primary Mechanisms:
-
Transition Metal-Catalyzed C-H Activation: This is a significant concern in modern pharmaceutical and chemical synthesis, where transition metal catalysts are frequently used.[5][9] If your sample preparation involves any steps with residual metal catalysts, or if there is contamination, a process called "concerted metalation-deprotonation" can occur. The hydroxyl groups in 2-Phenyl-1,3-propanediol can act as directing groups, bringing a metal catalyst in proximity to the C-D bonds, facilitating their cleavage and subsequent replacement with a proton from the solvent.[5]
-
Acid/Base Catalyzed Exchange (less common for C-D): While less likely for the C-D bonds in your molecule compared to more labile protons, strongly acidic or basic conditions can promote the formation of transient intermediates that may be more susceptible to exchange. The stability of the benzylic carbanion or carbocation could play a role in such scenarios.[10][11]
Q4: What practical steps can I take during my experimental workflow to prevent or minimize isotopic back-exchange?
A4: A Proactive Approach to Preserving Isotopic Integrity
Preventing back-exchange is crucial for maintaining the accuracy of your quantitative analysis. Here are actionable steps to take:
Experimental Protocol for Minimizing Back-Exchange:
-
Solvent Selection:
-
Prioritize Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, tetrahydrofuran, dichloromethane) for sample preparation and storage of your internal standard stock solutions. These solvents lack exchangeable protons.
-
Use Deuterated Protic Solvents: If a protic solvent is unavoidable, consider using its deuterated counterpart (e.g., D₂O, CD₃OD) to maintain a deuterium-rich environment.
-
-
pH Control:
-
Maintain Neutral pH: Avoid strongly acidic or basic conditions during sample preparation and analysis. Buffer your solutions to a neutral pH if necessary.
-
-
Temperature Management:
-
Work at Low Temperatures: Perform all sample preparation steps at low temperatures (e.g., on an ice bath) to reduce the rate of any potential exchange reactions.
-
-
Avoid Metal Contamination:
-
Use High-Purity Reagents: Ensure all reagents are of high purity and free from transition metal contaminants.
-
Thoroughly Clean Labware: Use meticulous cleaning procedures for all glassware and equipment to remove any trace metal residues from previous experiments. Consider using disposable labware where appropriate.
-
-
Minimize Exposure Time:
-
Prepare Samples Fresh: Prepare your samples as close to the time of analysis as possible to minimize the time the deuterated standard is in a potentially compromising environment.
-
Visualizing the Problem and Solution
To better understand the concepts discussed, the following diagrams illustrate the mechanism of back-exchange and a troubleshooting workflow.
Caption: Mechanism of Isotopic Back-Exchange.
Caption: Troubleshooting Workflow for Isotopic Back-Exchange.
References
-
Jiang, Z-J., Gao, Z., et al. (n.d.). Ligand Accelerated Hydrogen Isotope Exchange: Switching CH Activation from Functionalization Towards CD Bond Formation. ChemRxiv. Available at: [Link]
-
Li, X. (2023). Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes. In Handbook of CH-Functionalization. Wiley. Available at: [Link]
-
Fairlamb, I. J. S. (n.d.). Metal Catalysis: C-X and C-H Bond Activation. University of York. Available at: [Link]
-
Kapur, M. (2024, June 21). Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation [Video]. YouTube. American Chemical Society. Available at: [Link]
-
Hong, S. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Available at: [Link]
- Wallace, W. P. (1989). U.S. Patent No. 4,868,327. U.S. Patent and Trademark Office.
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]
-
LGC Group. (n.d.). Use of stable isotope internal standards for trace organic analysis. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Chemistry Stack Exchange. (2015, February 24). Comparing the stabilities of allylic, benzylic, and tertiary radicals. Available at: [Link]
-
Chemistry Stack Exchange. (2025, March 25). The stability order in the substituted benzyl carbanions. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Phenyl-1,3-propanediol monocarbamate (HMDB0060351). Available at: [Link]
-
Lee, J., et al. (2004). Efficient C−H/C−D Exchange Reaction on the Alkyl Side Chain of Aromatic Compounds Using Heterogeneous Pd/C in D2O. Organic Letters. Available at: [Link]
-
Chen, B., et al. (2015). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. Organic Letters. Available at: [Link]
-
ResearchGate. (2025, August 5). C-H/C-D Exchange Reactions of Aromatic Compounds in D2O with NaBD4-Activated Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Site‐selective Hydrogenation/Deuteration of Benzylic Olefins Enabled by Electroreduction Using Water. Available at: [Link]
-
PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available at: [Link]
- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
Sources
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. fairlamb.group [fairlamb.group]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Mitigating Matrix Effects with 2-Phenyl-1,3-propanediol-d4
Welcome to the technical support center for the effective use of 2-Phenyl-1,3-propanediol-d4 as an internal standard to mitigate matrix effects in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on ensuring the scientific integrity and robustness of your analytical methods.
Understanding the Challenge: The Matrix Effect
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix effect" is a critical factor that can compromise the accuracy and precision of results.[1][2] The matrix refers to all the components in a sample other than the analyte of interest.[1][3] These co-eluting, interfering components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[4][5] This phenomenon is a significant source of imprecision and can negatively impact method validation, affecting reproducibility, linearity, and sensitivity.[6]
The Role of Internal Standards: A Self-Validating System
To compensate for the variability introduced by the matrix effect, a robust analytical method incorporates an internal standard (IS).[7][8] An ideal internal standard is a compound that is chemically and physically similar to the analyte and is added at a constant concentration to all samples, including calibrators and quality controls.[7][8] The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte's response to the IS's response, variations due to sample preparation, injection volume, and ion suppression or enhancement can be effectively normalized.[7][9]
Stable isotope-labeled (SIL) internal standards are considered the gold standard for mitigating matrix effects in LC-MS/MS analysis.[10] These are compounds where one or more atoms have been replaced with their heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). 2-Phenyl-1,3-propanediol-d4 is a deuterated analog of 2-Phenyl-1,3-propanediol and is often used as an internal standard in the analysis of related compounds, such as the anticonvulsant drug felbamate (2-phenyl-1,3-propanediol dicarbamate).[11][12][13][14]
Frequently Asked Questions (FAQs)
Q1: What is 2-Phenyl-1,3-propanediol-d4 and why is it used as an internal standard?
2-Phenyl-1,3-propanediol-d4 is a deuterated form of 2-Phenyl-1,3-propanediol, meaning four of its hydrogen atoms have been replaced with deuterium.[11] This isotopic labeling makes it chemically almost identical to the unlabeled compound, ensuring it behaves similarly during sample preparation and chromatographic separation.[15] Its primary application is as an internal standard, particularly for the quantification of felbamate and its metabolites in biological matrices.[11][14] The mass difference allows the mass spectrometer to distinguish it from the native analyte, while its similar chemical properties ensure it effectively compensates for matrix effects.
Q2: How do I choose the optimal concentration for my internal standard?
The concentration of the internal standard should be consistent across all samples and ideally be in the mid-range of the calibration curve of the analyte.[7] The intensity of the IS signal should be sufficient to ensure good precision (typically a relative standard deviation [RSD] of less than 2% in calibration solutions) but not so high that it saturates the detector. It's also crucial that the IS response is within the linear range of the instrument.
Q3: When should I add the internal standard to my samples?
The internal standard should be added as early as possible in the sample preparation workflow.[7] This allows it to compensate for any analyte loss or variability that may occur during extraction, evaporation, and reconstitution steps.[7][9]
Q4: Can I use a structurally similar compound instead of an expensive isotopically labeled internal standard?
While structurally similar compounds can sometimes be used, they are not ideal.[16] The fundamental assumption of using an internal standard is that it behaves identically to the analyte. Structural analogs may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies, which can lead to inaccurate quantification.[16] Stable isotope-labeled internal standards like 2-Phenyl-1,3-propanediol-d4 are the preferred choice for minimizing analytical errors.[10]
Q5: What are the key properties of 2-Phenyl-1,3-propanediol-d4?
| Property | Value | Source |
| Chemical Formula | C₉H₈D₄O₂ | [11] |
| Molecular Weight | 156.22 g/mol | [11] |
| Appearance | White Solid | [11] |
| Storage | 2-8°C Refrigerator | [11] |
| CAS Number | 98704-00-8 | [11] |
Troubleshooting Guide
This section addresses common issues encountered when using 2-Phenyl-1,3-propanediol-d4 and other internal standards to mitigate matrix effects.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High Variability in Internal Standard (IS) Response | Inconsistent addition of IS solution. | Ensure precise and consistent pipetting of the IS into every sample. Use a calibrated pipette. |
| Degradation of the IS in the stock solution or prepared samples. | Prepare fresh stock solutions regularly. Store stock and working solutions under recommended conditions (e.g., 2-8°C).[11] Check for sample degradation by re-analyzing samples after a period of storage.[17] | |
| Inconsistent mixing of the IS with the sample. | Vortex or mix samples thoroughly after adding the IS to ensure homogeneity.[18] | |
| Poor Analyte Recovery | Inefficient sample extraction procedure. | Optimize the extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to ensure both the analyte and IS are efficiently extracted. |
| Analyte or IS adsorption to labware. | Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| pH mismatch between sample and extraction solvent. | Adjust the pH of the sample to optimize the extraction of the analyte and IS. | |
| Chromatographic Peak Shape Issues (e.g., tailing, fronting) | Column degradation or contamination. | Test the column performance with a standard mixture. If necessary, wash or replace the column.[17] |
| Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent content to improve peak shape. | |
| Sample solvent incompatible with the mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| Unexpected Ion Suppression or Enhancement | Co-elution of matrix components with the analyte and IS. | Optimize the chromatographic method to improve the separation of the analyte and IS from interfering matrix components.[19] Consider a more rigorous sample clean-up procedure. |
| High concentrations of salts or other non-volatile components in the sample. | Dilute the sample if the analyte concentration is high enough to maintain sensitivity.[6][19] Implement a desalting step in your sample preparation. | |
| Suboptimal mass spectrometer source conditions. | Optimize source parameters (e.g., gas flows, temperature, spray voltage) to minimize matrix effects. |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 2-Phenyl-1,3-propanediol-d4 and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to achieve the desired concentration. Store the stock solution in a tightly sealed container at 2-8°C.
-
Working Solution (e.g., 1 µg/mL): Prepare a working solution by diluting the stock solution with the appropriate solvent. The concentration of the working solution should be chosen so that a small, accurate volume can be added to each sample to achieve the desired final concentration.
Protocol 2: Sample Preparation with Internal Standard Addition
-
Sample Aliquoting: Aliquot a precise volume of your sample (e.g., plasma, urine) into a clean tube.
-
Internal Standard Spiking: Add a fixed volume of the 2-Phenyl-1,3-propanediol-d4 working solution to each sample, calibrator, and quality control.
-
Mixing: Vortex each tube to ensure the internal standard is thoroughly mixed with the sample matrix.
-
Extraction: Proceed with your validated sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporation and Reconstitution: If necessary, evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your LC mobile phase.
Visualizing the Workflow and Concepts
Diagram 1: The Role of an Internal Standard in Mitigating Matrix Effects
Caption: Workflow for using an internal standard to ensure accurate quantification.
Diagram 2: Troubleshooting Logic for High IS Variability
Caption: A logical approach to troubleshooting inconsistent internal standard response.
References
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.).
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.).
- Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. (2023, August 2).
- CAS No : 98704-00-8 | Product Name : 2-Phenyl-1,3-propanediol-d4 | Pharmaffiliates. (n.d.).
- Oncogenic studies with felbamate (2-phenyl-1,3-propanediol dicarbamate). (n.d.). PubMed.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023, October 16). Journal of the American Society for Mass Spectrometry - ACS Publications.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.).
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Are You Using The Internal Standard Method In A Right Way? (2025, January 7). WelchLab.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks.
- Accounting for Matrix Effects. (2018, March 28). Chromatography Forum.
- Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC - NIH. (2025, October 29).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates. (n.d.). Google Patents.
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (n.d.). PubMed.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL.
- Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. (2025, August 9). ResearchGate.
- 2-Phenyl-1,3-propanediol. (n.d.). PubChem.
- Internal Standard Calibration Problems. (2015, June 1).
- FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
- What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? (2025, November 13).
- Felbamate for partial seizures: results of a controlled clinical trial. (n.d.). PubMed - NIH.
- What is matrix effect and how is it quantified? (2023, October 19). SCIEX.
- Ion Suppression and ESI. (n.d.). Mass Spectrometry Facility - University of Waterloo.
- Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. (n.d.). Agilent.
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov.
- Felbamate - 2-Phenyl-1,3-propanediol dicarbamate. (n.d.). Sigma-Aldrich.
- 2-Phenyl-1,3-propanediol-D4 | CAS 98704-00-8. (n.d.). Veeprho.
- Ion suppression (mass spectrometry). (n.d.). Wikipedia.
- Synthesis of 2-phenyl-1,3-propanediol. (n.d.). Google Patents.
- addressing matrix effects in Protopanaxadiol mass spectrometry. (n.d.). Benchchem.
- A neuropharmacological evaluation of felbamate as a novel anticonvulsant. (n.d.). PubMed - NIH.
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
Sources
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. nebiolab.com [nebiolab.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Oncogenic studies with felbamate (2-phenyl-1,3-propanediol dicarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Felbamate for partial seizures: results of a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. welchlab.com [welchlab.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
addressing ion suppression when using 2-Phenyl-1,3-propanediol-d4
A Guide to Diagnosing and Mitigating Ion Suppression in LC-MS/MS Bioanalysis
Welcome to the technical support center for 2-Phenyl-1,3-propanediol-d4. This guide is designed for researchers, scientists, and drug development professionals who use this stable isotope-labeled (SIL) internal standard (IS) for quantitative bioanalysis. As Senior Application Scientists, we understand that achieving accurate and reproducible results is paramount. One of the most common and challenging hurdles in LC-MS/MS is the phenomenon of ion suppression, a matrix effect that can compromise data integrity.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind ion suppression, provide step-by-step protocols for its diagnosis, and offer field-proven strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: I'm using 2-Phenyl-1,3-propanediol-d4 as an internal standard, but my results are showing poor precision and accuracy. Could ion suppression be the cause?
Yes, this is a classic symptom of uncompensated matrix effects, including ion suppression. 2-Phenyl-1,3-propanediol-d4 is designed to be the ideal internal standard for its non-deuterated analyte. The core principle is that the SIL IS and the analyte will co-elute chromatographically and experience the same degree of ionization suppression or enhancement from co-eluting matrix components (e.g., phospholipids, salts)[1][2]. When this holds true, the ratio of the analyte peak area to the IS peak area remains constant, allowing for accurate quantification.
However, problems arise when the analyte and the IS experience different degrees of ion suppression. This phenomenon, known as a differential matrix effect, directly compromises the accuracy and precision of your results. Even minor differences in retention time between the analyte and the deuterated IS, sometimes caused by the deuterium isotope effect, can lead them to elute in regions with slightly different matrix compositions, causing this differential effect.
Causality: Ion suppression occurs when co-eluting molecules from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source[3][4]. These interferences compete with the analyte for charge or disrupt the desolvation process, leading to a reduced signal. If the IS signal is not suppressed to the exact same extent as the analyte signal, the calculated concentration will be erroneous.
Q2: How can I definitively diagnose if ion suppression is occurring in my method and identify when it happens during my chromatographic run?
The most direct and effective way to visualize and diagnose ion suppression is by performing a post-column infusion (PCI) experiment [5][6]. This technique provides a clear profile of where ion suppression or enhancement occurs across your entire chromatographic gradient.
Principle of the PCI Experiment: A solution of your analyte (or the IS) is continuously infused at a constant flow rate into the mobile phase after the analytical column but before the mass spectrometer's ion source. When a blank, extracted matrix sample is injected onto the column, any co-eluting components that cause ion suppression will lead to a visible dip in the constant signal baseline of the infused analyte.
Experimental Protocol: Post-Column Infusion
-
Prepare Infusion Solution: Create a dilute solution of your analyte (or 2-Phenyl-1,3-propanediol-d4) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-range signal on your mass spectrometer (e.g., 50-100 ng/mL).
-
System Setup:
-
Load the infusion solution into a syringe pump.
-
Using a PEEK mixing tee, connect the outlet of your analytical column to one port of the tee.
-
Connect the syringe pump outlet to the second port of the tee.
-
Connect the third port of the tee to the mass spectrometer's ion source[6].
-
-
Equilibrate and Infuse:
-
Begin your standard LC gradient flow.
-
Start the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min)[7]. Do not turn on the column oven initially if heating is part of your method.
-
Monitor the analyte's signal (using its specific MRM transition) until a stable baseline is achieved.
-
-
Inject Blank Matrix: Inject a blank biological matrix sample that has been processed through your entire sample preparation procedure.
-
Inject Solvent Blank: For comparison, inject a pure solvent blank (e.g., your reconstitution solvent).
-
Data Analysis:
-
The solvent blank injection should show a flat, stable baseline.
-
The blank matrix injection will show this same baseline, but with significant dips or drops wherever matrix components elute and cause ion suppression[5]. The retention time of these dips corresponds to the "suppression zones" of your method.
-
Compare the retention time of your analyte and 2-Phenyl-1,3-propanediol-d4 with these suppression zones to confirm if they are co-eluting with interfering compounds.
-
Q3: My PCI experiment confirms that my analyte and IS elute in a zone of significant ion suppression. What are my options to fix this?
You have a logical, three-tiered approach to mitigating ion suppression. The general strategy is to either remove the interfering compounds from the sample or to chromatographically separate your analyte from them.
Tier 1: Improve Sample Preparation (Most Effective) The goal is to remove the matrix components causing suppression before injection. In plasma, a primary culprit is phospholipids[8].
| Technique | Principle | Pros | Cons | Effectiveness for Phospholipid Removal |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or acid[9]. | Fast, simple, inexpensive[9]. | Non-selective; leaves many small molecules, salts, and phospholipids in the supernatant[10]. | Poor [10] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences (salts) behind. | Can provide cleaner extracts than PPT. | Can be labor-intensive; emulsion formation is a risk; may not remove phospholipids that share similar polarity with the analyte. | Moderate |
| Solid Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away, or vice-versa. | Highly selective, provides the cleanest extracts, significantly reduces matrix effects[9][11]. | More expensive, requires method development. | Excellent [10][12] |
Recommendation: If you are currently using PPT, upgrading to a well-developed SPE method is the most robust way to eliminate ion suppression. Mixed-mode or phospholipid-removal specific SPE plates offer superior cleanup for biofluids[10].
Tier 2: Optimize Chromatography If sample preparation cannot be changed, modify your LC method to move the analyte and IS peaks away from the suppression zones identified in your PCI experiment[5].
-
Adjust Gradient: Change the slope of your organic gradient. A shallower gradient can improve resolution between your analyte and early- or late-eluting interferences.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and change the elution profile of matrix components[13].
-
Use a Different Column:
-
Smaller Particle Size (UPLC/UHPLC): Higher efficiency leads to sharper peaks and better resolution from interferences.
-
Different Stationary Phase: If using a C18 column, consider a phenyl-hexyl or embedded polar group (EPG) phase to provide a different selectivity. Hydrophilic Interaction Chromatography (HILIC) is another option for polar analytes, as it inverts the elution order, often separating them from non-polar phospholipids[14].
-
Tier 3: Adjust MS Source Parameters This is a final optimization step and is generally less effective than sample prep or chromatography for severe suppression.
-
Optimize Gas Flows: Increasing nebulizer and auxiliary gas flows can sometimes improve desolvation efficiency.
-
Adjust Source Temperature: A higher temperature can aid in vaporizing the mobile phase and reducing matrix effects.
-
Change Ionization Mode: If your analyte allows, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce susceptibility to ion suppression[13].
Q4: I'm using a high-purity SIL IS and have optimized my chromatography, but I still see variability. Could the IS itself be the problem?
While less common, it is possible. The fundamental assumption of using a SIL IS is that it is a perfect mimic of the analyte. However, subtle differences can lead to issues.
-
Chromatographic Separation (Deuterium Isotope Effect): The replacement of hydrogen with deuterium can slightly increase the hydrophobicity of a molecule. In reversed-phase chromatography, this can sometimes cause the deuterated standard (like 2-Phenyl-1,3-propanediol-d4) to retain slightly longer than the non-deuterated analyte. If this shift, even if small, moves the IS into a different region of the matrix suppression profile, the analyte/IS ratio will be inconsistent[15]. The solution is to ensure complete co-elution . This might involve using a slightly lower-resolution column or adjusting the mobile phase to merge the two peaks completely[15].
-
Purity of the IS: Verify the certificate of analysis for your 2-Phenyl-1,3-propanediol-d4. The presence of unlabeled analyte in your IS stock will lead to an overestimation of the analyte's concentration, especially at the lower limit of quantitation (LLOQ).
-
Back-Exchange: Ensure the deuterium labels on 2-Phenyl-1,3-propanediol-d4 are on stable positions (carbon atoms). If they were on exchangeable sites (like -OH), they could be lost in protic solvents, compromising the integrity of the standard. The "-d4" designation on this compound typically implies stable labeling.
According to regulatory guidelines from bodies like the FDA, it is mandatory to evaluate matrix effects during method validation to ensure the reliability of bioanalytical data[16][17][18]. This involves testing matrix from multiple individual sources to assess the variability of ion suppression.
References
-
Crombeen, J.P., et al. (2004). Ion Suppression in Bioanalysis. LCGC North America. Available at: [Link]
-
van der Lelij, J., et al. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC–MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis. Available at: [Link]
-
Patel, D., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Bird, S.S., et al. (2011). Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. Lipids in Health and Disease. Available at: [Link]
-
Bioanalysis Zone. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available at: [Link]
-
Ippolito, D.L., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard later in the run? Available at: [Link]
-
Stüber, M., & Reemtsma, T. (2017). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. Journal of Chromatography A. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
D'Arienzo, C.J., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available at: [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
-
Bartel, J., & Kuhlmann, J. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. MDPI. Available at: [Link]
-
Hewavitharana, A.K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
De Nicolò, A., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. PubMed. Available at: [Link]
-
ResearchGate. (2021). Sample matrix has a major impact on accuracy of peptide quantification. Available at: [Link]
-
ResearchGate. (2019). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
Taguchi, R., et al. (2008). Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. PubMed. Available at: [Link]
-
University of Tartu. (2023). Calculating matrix effect based on concentrations. YouTube. Available at: [Link]
-
Lehotay, S.J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Goveia, J., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics. Available at: [Link]
-
Isaac, G., et al. (2010). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of Proteome Research. Available at: [Link]
-
van der Lelij, J., et al. (2022). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Available at: [Link]
-
ResearchGate. (2018). Do you know ways to remove the ionic supresion? Available at: [Link]
-
Costa, B., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. International Journal of Molecular Sciences. Available at: [Link]
-
Jemal, M., et al. (2003). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: Comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids. Rapid Communications in Mass Spectrometry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sepscience.com [sepscience.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. eijppr.com [eijppr.com]
- 17. fda.gov [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
Technical Support Center: Long-Term Stability of 2-Phenyl-1,3-propanediol-d4 Solutions
Welcome to the technical support center for 2-Phenyl-1,3-propanediol-d4 solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the long-term stability and integrity of this critical analytical standard. Here, you will find scientifically grounded answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to empower your research.
I. Understanding the Stability of 2-Phenyl-1,3-propanediol-d4: An Overview
2-Phenyl-1,3-propanediol-d4 is a deuterated analog of 2-phenyl-1,3-propanediol, a key intermediate and a known impurity in the synthesis of the anticonvulsant drug Felbamate.[1][2] As a stable isotope-labeled internal standard, its purity and concentration are paramount for accurate bioanalytical quantification.[3] The deuterium labeling at the 1 and 3 positions of the propanediol chain provides a distinct mass shift for mass spectrometry-based detection, while ideally maintaining physicochemical properties similar to the unlabeled analyte.
The inherent strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond generally imparts greater metabolic and chemical stability to deuterated compounds.[4] This "kinetic isotope effect" can slow down degradation processes where C-H bond cleavage is the rate-limiting step. However, this does not render the molecule immune to degradation, especially over long-term storage in solution. Factors such as solvent choice, pH, temperature, and light exposure can significantly impact the stability of 2-Phenyl-1,3-propanediol-d4 solutions.
This guide will provide a comprehensive framework for understanding and mitigating potential stability issues, ensuring the continued accuracy and reliability of your experimental results.
II. Frequently Asked Questions (FAQs) on the Stability of 2-Phenyl-1,3-propanediol-d4 Solutions
Q1: What are the primary factors that can affect the long-term stability of 2-Phenyl-1,3-propanediol-d4 solutions?
A1: The long-term stability of 2-Phenyl-1,3-propanediol-d4 solutions can be influenced by a combination of chemical and environmental factors:
-
Solvent Selection: The choice of solvent is critical. While 2-Phenyl-1,3-propanediol is a white solid at room temperature, it is soluble in various organic solvents.[5] Protic solvents, especially under non-neutral pH conditions, could potentially participate in hydrolysis-like reactions, although the diol structure is generally stable. The use of aprotic solvents like acetonitrile or methanol is common for stock solutions of analytical standards.
-
pH of the Solution: The pH can significantly influence the stability of related propanediol compounds.[6][7] Although 2-Phenyl-1,3-propanediol-d4 lacks readily ionizable groups, extreme pH conditions (highly acidic or alkaline) can catalyze degradation reactions such as dehydration or oxidation. For instance, studies on plant-derived phenolic compounds show that high pH can lead to irreversible degradation.[8]
-
Storage Temperature: Temperature is a critical factor. As a general rule, chemical degradation rates increase with temperature. The supplier recommends storing the solid compound in a refrigerator at 2-8°C. Solutions should also be stored at low temperatures to minimize potential degradation. A study on a different cyclic compound, 2,3-diphenylcyclopropenone, showed negligible decomposition when stored at 4°C, but significant degradation at room temperature.[9]
-
Light Exposure (Photostability): Aromatic compounds can be susceptible to photodegradation. The phenyl group in 2-Phenyl-1,3-propanediol-d4 could absorb UV light, potentially leading to the formation of reactive species and subsequent degradation. It is crucial to protect solutions from light, especially during long-term storage, by using amber vials or storing them in the dark. The ICH Q1B guideline provides a standard for photostability testing.[10][11]
-
Oxygen (Oxidation): The presence of dissolved oxygen can lead to oxidative degradation of the alcohol functional groups, potentially forming aldehydes, ketones, or carboxylic acids. While the molecule is not exceptionally prone to oxidation under normal conditions, the risk increases with long-term storage and exposure to light and elevated temperatures.
Q2: What are the potential degradation pathways for 2-Phenyl-1,3-propanediol-d4?
A2: Based on the chemical structure of 2-Phenyl-1,3-propanediol-d4, several degradation pathways can be postulated. These should be investigated through forced degradation studies as recommended by ICH guidelines.[12][13]
-
Oxidation: The primary alcohol groups are susceptible to oxidation. Mild oxidation could yield the corresponding aldehydes (2-phenyl-3-hydroxypropanal-d3 or 2-phenyl-1-hydroxy-3-oxopropane-d1) or further to a dicarboxylic acid.
-
Dehydration: Under acidic conditions and/or elevated temperatures, diols can undergo dehydration to form unsaturated alcohols or cyclic ethers. For 2-Phenyl-1,3-propanediol-d4, this could potentially lead to the formation of a substituted oxetane or an allyl alcohol derivative.
-
Phenyl Ring Degradation: While the phenyl ring is generally stable, under harsh oxidative conditions (e.g., exposure to strong oxidizing agents or high-intensity UV light), degradation of the aromatic ring can occur, leading to a complex mixture of smaller, more polar compounds.
Below is a conceptual diagram illustrating potential degradation pathways:
Caption: Potential Degradation Pathways of 2-Phenyl-1,3-propanediol-d4.
Q3: What is the recommended solvent for preparing stock solutions of 2-Phenyl-1,3-propanediol-d4?
A3: For preparing stock solutions of 2-Phenyl-1,3-propanediol-d4, high-purity aprotic solvents such as acetonitrile or methanol are recommended. These solvents are less likely to participate in chemical reactions with the analyte compared to protic solvents like water, especially under non-neutral pH conditions. It is crucial to use solvents of the highest purity available (e.g., HPLC or LC-MS grade) to avoid introducing contaminants that could catalyze degradation or interfere with analysis. For working solutions that require aqueous components (e.g., for bioanalytical assays), it is advisable to prepare them fresh from the stock solution and use them within a validated timeframe.
Q4: How should I store my 2-Phenyl-1,3-propanediol-d4 solutions to ensure long-term stability?
A4: To ensure the long-term stability of your 2-Phenyl-1,3-propanediol-d4 solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at -20°C or lower for long-term storage. For short-term use (a few weeks), storage at 2-8°C is acceptable, but stability should be verified.
-
Light: Protect solutions from light at all times by using amber glass vials or by wrapping clear vials in aluminum foil. Store vials in a dark environment such as a freezer or a light-tight container.
-
Container: Use high-quality, inert containers, preferably amber glass with PTFE-lined caps to prevent leaching of contaminants and solvent evaporation.
-
Inert Atmosphere: For maximum stability, especially for very long-term storage, consider aliquoting the solution into smaller volumes and purging the headspace with an inert gas like nitrogen or argon before sealing. This will minimize exposure to oxygen.
Q5: How can I verify the stability of my 2-Phenyl-1,3-propanediol-d4 solution over time?
A5: The stability of your solution should be periodically verified. This can be done by comparing a freshly prepared standard solution to the stored solution. A robust analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) , should be used.[14][15] The stability is confirmed if the concentration of the stored solution is within a pre-defined acceptance range (e.g., ±5%) of the fresh solution, and no significant degradation products are observed. The frequency of re-verification will depend on your laboratory's quality management system and the criticality of the experiments. A common approach is to test every 3-6 months for the first year and annually thereafter for long-term storage.[16][17][18]
III. Troubleshooting Guide for Stability Issues
This section addresses specific issues you might encounter during the handling and analysis of 2-Phenyl-1,3-propanediol-d4 solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the analyte. | Perform a forced degradation study (see Protocol 1) to identify potential degradation products and confirm their retention times. Review storage conditions (temperature, light exposure, solvent quality). |
| Contamination from solvent, container, or sample matrix. | Analyze a solvent blank and a matrix blank to identify the source of contamination. Use high-purity solvents and clean, inert containers. | |
| Decrease in analyte peak area/concentration over time | Degradation of the analyte. | Re-evaluate storage conditions. Consider aliquoting the stock solution to minimize freeze-thaw cycles. Verify the stability at more frequent intervals. |
| Adsorption to the container surface. | Use silanized glass vials or polypropylene vials to minimize adsorption. | |
| Evaporation of solvent. | Ensure vial caps are tightly sealed. Use high-quality caps with PTFE liners. Store at low temperatures to reduce solvent vapor pressure. | |
| Inconsistent analytical results | Instability of the working solution. | Prepare fresh working solutions from the stock solution daily or as validated. Verify the short-term stability of working solutions under the experimental conditions. |
| Instability in the autosampler. | If using an autosampler, assess the stability of the solution at the autosampler temperature over the duration of the analytical run. |
IV. Experimental Protocols for Stability Assessment
These protocols provide a framework for conducting stability studies on 2-Phenyl-1,3-propanediol-d4 solutions.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of 2-Phenyl-1,3-propanediol-d4 under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
2-Phenyl-1,3-propanediol-d4
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Phenyl-1,3-propanediol-d4 in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of 2-Phenyl-1,3-propanediol-d4 in a quartz cuvette or a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples and a control (unstressed) sample by a suitable, validated HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify any new peaks (potential degradation products). Calculate the percentage degradation of the parent compound.
Caption: Workflow for a Forced Degradation Study.
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life of 2-Phenyl-1,3-propanediol-d4 solutions under recommended storage conditions.
Materials:
-
2-Phenyl-1,3-propanediol-d4
-
HPLC-grade methanol or acetonitrile
-
Amber glass vials with PTFE-lined caps
-
-20°C freezer and 4°C refrigerator
-
Validated stability-indicating HPLC method
Procedure:
-
Solution Preparation: Prepare a homogenous stock solution of 2-Phenyl-1,3-propanediol-d4 in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting and Storage: Aliquot the solution into multiple amber vials, leaving minimal headspace. Tightly seal the vials.
-
Storage Conditions:
-
Long-Term: Store a set of vials at -20°C.
-
Accelerated: Store a set of vials at 4°C.
-
-
Testing Schedule:
-
Initial Analysis (T=0): Analyze the solution immediately after preparation to establish the initial concentration and purity.
-
Time Points: Analyze the solutions stored at both temperatures at predetermined time intervals. A typical schedule would be 1, 3, 6, 12, 18, and 24 months. For accelerated stability, testing at 1, 3, and 6 months is often sufficient.[16]
-
-
Analysis: At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before opening. Analyze the sample using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the concentration of 2-Phenyl-1,3-propanediol-d4 at each time point.
-
Compare the concentration to the initial (T=0) value. The solution is considered stable if the concentration remains within an acceptable range (e.g., 95-105% of the initial concentration).
-
Examine the chromatograms for the appearance of any degradation products.
-
Data Summary Table for Long-Term Stability Study:
| Time Point | Storage Condition | Concentration (% of Initial) | Appearance of Degradation Products |
| 0 | - | 100% | None |
| 1 Month | -20°C | ||
| 4°C | |||
| 3 Months | -20°C | ||
| 4°C | |||
| 6 Months | -20°C | ||
| 4°C | |||
| 12 Months | -20°C | ||
| 24 Months | -20°C |
V. Conclusion
The long-term stability of 2-Phenyl-1,3-propanediol-d4 solutions is crucial for generating reliable and accurate data in research and drug development. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, the integrity of this analytical standard can be maintained. The protocols provided in this guide offer a robust framework for establishing and verifying the stability of your solutions, ensuring the continued quality of your analytical work.
VI. References
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Yen, H. W., et al. (2013). The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously by using an isolated indigenous Klebsiella sp. Ana-WS5. Applied Biochemistry and Biotechnology, 171(5), 1149-1160.
-
OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]
-
Sottolano, S. M. (1988). The Quantitation of Phenyl-2-Propanone Using High-Performance Liquid Chromatography. Journal of Forensic Sciences, 33(6), 1415-1420.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Borowska, K., & Wasyłyszyn, T. (2013). Stability of solutions of 2,3-diphenylcyclopropenone in various solvents. A novel formula with diphenylcyclopropenone in isopropanol may be useful in topical therapy of patients with alopecia areata. Acta Poloniae Pharmaceutica, 70(5), 823-827.
-
Raj, S., et al. (2022). Effect of pH values on 1,3-propanediol (1,3-PD) production with C. freundii IIPDR3. Biomass Conversion and Biorefinery.
-
OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved from [Link]
-
EMA. (2022). Guideline on Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Phenyl-1,3-propanediol monocarbamate (HMDB0060351). Retrieved from [Link]
-
U.S. Patent No. 5,072,056. (1991). Synthesis of 2-phenyl-1,3-propanediol.
-
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
-
Singh, R., & Kumar, R. (2016). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. MOJ Bioequivalence & Bioavailability, 2(6), 1-5.
-
Veeprho. (n.d.). 2-Phenyl-1,3-propanediol-D4 | CAS 98704-00-8. Retrieved from [Link]
-
PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
JFDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
Sources
- 1. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. veeprho.com [veeprho.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Sigma Aldrich 2-Phenyl-1,3-propanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. medcraveonline.com [medcraveonline.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 16. ema.europa.eu [ema.europa.eu]
- 17. www3.paho.org [www3.paho.org]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: The Impact of 2-Phenyl-1,3-propanediol-d4 Purity on Assay Accuracy
Welcome to the technical support guide for the effective use of 2-Phenyl-1,3-propanediol-d4 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the accuracy and reliability of your analytical data. Here, we will explore the critical role of internal standard purity and provide practical troubleshooting guidance.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 2-Phenyl-1,3-propanediol-d4 and the impact of its purity on assay performance.
Q1: What is 2-Phenyl-1,3-propanediol-d4 and why is it used in mass spectrometry?
A1: 2-Phenyl-1,3-propanediol-d4 is a deuterated form of 2-Phenyl-1,3-propanediol, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] It is commonly used as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the non-deuterated analyte of interest, but has a different mass. This allows it to be distinguished by the mass spectrometer.[1] Because of its similar chemical and physical properties, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer source.[1][3] This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, ultimately leading to more precise and accurate quantification of the target analyte.[1][4]
Q2: How does the purity of 2-Phenyl-1,3-propanediol-d4 affect my assay results?
A2: The purity of your 2-Phenyl-1,3-propanediol-d4 internal standard is paramount for accurate and reliable quantitative results. Impurities can manifest in two primary forms, each with distinct consequences for your assay:
-
Isotopic Impurity (Presence of Unlabeled Analyte): This is the most critical impurity. If the deuterated internal standard contains a significant amount of the non-deuterated (unlabeled) analyte, it will contribute to the signal of the analyte you are trying to measure.[5] This leads to an overestimation of the analyte's concentration, especially at the lower limit of quantitation (LLOQ), compromising the accuracy of your results.[5]
-
Chemical Impurities: These are other compounds present in the internal standard that are not the deuterated or non-deuterated form of the analyte. While less common with high-quality standards, these impurities can potentially interfere with the chromatography, suppress or enhance the ionization of the analyte or internal standard, or even be misidentified as the analyte if they have a similar mass-to-charge ratio.
Q3: What is a generally acceptable isotopic purity for a deuterated internal standard?
A3: For most quantitative bioanalytical applications, an isotopic purity of ≥98% is recommended.[1] This ensures that the contribution of the unlabeled analyte from the internal standard is minimal and does not significantly impact the accuracy of the measurements, particularly for low-concentration samples. Regulatory bodies like the FDA provide guidelines for bioanalytical method validation that emphasize the importance of selectivity and accuracy, which are directly affected by the purity of the internal standard.[6][7]
Q4: How can I verify the purity of my 2-Phenyl-1,3-propanediol-d4 standard?
A4: Reputable suppliers of internal standards typically provide a Certificate of Analysis (CoA) that details the chemical and isotopic purity of the lot. It is crucial to review this document before using the standard. For rigorous applications or if there are doubts about the standard's integrity, you can perform your own purity assessment. A common method is to analyze a high-concentration solution of the 2-Phenyl-1,3-propanediol-d4 standard by LC-MS/MS and monitor for the signal of the unlabeled 2-Phenyl-1,3-propanediol. The relative response of the unlabeled analyte to the deuterated standard will give an indication of the isotopic purity.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the use of 2-Phenyl-1,3-propanediol-d4 in your assays.
Issue 1: Inaccurate or Inconsistent Results
Q: My calibration curves are non-linear, or my quality control (QC) samples are failing, showing high bias. Could the purity of my 2-Phenyl-1,3-propanediol-d4 be the cause?
A: Yes, this is a classic symptom of issues with the internal standard, including its purity. Here’s a systematic approach to troubleshooting:
Step 1: Assess the Contribution of the Internal Standard to the Analyte Signal.
-
Rationale: The first step is to determine if the internal standard solution is contributing to the signal of the analyte you are measuring. This is a direct test for isotopic contamination.
-
Protocol:
-
Prepare a "zero sample" by spiking a blank matrix (e.g., plasma, urine) with only your 2-Phenyl-1,3-propanediol-d4 internal standard at the concentration used in your assay.
-
Process and analyze this sample alongside your regular calibration curve and QCs.
-
Examine the chromatogram for the analyte. A significant peak at the retention time of your analyte indicates the presence of the unlabeled compound in your internal standard.
-
According to FDA guidelines, the response of the analyte in the zero sample should be less than 20% of the response of the LLOQ sample.[6]
-
Step 2: Evaluate the Impact on the Calibration Curve.
-
Rationale: Isotopic impurities in the internal standard will have a more pronounced effect at lower concentrations, potentially leading to a non-linear calibration curve that does not pass through the origin.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate results.
Issue 2: Poor Precision and Reproducibility
Q: My results show high variability between replicate injections and between different analytical runs. Can this be related to the internal standard?
A: While variability can stem from multiple sources, an inconsistent internal standard can certainly be a contributing factor.
Step 1: Verify the Homogeneity and Stability of the Internal Standard Stock Solution.
-
Rationale: If the internal standard is not fully dissolved or degrades over time, the amount added to each sample will be inconsistent, leading to poor precision.
-
Protocol:
-
Ensure your 2-Phenyl-1,3-propanediol-d4 is fully dissolved in the appropriate solvent. Gentle vortexing and sonication can aid dissolution.
-
Prepare fresh working solutions of your internal standard daily, if possible.
-
If storing stock solutions, ensure they are kept at the recommended temperature and protected from light to prevent degradation.
-
Periodically re-analyze a freshly prepared standard against an older one to check for degradation.
-
Step 2: Assess the Overall System Performance.
-
Rationale: It's crucial to differentiate between issues with the internal standard and problems with the LC-MS system itself.
-
Best Practices:
-
Regularly perform system suitability tests to monitor instrument performance.[8]
-
Check for leaks in the LC system, as this can cause fluctuations in flow rate and retention times.[9]
-
Ensure the autosampler is functioning correctly and injecting consistent volumes.[10]
-
Clean the ion source regularly to prevent signal suppression or instability.[8]
-
Data Presentation: Impact of Isotopic Purity on Accuracy
The following table illustrates the potential impact of varying levels of isotopic impurity in 2-Phenyl-1,3-propanediol-d4 on the calculated concentration of the analyte, particularly at the LLOQ.
| Isotopic Purity of IS | True Analyte Concentration (ng/mL) | Contribution from IS (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| 99.9% | 1.00 | 0.01 | 1.01 | 101% |
| 99.0% | 1.00 | 0.10 | 1.10 | 110% |
| 98.0% | 1.00 | 0.20 | 1.20 | 120% |
| 95.0% | 1.00 | 0.50 | 1.50 | 150% |
Assumes a 100 ng/mL internal standard concentration and a direct 1:1 response factor between the analyte and the impurity.
As shown, even a small percentage of unlabeled analyte in the internal standard can lead to significant inaccuracies, especially at low concentrations.
III. Experimental Protocols
Protocol 1: Purity Assessment of 2-Phenyl-1,3-propanediol-d4
This protocol outlines a method to estimate the isotopic purity of your 2-Phenyl-1,3-propanediol-d4 standard.
1. Preparation of Solutions:
- Prepare a high-concentration stock solution of 2-Phenyl-1,3-propanediol-d4 (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
- Prepare a stock solution of the unlabeled 2-Phenyl-1,3-propanediol (e.g., 1 mg/mL) in the same solvent.
- From the unlabeled stock, prepare a series of dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
2. LC-MS/MS Analysis:
- Set up an LC-MS/MS method to monitor the transitions for both the deuterated and non-deuterated forms of 2-Phenyl-1,3-propanediol.
- Inject the calibration curve for the unlabeled analyte.
- Inject a dilution of the 2-Phenyl-1,3-propanediol-d4 stock solution (e.g., 10 µg/mL).
3. Data Analysis:
- Generate a calibration curve for the unlabeled analyte.
- Using the calibration curve, determine the concentration of the unlabeled analyte present in the 2-Phenyl-1,3-propanediol-d4 solution.
- Calculate the percentage of isotopic impurity.
Protocol 2: Assay Validation with a New Lot of Internal Standard
Whenever a new lot of 2-Phenyl-1,3-propanediol-d4 is introduced, it is essential to perform a partial validation of your assay to ensure continued accuracy and precision.
1. Purity Verification:
- Review the Certificate of Analysis for the new lot.
- Perform the purity assessment as described in Protocol 1.
2. Cross-Validation:
- Prepare two sets of calibration curves and QC samples. One set should be prepared with the old, validated lot of the internal standard, and the other with the new lot.
- Analyze both sets in the same analytical run.
- The results for the QC samples prepared with the new lot of internal standard should be within the acceptance criteria of your validated method (typically ±15% of the nominal value, and ±20% at the LLOQ).[6]
3. Workflow for New Lot Validation:
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. veeprho.com [veeprho.com]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Technical Support Center: Optimizing Mass Spectrometry Signal-to-Noise for 2-Phenyl-1,3-propanediol-d4
Welcome to the technical support guide for the analysis of 2-Phenyl-1,3-propanediol-d4 by mass spectrometry. As a deuterated internal standard (IS), achieving a robust and stable signal-to-noise (S/N) ratio for this molecule is paramount for the accurate quantification of its non-labeled analogue, 2-Phenyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and systematically improve analytical performance. We will move beyond simple procedural lists to explain the causality behind each step, ensuring a deep understanding of the method development and troubleshooting process.
Understanding the Analyte: 2-Phenyl-1,3-propanediol-d4
2-Phenyl-1,3-propanediol is a small diol molecule. Its deuterated form, 2-Phenyl-1,3-propanediol-d4, is an ideal internal standard because it co-elutes closely with the analyte and behaves nearly identically during sample extraction and ionization, correcting for variability in the analytical process.[1] However, its performance is not immune to challenges. Understanding its properties is the first step in troubleshooting.
Table 1: Physicochemical Properties of 2-Phenyl-1,3-propanediol
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight (Monoisotopic) | 152.084 g/mol | [2] |
| d4-Isotopologue MW (Monoisotopic) | 156.109 g/mol | Calculated |
| Melting Point | 53-56 °C | [3] |
| Key Structural Features | Phenyl group, two primary hydroxyl (-OH) groups | |
The hydroxyl groups make this molecule amenable to electrospray ionization (ESI), typically forming adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode. The choice of ionization polarity and adduct can significantly impact sensitivity.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter, organized from foundational checks to more complex matrix-related problems.
Question 1: My signal for 2-Phenyl-1,3-propanediol-d4 is completely absent or extremely low, even with a neat standard. Where do I start?
An absent or minimal signal points to a fundamental issue with the instrument settings or the analyte's ionization behavior. Before suspecting complex issues, a systematic check of the basics is essential.
Causality: For a signal to be generated, the analyte must be stable in solution, delivered to the mass spectrometer, effectively ionized, and transmitted through the mass analyzer to the detector. A failure at any of these stages will result in no signal.
Troubleshooting Workflow:
Caption: Initial diagnostic workflow for absent signal.
Step-by-Step Protocol: Foundational System Check
-
Standard Preparation: Prepare a fresh dilution of 2-Phenyl-1,3-propanediol-d4 in a simple solvent like 50:50 acetonitrile:water at a concentration of ~100-500 ng/mL. This eliminates sample degradation or complex matrix as a variable.
-
LC System Check: Ensure the LC pumps are delivering the correct flow rate and that all tubing and connections to the MS source are secure.[4]
-
MS System Check: Confirm that the mass spectrometer has passed its routine performance qualification or tuning. A failed tune indicates a fundamental hardware issue that must be resolved first.
-
Direct Infusion Analysis:
-
Disconnect the LC from the mass spectrometer.
-
Using a syringe pump, directly infuse your freshly prepared standard into the MS source at a low flow rate (e.g., 5-10 µL/min).
-
This isolates the problem to either the LC delivery or the MS ionization/detection. If a signal appears during infusion, the problem lies with the LC system. If there is still no signal, the issue is with the MS settings.
-
-
Parameter Optimization: While infusing, systematically adjust key parameters.
-
Polarity: Switch between positive and negative ion modes.
-
Precursor Ion: Scan a wide mass range (e.g., m/z 100-200) to find the analyte. For the d4-IS, look for m/z 157.1 ([M+H]⁺), 179.1 ([M+Na]⁺), or 155.1 ([M-H]⁻).
-
Source Settings: Adjust spray voltage, gas flows (nebulizer, heater), and source temperature. Start with generic values and optimize for maximum intensity.[5]
-
Table 2: Suggested Starting ESI-MS Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
|---|---|---|---|
| Spray Voltage | +3500 V | -3000 V | To create a stable electrospray.[5] |
| Capillary/Source Temp. | 250-350 °C | 250-350 °C | Aids in desolvation of droplets. |
| Nebulizer Gas | 35-50 psi | 35-50 psi | Assists in droplet formation. |
| Heater Gas Flow | 8-12 L/min | 8-12 L/min | Evaporates solvent to release ions. |
| Precursor Ion (m/z) | 157.1 ([M+H]⁺) or 179.1 ([M+Na]⁺) | 155.1 ([M-H]⁻) | Target the expected molecular species. |
Question 2: My S/N is poor in standards and drops dramatically in biological samples (e.g., plasma). What is the likely cause?
This is a classic presentation of matrix effects , where co-eluting endogenous components from the sample matrix (like salts, lipids, or metabolites) interfere with the ionization of the target analyte.[6][7] This interference can either suppress or, less commonly, enhance the signal.
Causality: In the ESI source, all molecules compete for access to the droplet surface and for charge. Abundant matrix components can outcompete the analyte, leading to a suppressed signal. Even with a deuterated internal standard, severe or differential matrix effects can compromise data quality.[6][8]
Workflow for Mitigating Matrix Effects:
Caption: Workflow for addressing matrix effects.
Step-by-Step Protocol: Quantifying Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the d4-IS into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma with no IS) through your entire sample preparation procedure. In the final extract, spike the d4-IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the d4-IS into the blank matrix before the sample preparation procedure.
-
-
Analyze and Compare: Inject all samples and measure the peak area of the d4-IS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpret the Results:
-
A Matrix Effect value significantly below 100% indicates ion suppression. A value significantly above 100% indicates ion enhancement.
-
The Recovery value assesses the efficiency of your sample preparation method.
-
Solutions for Matrix Effects:
-
Improve Sample Preparation: If significant suppression is observed, your current sample prep (e.g., protein precipitation) may not be sufficient.
-
Liquid-Liquid Extraction (LLE): Can effectively remove salts and polar interferences.
-
Solid-Phase Extraction (SPE): Offers targeted cleanup to remove interferences while retaining the analyte. This is often the most effective method.
-
-
Enhance Chromatographic Separation: The goal is to separate the d4-IS from the region of ion suppression. Modify your LC gradient to shift the retention time of your analyte.
-
Sample Dilution: A simple but effective strategy. Diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression.
Question 3: My signal is strong, but the baseline is noisy, leading to a poor S/N ratio. How can I clean this up?
A high baseline noise floor can originate from either chemical or electronic sources. For LC-MS, chemical noise is the more common and controllable culprit.
Causality: Chemical noise arises from continuous low-level ionization of contaminants in the mobile phase, LC system, or sample.[9] Electronic noise is inherent to the detector system but can be exacerbated by improper settings.
Step-by-Step Protocol: Noise Reduction
-
Identify the Source of Noise:
-
Disconnect the LC and infuse mobile phase directly. If the noise persists, it originates from the mobile phase or the MS itself.
-
If the noise disappears, it is coming from the LC system (column bleed, contaminated autosampler).
-
-
Address Chemical Noise:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).
-
Clean the System: Flush the entire LC system with a strong solvent wash (e.g., isopropanol) to remove accumulated contaminants.
-
Check for Contamination: Common background ions include plasticizers (phthalates) and slip agents from collection tubes.
-
-
Optimize MS Settings for S/N:
-
Tandem MS (MS/MS): The most powerful way to reduce chemical noise is by using Multiple Reaction Monitoring (MRM). By selecting a specific precursor ion (e.g., m/z 157.1) and monitoring a specific fragment ion, you filter out nearly all other chemical noise.[9]
-
Predicted Fragments: For 2-Phenyl-1,3-propanediol-d4 ([M+H]⁺ at m/z 157.1), a likely fragmentation pathway is the loss of water, leading to a product ion. You will need to optimize the collision energy to maximize the signal for this transition.
-
Dwell Time: In MRM mode, ensure the dwell time is sufficient to acquire at least 15-20 data points across the chromatographic peak for reliable quantification.
-
Frequently Asked Questions (FAQs)
-
Q: What are the best precursor and product ions to use for 2-Phenyl-1,3-propanediol-d4 in MS/MS?
-
A: This requires experimental determination. In positive mode, start by targeting the protonated molecule [M+H]⁺ at m/z 157.1 or the sodium adduct [M+Na]⁺ at m/z 179.1 as the precursor. A common fragmentation for diols is the neutral loss of water (H₂O, 18 Da). Therefore, a logical product ion to screen for would be around m/z 139.1. A full product ion scan and collision energy optimization are required to confirm the most intense and stable transition.
-
-
Q: Can the position of the deuterium labels affect the analysis?
-
A: Yes. Deuterium substitution can sometimes lead to a slight shift in chromatographic retention time, causing the deuterated standard to elute slightly earlier than the non-labeled analyte on a reverse-phase column.[6][8] If this separation is significant and occurs in a region of steep ion suppression, it can lead to differential matrix effects and compromise quantification. Using a column with slightly lower resolution or adjusting the gradient can sometimes help ensure complete co-elution.[8]
-
-
Q: How do I ensure my 2-Phenyl-1,3-propanediol-d4 standard is pure and has the correct concentration?
-
A: Always obtain standards from a reputable supplier that provides a Certificate of Analysis (CoA) detailing the chemical and isotopic purity. When preparing stock solutions, use a calibrated analytical balance and volumetric flasks. It is good practice to cross-validate new lots of internal standard against the old lot to ensure consistency.
-
References
-
Köppl, A. (2017). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods, 9(38), 5694-5701. [Link]
-
OIV (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. OIV-OENO 589-2017. [Link]
-
Resolve Mass Spectrometry (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of industrial microbiology & biotechnology, 39(11), 1713–1718. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 254178, 2-Phenyl-1,3-propanediol. PubChem. [Link]
- U.S. Patent No. US9233898B2 (2016). Process for the preparation of 2-phenyl-1,3-propanediol.
-
Köppl, A., et al. (2017). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods. [Link]
-
Lian, G., et al. (2016). Two Competing Ionization Processes in ESI-MS Analysis of N-(1,3-diphenylallyl)benzenamines: Formation of the Unusual [M-H]+ Ion Versus the Regular [M+H]+ Ion. Journal of the American Society for Mass Spectrometry, 27(6), 1056-1064. [Link]
-
Kalisas, B. D., & Wylie, P. (2015). What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio?. Spectroscopy Online. [Link]
-
Ivanova, B. B. (2021). What is the solution to the low intensity problem of lc-ms/ms?. ResearchGate. [Link]
-
Lawson, G. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. [Link]
-
Hiemke, C. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]
-
van den Broek, I., et al. (2018). The matrix effect of various matrices on the peak area of the deuterated internal standards. ResearchGate. [Link]
-
Köppl, A., et al. (2017). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. PubMed. [Link]
-
Nagy, G., et al. (2020). Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. NIH. [Link]
-
Shimadzu (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
-
Reddit (2023). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
-
CORESTA (2019). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). CORESTA. [Link]
-
Agilent Technologies (2011). Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless?. Agilent. [Link]
-
SCIEX (2022). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]
-
Clauer, N. (2016). Improving Precision and Signal/Noise Ratios for MC-ICP-MS. ResearchGate. [Link]
-
OIV (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV. [Link]
-
Element Lab Solutions (n.d.). Hidden Problems in your LCMS data?. Element Lab Solutions. [Link]
-
Liang, H. R., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Journal of Chromatographic Science, 59(7), 629-635. [Link]
-
Chromatography Forum (2009). Internal standard problem. Chromatography Forum. [Link]
-
Des Rosiers, C., et al. (1994). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Analytical Biochemistry, 222(1), 131-139. [Link]
- U.S. Patent No. US4096192A (1978). Process for the preparation of 2-methyl-1,3-propanediol.
Sources
- 1. youtube.com [youtube.com]
- 2. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-1,3-propanediol 98 1570-95-2 [sigmaaldrich.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: In-Source Fragmentation of 2-Phenyl-1,3-propanediol-d4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs regarding the potential for in-source fragmentation of 2-Phenyl-1,3-propanediol-d4 during mass spectrometry analysis. As a deuterated analog, understanding its fragmentation behavior is crucial for accurate quantification and structural elucidation.
Introduction to In-Source Fragmentation (ISF)
In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is a phenomenon that occurs in the ion source of a mass spectrometer, particularly with soft ionization techniques like electrospray ionization (ESI).[1][2] It involves the fragmentation of an analyte before it enters the mass analyzer.[1][2] This can complicate data interpretation, as the resulting fragment ions may be mistaken for the molecular ion of a different compound or lead to an underestimation of the parent analyte's abundance.[3][4]
Several factors can influence the degree of ISF, including the analyte's chemical structure, the ion source settings, and the mobile phase composition.[5][6] Compounds with labile functional groups, such as the hydroxyl groups in 2-Phenyl-1,3-propanediol-d4, are particularly susceptible to ISF.[3]
Frequently Asked Questions (FAQs)
Q1: What is 2-Phenyl-1,3-propanediol-d4 and why is it used?
2-Phenyl-1,3-propanediol-d4 is a deuterated form of 2-Phenyl-1,3-propanediol.[7] Its chemical formula is C₉H₈D₄O₂ and it has a molecular weight of approximately 156.22 g/mol .[7] The non-deuterated compound has a molecular weight of 152.19 g/mol .[8][9] In mass spectrometry-based assays, deuterated standards like this are invaluable as internal standards for quantification. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished in the mass spectrum. This helps to correct for variations in sample preparation and instrument response.
Q2: What are the likely in-source fragmentation pathways for 2-Phenyl-1,3-propanediol-d4?
Given its structure, 2-Phenyl-1,3-propanediol-d4 is prone to neutral losses of water (or deuterated water, D₂O) from its two hydroxyl groups. The phenyl group can also influence fragmentation. Common fragmentation pathways for alcohols in mass spectrometry involve cleavage of the C-C bond adjacent to the oxygen and loss of a water molecule.[10]
For 2-Phenyl-1,3-propanediol-d4, the following fragmentation pathways are plausible:
-
Loss of D₂O: The protonated molecule [M+H]⁺ could lose a molecule of deuterated water, resulting in a fragment ion.
-
Sequential Loss of D₂O: It's also possible to observe the sequential loss of two molecules of D₂O.
-
Cleavage of the propanediol chain: Fragmentation can occur along the carbon backbone.
Isotopic labeling with deuterium can be a powerful tool to help confirm and interpret mass spectral fragmentation patterns.[11][12]
Q3: Can the deuterium labels on 2-Phenyl-1,3-propanediol-d4 exchange back to hydrogen?
Hydrogen-deuterium exchange (HDX) can occur, particularly in the presence of protic solvents (like water or methanol in the mobile phase) and under certain pH conditions.[13] The hydroxyl deuterons are the most likely to exchange. This can lead to a distribution of molecular ions with varying numbers of deuterium atoms, complicating data analysis. It is crucial to use aprotic solvents if this is a concern, or to carefully control the analytical conditions.
Troubleshooting Guide for In-Source Fragmentation
Unexpected or excessive in-source fragmentation can significantly impact your analytical results. This guide provides a systematic approach to troubleshooting and mitigating ISF of 2-Phenyl-1,3-propanediol-d4.
Initial Assessment: Is In-Source Fragmentation Occurring?
The first step is to confirm that the observed fragmentation is indeed happening in the ion source.
Experimental Protocol:
-
Direct Infusion Analysis: Infuse a standard solution of 2-Phenyl-1,3-propanediol-d4 directly into the mass spectrometer.
-
Vary Source Parameters: Systematically vary the declustering potential (or fragmentor voltage) and source temperature.[6]
-
Monitor Ion Ratios: Observe the relative intensities of the precursor ion ([M+H]⁺ or other adducts) and the suspected fragment ions. A significant increase in the fragment ion intensity with higher source energy is a strong indicator of ISF.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ISF:
Caption: A logical workflow for troubleshooting in-source fragmentation.
Detailed Troubleshooting Steps
1. Optimize Ion Source Parameters
The energy applied in the ion source is a primary driver of ISF.[2][5]
-
Declustering Potential / Fragmentor Voltage: This voltage is applied between the orifice and the skimmer and is a major contributor to ISF.[6]
-
Action: Reduce the declustering potential in a stepwise manner and monitor the ion ratios. Start with the manufacturer's recommended settings for a similar compound and adjust downwards.
-
-
Source Temperature: Higher temperatures can increase the internal energy of the ions, leading to fragmentation.[6]
-
Action: Lower the source temperature. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced signal intensity.
-
-
Nebulizer and Sheath Gas Flow: These parameters affect droplet formation and desolvation.
-
Action: Optimize these gas flows to ensure efficient ionization without excessive ion acceleration.
-
Data Presentation: Effect of Declustering Potential on Fragmentation
| Declustering Potential (V) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | % Fragmentation |
| 100 | 5.0e6 | 2.5e6 | 33.3% |
| 80 | 6.2e6 | 1.5e6 | 19.5% |
| 60 | 7.5e6 | 0.5e6 | 6.3% |
| 40 | 8.0e6 | 0.1e6 | 1.2% |
Note: These are example values and will vary depending on the instrument and analyte.
2. Evaluate Mobile Phase Composition
The mobile phase can influence ionization efficiency and ion stability.
-
pH: The pH of the mobile phase can affect the protonation state of the analyte and its susceptibility to fragmentation.
-
Action: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to find the optimal pH for stable ion formation.
-
-
Solvent Composition: The organic solvent and its proportion in the mobile phase can impact the desolvation process.
-
Action: If possible, try different organic modifiers (e.g., acetonitrile vs. methanol) to see if it affects fragmentation.
-
3. Assess Liquid Chromatography (LC) Method
While ISF is a mass spectrometry phenomenon, the LC conditions can have an indirect effect.
-
Co-elution: Co-eluting compounds can cause ion suppression or enhancement, which might indirectly affect the observed fragmentation.
-
Action: Ensure good chromatographic separation of the analyte from other matrix components.
-
-
Flow Rate: The flow rate can influence the efficiency of the ESI process.
-
Action: If using a standard analytical flow rate, consider if a lower flow rate (e.g., using a smaller inner diameter column) could provide a more stable spray and reduce ISF.
-
Advanced Troubleshooting: Confirming Fragmentation Pathways
If you need to definitively identify the fragment ions, consider the following experiment:
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Select the Precursor Ion: In your MS method, select the m/z of the protonated 2-Phenyl-1,3-propanediol-d4 as the precursor ion.
-
Apply Collision Energy: In the collision cell, apply a range of collision energies to induce fragmentation.
-
Acquire Product Ion Spectrum: Analyze the resulting fragment ions.
-
Compare Spectra: Compare the product ion spectrum from the collision cell with the spectrum obtained from the in-source fragmentation. The fragmentation patterns should be similar if the same fragmentation pathways are occurring.
This comparison can help confirm the identity of the in-source fragments and provide greater confidence in your analytical method.
Conclusion
In-source fragmentation of 2-Phenyl-1,3-propanediol-d4 is a manageable challenge with a systematic troubleshooting approach. By carefully optimizing ion source parameters, mobile phase composition, and LC conditions, you can minimize unwanted fragmentation and ensure the integrity of your analytical data. For further assistance, always consult your instrument manufacturer's guidelines and consider reaching out to their application support specialists.
References
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. Retrieved from [Link]
-
Zahedkargaran, H., & Smith, L. R. (2018). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. Retrieved from [Link]
-
MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediol, 2-(phenylmethyl)-. National Institute of Standards and Technology. Retrieved from [Link]
-
NPL Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Phenyl-1,3-propanediol-d4. Retrieved from [Link]
-
Melanson, J. E., et al. (2014). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. Retrieved from [Link]
-
Wichitnithad, W., et al. (2010). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Roinestad, K. S., et al. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In-source fragmentation [jeolusa.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Phenyl-1,3-propanediol 98 1570-95-2 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for 2-Phenyl-1,3-propanediol-d4
From the desk of a Senior Application Scientist: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving poor chromatographic peak shape issues encountered with 2-Phenyl-1,3-propanediol-d4. As this deuterated standard is frequently used as an internal standard in quantitative mass spectrometry, achieving a symmetrical, sharp peak is critical for accurate and reproducible results.[1] This document moves beyond a simple checklist to explain the underlying scientific principles governing peak shape, empowering you to make informed, effective troubleshooting decisions.
Understanding the Analyte: 2-Phenyl-1,3-propanediol-d4
Before troubleshooting, it's crucial to understand the molecule's structure. 2-Phenyl-1,3-propanediol is a polar molecule containing two hydroxyl (-OH) groups and a phenyl ring.[2][3] The hydroxyl groups make it susceptible to strong secondary interactions with active sites on common silica-based stationary phases, while the phenyl group provides a primary mode of retention in reversed-phase chromatography. The deuterium labeling (d4) does not significantly alter its chemical behavior in chromatography but signifies its role as an internal standard for quantifying its non-labeled analogue, Felbamate, in pharmacokinetic or therapeutic drug monitoring studies.[1][4]
The primary cause of poor peak shape, particularly peak tailing, is the occurrence of more than one retention mechanism.[5] While the desired mechanism is a hydrophobic interaction with the stationary phase, the polar hydroxyl groups can interact strongly with residual silanol groups (Si-OH) on the silica surface, leading to peak distortion.[5][6]
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common peak shape problems in a direct question-and-answer format.
Q1: My 2-Phenyl-1,3-propanediol-d4 peak is tailing significantly. What's the most likely cause and how do I fix it?
Answer: Peak tailing is the most frequent issue for this compound and is almost always caused by secondary polar interactions between the analyte's hydroxyl groups and acidic silanol groups on the surface of silica-based HPLC columns.[5][7][8] These interactions act as a secondary, stronger retention mechanism, which delays a portion of the analyte molecules from eluting, creating a "tail".
Here is a systematic approach to resolving peak tailing:
Step 1: Evaluate and Modify the Mobile Phase
The mobile phase is your most powerful tool for improving the peak shape of polar analytes.
-
Lower the pH: By operating at a lower pH (e.g., 2.5-3.5), you can suppress the ionization of the acidic silanol groups, rendering them less active.[5] This is achieved by adding an acidifier to your aqueous mobile phase.[9] Be mindful not to go below the pH limit of your column (typically pH 2 for standard silica).[5]
-
Add a Competing Base (for older columns): Historically, a small amount of a basic additive like triethylamine (TEA) was used to mask active silanols. However, this practice is less common with modern, high-purity silica columns and can permanently alter the column's surface.[10] It is generally not recommended as a first-line solution.
-
Increase Buffer Strength: A higher buffer concentration can help maintain a consistent pH at the column surface and can sometimes help shield the analyte from silanol interactions, improving peak symmetry.[11]
Table 1: Common Mobile Phase Additives for Improving Peak Shape of Polar Analytes
| Additive | Typical Concentration | Mechanism of Action | MS Compatibility |
| Formic Acid | 0.1% | Suppresses silanol ionization by lowering mobile phase pH.[9] | Excellent |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent that also suppresses silanol activity.[10] | Fair (can cause ion suppression) |
| Ammonium Formate/Acetate | 5-20 mM | Acts as a buffer to control pH and increases ionic strength, which can help mask silanol interactions.[12] | Excellent |
Step 2: Choose the Right Column
Not all C18 columns are created equal. For polar compounds like 2-Phenyl-1,3-propanediol-d4:
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica that has fewer metal impurities and are "end-capped" to cover many of the residual silanol groups.[7][13] This is the single most important factor in preventing peak tailing for basic or polar analytes.
-
Consider Alternate Stationary Phases: If tailing persists, consider columns with alternative bonding, such as those with embedded polar groups or hybrid silica particles, which are designed to reduce silanol interactions and provide better peak shape for polar compounds.
Step 3: Check for System and Method Issues
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[6] To check for this, prepare and inject a sample that is 10x more dilute. If the peak shape improves dramatically, you are likely overloading the column.
-
Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing, or improper fittings) can cause peak broadening and tailing.[7][14] Ensure all connections are made correctly with minimal tubing length.
Q2: I'm seeing peak fronting. What causes this?
Answer: Peak fronting, where the front of the peak is sloped, is less common than tailing but typically points to one of two issues:
-
Sample Solvent Incompatibility: This is the most frequent cause. If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase's starting conditions, the sample band will travel too quickly at the column inlet, leading to a distorted, fronting peak.[15]
-
Solution: The best practice is to dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent possible that still maintains analyte solubility.
-
-
Severe Column Overload: While moderate overload often causes tailing, severe overload can lead to fronting.[16]
-
Solution: Significantly reduce the concentration of your injected sample to confirm if overload is the cause.
-
Q3: My peak is broad, or I am seeing split peaks. What should I investigate?
Answer: Broad or split peaks indicate a problem that is often mechanical or physical in nature, affecting the entire sample path.
-
Partially Blocked Frit: If all peaks in your chromatogram are split or distorted, the most likely cause is a partially blocked inlet frit on the column.[16][17] This can be caused by particulates from the sample or wear from system components.
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to spread unevenly, leading to split or broad peaks.[16][18] This can result from pressure shocks or operating at high pH/temperature. A column void is often permanent and requires column replacement.
-
Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can lead to split peaks as the undissolved portion dissolves slowly on the column. Ensure your sample is fully solubilized before injection.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the root cause of poor peak shape.
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Part 2: Proactive Method Development Protocol
To prevent poor peak shape from the outset, follow this recommended starting protocol for developing a robust method for 2-Phenyl-1,3-propanediol-d4.
Experimental Protocol: Recommended Starting HPLC-MS Conditions
-
Column Selection:
-
Use a modern, high-purity, fully end-capped C18 column.
-
Typical Dimensions: 2.1 mm ID x 50-100 mm length, with ≤ 3 µm particles.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% Formic Acid.
-
Rationale: Formic acid ensures a low pH to minimize silanol interactions and is highly compatible with mass spectrometry.[9]
-
-
Sample Preparation:
-
Dissolve the 2-Phenyl-1,3-propanediol-d4 standard and samples in a solvent composition identical to the initial gradient conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B).
-
-
Instrument Conditions:
-
Run a gradient from low to high organic (e.g., 5% to 95% B) over several minutes to determine the optimal elution conditions.
-
Set the column temperature to 30-40 °C. Elevated temperatures can sometimes improve peak shape, but be cautious of analyte stability.[19]
-
Use a standard flow rate for the column ID (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
-
System Suitability:
-
Before running samples, inject a standard solution and verify that the peak meets acceptance criteria.
-
USP Tailing Factor: Should be ≤ 1.5. An ideal value is between 0.9 and 1.2.[7]
-
By starting with these conditions, you create an environment that actively suppresses the secondary interactions responsible for poor peak shape, leading to a more robust and reliable analytical method.
Interaction Mechanism Diagram
This diagram illustrates the competing interactions within a reversed-phase column that determine peak shape.
Caption: Competing interactions for 2-Phenyl-1,3-propanediol-d4 on a C18 column.
References
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Pharmaffiliates. 2-Phenyl-1,3-propanediol-d4. [Link]
-
Veeprho. 2-Phenyl-1,3-propanediol-D4 | CAS 98704-00-8. [Link]
-
Shimadzu. How to Obtain Good Peak Shapes. [Link]
- Google Patents.
-
AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
-
MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
PubChem. 2-Phenyl-1,3-propanediol. [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]
-
ResearchGate. (2024). Synthetic Methods for the Preparation of 1,3‐Propanediol | Request PDF. [Link]
-
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]
-
YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
- Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
-
ResearchGate. (2012). Tailing in HPLC peak. [Link]
-
ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. [Link]
-
HALO Columns. BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. halocolumns.com [halocolumns.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. support.waters.com [support.waters.com]
- 15. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 16. acdlabs.com [acdlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. waters.com [waters.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: pH Stability of 2-Phenyl-1,3-propanediol-d4
Welcome to the technical support guide for 2-Phenyl-1,3-propanediol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical aspect of pH stability for this deuterated compound. Understanding how pH affects the stability of your molecule is paramount for ensuring the accuracy, reproducibility, and integrity of your experimental results.
This guide will walk you through potential stability issues, provide troubleshooting advice for common experimental challenges, and offer detailed protocols to help you establish a robust understanding of 2-Phenyl-1,3-propanediol-d4's behavior in various pH environments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of 2-Phenyl-1,3-propanediol-d4.
Q1: What is 2-Phenyl-1,3-propanediol-d4, and why is its pH stability important?
2-Phenyl-1,3-propanediol-d4 is a deuterated analog of 2-phenyl-1,3-propanediol. The four deuterium atoms are typically located on the propanediol backbone. This isotopic labeling is often utilized in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based bioanalysis.
The pH of the solution can significantly impact the chemical stability of the molecule. Changes in pH can catalyze degradation reactions, leading to the formation of impurities. This can compromise the quantification of the analyte, lead to erroneous interpretation of data, and affect the overall outcome of your research. Therefore, understanding its stability profile across a range of pH values is crucial for method development, sample preparation, and storage.
Q2: What are the likely degradation pathways for 2-Phenyl-1,3-propanediol-d4 under different pH conditions?
Based on the chemical structure of 2-Phenyl-1,3-propanediol-d4, the primary susceptibility to pH-mediated degradation is through acid-catalyzed dehydration.[1][2][3]
-
Acidic Conditions: In the presence of a strong acid, the hydroxyl groups of the diol can be protonated, forming a good leaving group (water).[3][4] Subsequent elimination of water can lead to the formation of an unsaturated aldehyde or ketone, or potentially a cyclic ether. The reaction typically proceeds via an E1 or E2 mechanism.[1][4] The presence of the phenyl group can influence the reaction pathway.
-
Neutral to Mildly Acidic/Basic Conditions: 2-Phenyl-1,3-propanediol is generally expected to be stable under neutral and mildly acidic or basic conditions.
-
Strongly Basic Conditions: While less common for diols, strong bases could potentially catalyze oxidation if an oxidizing agent is present. However, the primary concern remains acid-catalyzed degradation.
Q3: How does the deuterium labeling in 2-Phenyl-1,3-propanediol-d4 affect its stability compared to the non-deuterated analog?
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of reactions that involve the cleavage of a C-D bond compared to a C-H bond.[6]
For 2-Phenyl-1,3-propanediol-d4, if the degradation pathway involves the removal of a deuterium atom from the carbon backbone, the deuterated compound may exhibit slightly enhanced stability compared to its non-deuterated counterpart under the same conditions.[][6] However, the primary acid-catalyzed degradation mechanism involves protonation of the hydroxyl group and loss of water, which may not be significantly affected by deuteration of the carbon backbone. Therefore, while a minor increase in stability might be observed, it is essential to experimentally verify the stability profile.
Q4: What are the recommended storage conditions for 2-Phenyl-1,3-propanediol-d4 solutions?
For optimal stability, it is recommended to store stock solutions of 2-Phenyl-1,3-propanediol-d4 at low temperatures (e.g., 2-8 °C or -20 °C) and in a neutral pH buffer (approximately pH 7).[7] The solid material should be stored in a dry, cool place.[7] Avoid repeated freeze-thaw cycles of solutions.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of 2-Phenyl-1,3-propanediol-d4 in experimental settings.
Problem 1: I am observing a decrease in the analytical signal of 2-Phenyl-1,3-propanediol-d4 over time in my acidic mobile phase.
-
Possible Cause: Acid-catalyzed degradation of the analyte on the analytical column or in the prepared mobile phase.
-
Troubleshooting Steps:
-
pH Investigation: Prepare your mobile phase at a slightly higher pH, if compatible with your chromatographic method, and observe if the signal stability improves.
-
Sample Matrix: Ensure your sample diluent is at a neutral pH before injection.
-
On-Column Stability: If the problem persists, it may indicate on-column degradation. Consider using a different column with a stationary phase that is more inert or operating at a lower temperature.
-
Fresh Preparations: Always use freshly prepared mobile phases and sample solutions.
-
Problem 2: I am seeing unexpected peaks in the chromatogram of my 2-Phenyl-1,3-propanediol-d4 sample after storing it in an acidic buffer.
-
Possible Cause: These new peaks are likely degradation products resulting from the acidic conditions.
-
Troubleshooting Steps:
-
Forced Degradation Study: To confirm this, perform a forced degradation study.[9][10][11][12] Expose a solution of 2-Phenyl-1,3-propanediol-d4 to acidic conditions (e.g., 0.1 M HCl) and analyze the sample at different time points. This will help you identify the retention times of the degradation products.
-
Method Modification: Adjust your sample preparation and storage to use a neutral pH buffer.
-
Structure Elucidation: If necessary, use techniques like LC-MS/MS to identify the structure of the degradation products. This can provide valuable information about the degradation pathway.
-
Problem 3: My quantification results for the target analyte are inconsistent when using 2-Phenyl-1,3-propanediol-d4 as an internal standard in a bioanalytical assay with an acidic sample preparation step.
-
Possible Cause: The internal standard may be degrading during the sample preparation process, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Stability Assessment: Perform a stability assessment of 2-Phenyl-1,3-propanediol-d4 in the sample matrix under the exact conditions of your sample preparation procedure.[8]
-
Neutralize Before Extraction: If possible, neutralize the sample after the initial acidic treatment and before any subsequent steps like solid-phase extraction or liquid-liquid extraction.
-
Alternative Internal Standard: If the stability issues cannot be resolved, consider using a different internal standard that is structurally similar to the analyte but more stable under the assay conditions.
-
Experimental Protocols & Data Presentation
To ensure the reliability of your results, it is crucial to perform a systematic pH stability study.
Protocol: pH Stability Study of 2-Phenyl-1,3-propanediol-d4
This protocol outlines a forced degradation study to evaluate the stability of 2-Phenyl-1,3-propanediol-d4 across a range of pH values.[9][11][12]
1. Materials:
-
2-Phenyl-1,3-propanediol-d4
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or citrate buffers (for various pH values)
-
High-purity water
-
Acetonitrile or methanol (HPLC grade)
-
HPLC or LC-MS system with a suitable column (e.g., C18)[13][14]
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-Phenyl-1,3-propanediol-d4 (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.[15]
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Incubation:
-
For each pH condition, add a known amount of the stock solution to the buffer to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate potential degradation.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Quench the reaction by neutralizing the acidic and basic samples to approximately pH 7.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
-
Analytical Method:
3. Data Analysis:
-
Calculate the percentage of 2-Phenyl-1,3-propanediol-d4 remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining against time for each pH condition.
-
A degradation of 5-20% is generally considered suitable for identifying degradation products in forced degradation studies.[9][11]
Data Summary Table
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining (Example) | Observations |
| 2 | 40 | 24 | 85% | One major degradation product observed. |
| 4 | 40 | 24 | 98% | Minor degradation observed. |
| 7 | 40 | 24 | >99% | Stable. |
| 9 | 40 | 24 | >99% | Stable. |
| 12 | 40 | 24 | 97% | Minor degradation, different profile than acidic. |
Visualization of Potential Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed dehydration of 2-Phenyl-1,3-propanediol.
Caption: Proposed mechanism for acid-catalyzed degradation.
References
-
Separation Science. (2025-03-24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ACS Publications. (2026-01-15). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Retrieved from [Link]
-
Chemistry LibreTexts. (2020-05-30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
ResolveMass Laboratories. (2025-11-05). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
JoVE. (2025-05-22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
-
LCGC. (2023-01-01). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021-12-20). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC. Retrieved from [Link]
-
ACS Publications. (2025-11-17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds | Analytical Chemistry. Retrieved from [Link]
-
YouTube. (2020-07-16). Alcohol Dehydration Reaction Mechanism With H2SO4. Retrieved from [Link]
-
Pharmaguideline. (2017-11-06). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Pharmaceutical Technology. (2019-10-02). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (2025-08-06). The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously by using an isolated indigenous Klebsiella sp. Ana-WS5. Retrieved from [Link]
-
Chemguide. (n.d.). dehydration of alcohols. Retrieved from [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link] cGRmfGUzZDYwYjM0YjM5ZWMxZTZjZTAxNjM2YjA3YjlkNTY4Y2ZlZjY3MDQ2YjE4YjYyZDYwOWYyZDY2OTQyZDAxZDI
-
Quora. (2014-03-29). How is acidity affected by deuterium atoms?. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. study.com [study.com]
- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Phenyl-1,3-propanediol | 1570-95-2 [chemicalbook.com]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. onyxipca.com [onyxipca.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. sepscience.com [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Internal Standard Selection in Quantitative Bioanalysis
Comparing 2-Phenyl-1,3-propanediol-d4 to a Non-Deuterated Analogue for Robust and Reliable LC-MS/MS Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical data are paramount. The choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts the quality of results obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth comparison between a stable isotope-labeled (SIL) internal standard, 2-Phenyl-1,3-propanediol-d4, and a non-deuterated structural analogue, highlighting the theoretical underpinnings and practical implications of this choice.
Part 1: The Foundational Role of the Internal Standard
In quantitative LC-MS/MS analysis, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its primary function is to normalize for variability that can be introduced at various stages of the analytical workflow, from sample preparation to instrumental analysis.[1][2] An ideal internal standard should mimic the analyte's behavior as closely as possible, ensuring that any physical or chemical changes affecting the analyte also affect the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out many sources of error.
Part 2: A Head-to-Head Comparison of Internal Standard Strategies
Let's consider the quantification of 2-Phenyl-1,3-propanediol, a compound with relevance in various research and pharmaceutical contexts.[3][4] We will compare two distinct internal standard choices: its deuterated analogue (a SIL IS) and a non-deuterated structural isomer.
The Gold Standard: 2-Phenyl-1,3-propanediol-d4 (A Stable Isotope-Labeled IS)
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). In this case, four hydrogen atoms in 2-Phenyl-1,3-propanediol are replaced with deuterium.
The Principle of Isotope Dilution Mass Spectrometry (IDMS):
The use of a SIL IS is the cornerstone of Isotope Dilution Mass Spectrometry, a powerful technique for achieving high accuracy and precision.[5] The SIL IS is chemically identical to the analyte, ensuring that it has the same physicochemical properties, such as pKa, polarity, and volatility.[2] This near-perfect chemical match means it will behave identically during sample extraction, chromatography, and ionization.[2]
Advantages:
-
Co-elution with the Analyte: The SIL IS will have a virtually identical retention time to the analyte in a chromatographic system. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.[1]
-
Identical Extraction Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL IS, leading to a constant analyte/IS ratio.
-
Similar Ionization Efficiency: The SIL IS will experience the same degree of ion enhancement or suppression as the analyte, providing accurate correction for these matrix-induced variations.
-
Improved Precision and Accuracy: The culmination of these advantages leads to significantly improved precision and accuracy in the final quantitative results.[5][6]
Potential Considerations:
-
Cost and Availability: The synthesis of SIL internal standards can be complex and expensive.
-
Isotopic Purity: It is essential to ensure the isotopic purity of the SIL IS to avoid any contribution to the analyte's signal.
The Alternative: A Non-Deuterated Analogue (e.g., 2-Methyl-2-phenyl-1,3-propanediol)
A non-deuterated analogue is a compound that is structurally similar to the analyte but is not isotopically labeled. For 2-Phenyl-1,3-propanediol, a suitable analogue could be a structural isomer like 2-Methyl-2-phenyl-1,3-propanediol.
Advantages:
-
Lower Cost: Structural analogues are generally less expensive and more readily available than their SIL counterparts.
Disadvantages:
-
Different Chromatographic Behavior: Due to structural differences, the analogue IS will likely have a different retention time than the analyte. If the retention times are significantly different, the two compounds will be exposed to different matrix components as they elute from the column, leading to differential matrix effects and inaccurate correction.
-
Variable Extraction Recovery: The structural differences can also lead to different recoveries during sample preparation.
-
Disparate Ionization Efficiencies: The analogue IS may have a different ionization efficiency than the analyte, and this difference may not be consistent across different sample matrices.
-
Compromised Data Quality: The use of a non-deuterated analogue can lead to decreased precision and accuracy, especially in complex biological matrices where matrix effects are prominent.[6]
Part 3: Experimental Design for a Comparative Study
To empirically demonstrate the superiority of a SIL IS, a well-designed validation study is essential. Here, we outline a typical workflow for the quantification of 2-Phenyl-1,3-propanediol in human plasma.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is adapted from established methods for similar compounds and is intended to serve as a robust starting point.[7][8]
1. Preparation of Standards and Samples:
-
Prepare stock solutions of 2-Phenyl-1,3-propanediol, 2-Phenyl-1,3-propanediol-d4, and the non-deuterated analogue in methanol.
-
Prepare calibration standards by spiking blank human plasma with the analyte at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
Prepare separate working solutions of each internal standard (2-Phenyl-1,3-propanediol-d4 and the non-deuterated analogue) at a concentration of 100 ng/mL in methanol.
2. Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the respective internal standard working solution.
-
Vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Sciex Triple Quadrupole 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Phenyl-1,3-propanediol | 153.1 | 91.1 (loss of CH₂OH and H₂O) |
| 2-Phenyl-1,3-propanediol-d4 | 157.1 | 91.1 or 95.1 (depending on deuteration position) |
| Non-deuterated Analogue | 167.1 | 105.1 (loss of CH₂OH and H₂O) |
Part 4: Comparative Data Analysis
The following tables present hypothetical yet realistic data based on typical performance differences observed between SIL and analogue internal standards.
Table 2: Calibration Curve Performance
| Internal Standard | Calibration Range (ng/mL) | Regression Model | r² |
| 2-Phenyl-1,3-propanediol-d4 | 1 - 1000 | Linear, 1/x² weighting | > 0.998 |
| Non-deuterated Analogue | 1 - 1000 | Linear, 1/x² weighting | > 0.992 |
-
Expert Interpretation: While both internal standards can produce a linear calibration curve with a high correlation coefficient, the SIL IS typically yields a slightly better fit (higher r²) due to its superior ability to correct for variability at each concentration level.
Table 3: Accuracy and Precision
| Internal Standard | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| 2-Phenyl-1,3-propanediol-d4 | Low QC (3) | 2.95 | -1.7% | 4.5% |
| Mid QC (300) | 304.2 | +1.4% | 2.8% | |
| High QC (800) | 792.0 | -1.0% | 3.1% | |
| Non-deuterated Analogue | Low QC (3) | 3.24 | +8.0% | 9.8% |
| Mid QC (300) | 285.9 | -4.7% | 6.5% | |
| High QC (800) | 856.0 | +7.0% | 8.2% |
-
Expert Interpretation: The data clearly demonstrates the superior performance of the SIL IS. The accuracy (% Bias) and precision (%RSD) are well within the acceptance criteria set by regulatory agencies like the FDA (typically ±15%, and ±20% at the Lower Limit of Quantification).[9] The non-deuterated analogue shows greater variability and bias, which can be attributed to its inability to perfectly track the analyte's behavior.
Table 4: Matrix Effect Evaluation
| Internal Standard | Matrix Effect (%) |
| 2-Phenyl-1,3-propanediol-d4 | 2.5% |
| Non-deuterated Analogue | 18.7% |
-
Expert Interpretation: The matrix effect is a measure of the ion suppression or enhancement caused by the sample matrix. A lower value indicates better compensation by the internal standard. The SIL IS effectively minimizes the impact of matrix effects due to its co-elution with the analyte. The non-deuterated analogue, with its different retention time, is less effective at correcting for these effects, leading to greater variability in the results.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Felbamate Assays: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-epileptic drug Felbamate, the choice of an internal standard (IS) is a critical decision that directly impacts assay accuracy, precision, and overall reliability. This guide provides an in-depth technical comparison of different internal standards for Felbamate assays and a detailed protocol for cross-validation, ensuring the integrity of your bioanalytical data.
The Crucial Role of the Internal Standard in Felbamate Bioanalysis
In quantitative bioanalysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is indispensable.[1][2][3] It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving to correct for variability during sample preparation, injection, and analysis.[2][4] An ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for potential matrix effects and inconsistencies in extraction recovery.[3]
There are two main categories of internal standards used in LC-MS bioanalysis: stable isotope-labeled (SIL) internal standards and structural analogs.[1][2]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][2][5] This near-identical chemical nature ensures they co-elute with the analyte and experience the same degree of ionization suppression or enhancement, leading to highly accurate and precise results.[1][6]
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte. While more readily available and cost-effective than SIL-IS, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification if not carefully selected and validated.[2][7]
Comparing Internal Standards for Felbamate Analysis
Several compounds have been utilized as internal standards in published Felbamate assays. Below is a comparative overview of some of these, highlighting their potential advantages and disadvantages.
| Internal Standard | Type | Rationale for Use & Potential Advantages | Potential Disadvantages |
| Felbamate-¹³C₃,¹⁵N₂ (Hypothetical) | Stable Isotope-Labeled | - Near-identical chemical and physical properties to Felbamate.[1][5]- Co-elutes with Felbamate, providing the best compensation for matrix effects and extraction variability.- Considered the most reliable choice for high-precision quantitative bioanalysis.[2][6] | - Higher cost and potential for limited commercial availability.[2] |
| Carisoprodol | Structural Analog | - Structurally similar to Felbamate (both are carbamates).- Has been used in a validated LC-MS/MS method for Felbamate.[8][9] | - Differences in chemical structure may lead to variations in extraction recovery and chromatographic retention compared to Felbamate.- May not fully compensate for matrix effects experienced by Felbamate. |
| Methyl Felbamate | Structural Analog | - Very close structural similarity to Felbamate.- Employed in both GC and HPLC methods for Felbamate analysis.[10] | - As a derivative, its stability and extraction behavior might differ slightly from the parent drug. |
| Alphenal | Structural Analog | - Used as an internal standard in an HPLC method for Felbamate.[11] | - Structurally less similar to Felbamate compared to other analogs, which could lead to significant differences in analytical behavior. |
| 2-methyl-2-phenyl-1,3-propanediol dicarbamate | Structural Analog | - A close structural analog of Felbamate.- Utilized in an HPLC method for pediatric samples.[12] | - Minor structural differences could still result in divergent behavior during analysis. |
Expert Recommendation: Whenever feasible, a stable isotope-labeled internal standard for Felbamate is the preferred choice to ensure the highest level of data quality.[2][6] However, if a SIL-IS is not available, a close structural analog like Methyl Felbamate or 2-methyl-2-phenyl-1,3-propanediol dicarbamate can be a suitable alternative, provided that a thorough validation is performed to demonstrate its ability to track the analyte accurately.
Cross-Validation: Ensuring Method Comparability
Cross-validation is a regulatory requirement when two or more bioanalytical methods are used to generate data within the same study.[4] This process is essential to demonstrate that the different methods provide comparable results. For instance, you might need to cross-validate a newly developed LC-MS/MS assay using a SIL-IS against an established HPLC-UV method that uses a structural analog.
Experimental Workflow for Cross-Validation
The following diagram outlines the key steps in a cross-validation experiment.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Step-by-Step Cross-Validation Protocol
This protocol is designed to compare a hypothetical new LC-MS/MS method (Method B) using a SIL-IS with an established HPLC-UV method (Method A) that employs a structural analog.
1. Preparation of Quality Control (QC) Samples:
- Prepare a minimum of three levels of QC samples in the relevant biological matrix (e.g., human plasma): Low, Medium, and High. These concentrations should span the expected range of study samples.
- It is recommended to prepare at least six replicates of each QC level.
2. Analysis of QC Samples:
- Analyze the full set of QC samples using both Method A and Method B.
- Ensure that the analytical runs for both methods meet their respective pre-defined acceptance criteria for precision and accuracy.
3. Data Evaluation:
- For each QC level, calculate the mean concentration and the coefficient of variation (%CV) obtained from each method.
- Calculate the percent difference between the mean concentrations obtained by the two methods for each QC level using the following formula:
4. Acceptance Criteria:
- The acceptance criteria for cross-validation are typically guided by regulatory bodies like the FDA.[13]
- The mean concentration of at least two-thirds of the QC samples should be within ±20% of the mean concentration obtained by the reference method (in this case, Method A).
- The overall mean percent difference for each QC level should also be within ±20%.
Interpreting Cross-Validation Results
The following table presents hypothetical data from a cross-validation experiment to illustrate the evaluation process.
| QC Level | Method A (HPLC-UV) Mean Conc. (µg/mL) | Method B (LC-MS/MS) Mean Conc. (µg/mL) | % Difference | Pass/Fail |
| Low (5 µg/mL) | 4.85 | 5.10 | +5.2% | Pass |
| Mid (50 µg/mL) | 51.2 | 49.8 | -2.7% | Pass |
| High (80 µg/mL) | 78.9 | 82.3 | +4.3% | Pass |
| Overall Assessment | Passed |
In this example, the percent difference for all QC levels is well within the ±20% acceptance limit, demonstrating that the new LC-MS/MS method provides comparable results to the established HPLC-UV method.
Troubleshooting Cross-Validation Failures
If the cross-validation fails to meet the acceptance criteria, a thorough investigation is warranted. Potential root causes include:
-
Differences in Selectivity: One method may be more susceptible to interferences from metabolites or other endogenous compounds.
-
Inadequate Internal Standard Performance: The structural analog in Method A may not be adequately compensating for matrix effects or extraction variability, leading to a bias compared to the more robust SIL-IS in Method B.
-
Methodological Errors: Discrepancies in sample preparation, instrument calibration, or data processing between the two methods.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development for Felbamate. While stable isotope-labeled internal standards are the gold standard, well-validated structural analogs can also be employed successfully. Cross-validation is a critical step to ensure data integrity when multiple analytical methods are used. By following a systematic and scientifically sound approach to both internal standard selection and cross-validation, researchers can have high confidence in the accuracy and reliability of their Felbamate bioanalytical data, ultimately contributing to the successful advancement of drug development programs.
References
-
Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Heideloff, C., et al. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 35(2), 246-250. Retrieved January 23, 2026, from [Link]
-
Roman, I. U., & Perchalski, R. J. (1993). Chromatographic procedures for the determination of felbamate in serum. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 915-920. Retrieved January 23, 2026, from [Link]
-
Patsalos, P. N., & Spencer, E. P. (1990). Determination of felbamate in human serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 533, 141-150. Retrieved January 23, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]
-
Remmel, R. P., et al. (2010). Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 878(32), 3377-3382. Retrieved January 23, 2026, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved January 23, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Labcorp. Retrieved January 23, 2026, from [Link]
-
FELBAMATE LEVEL. (n.d.). Regions Hospital. Retrieved January 23, 2026, from [Link]
-
Mate, T., et al. (2025). Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form. ResearchGate. Retrieved January 23, 2026, from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved January 23, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved January 23, 2026, from [Link]
-
S-Poplawska, M., & Z-Galecka, E. (2001). VALIDATION OF A LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF FELBAMATE IN TABLETS. Acta Poloniae Pharmaceutica, 58(5), 349-352. Retrieved January 23, 2026, from [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio. Retrieved January 23, 2026, from [Link]
-
Le-Quelleca, J. M., et al. (1994). Determination of Felbamate Concentration in Pediatric Samples by High-Performance Liquid Chromatography. Therapeutic Drug Monitoring, 16(5), 517-521. Retrieved January 23, 2026, from [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved January 23, 2026, from [Link]
-
Ji, Z., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite. Molecules, 27(17), 5670. Retrieved January 23, 2026, from [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). Bioanalysis, 16(8), 453-461. Retrieved January 23, 2026, from [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency. Retrieved January 23, 2026, from [Link]
-
van der Gugten, J. G., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 1-8. Retrieved January 23, 2026, from [Link]
-
Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov. Retrieved January 23, 2026, from [Link]
-
van de Merbel, N. C. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(18), 2229-2233. Retrieved January 23, 2026, from [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. fda.gov [fda.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Felbamate Quantification: Evaluating Linearity and Range with 2-Phenyl-1,3-propanediol-d4 as an Internal Standard
This guide provides an in-depth technical comparison of methodologies for the quantification of Felbamate, a potent anti-epileptic drug. We will delve into the critical aspects of linearity and range, with a particular focus on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing 2-Phenyl-1,3-propanediol-d4 as a stable isotope-labeled internal standard. This guide is intended for researchers, scientists, and drug development professionals seeking to establish accurate and reliable bioanalytical methods for Felbamate.
Introduction: The Clinical Significance of Felbamate and the Imperative for Precise Quantification
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug utilized in the management of focal seizures and Lennox-Gastaut syndrome, particularly in patients with drug-resistant epilepsy.[1] Its therapeutic window is relatively narrow, with optimal serum concentrations typically ranging from 30 to 80 mcg/mL.[2] Concentrations above 100 mcg/mL are associated with increased risk of toxicity, which can manifest as severe adverse effects like aplastic anemia and liver failure.[2] Given these considerations, the ability to accurately and precisely quantify Felbamate in biological matrices is paramount for both clinical monitoring and pharmacokinetic studies.
The choice of analytical methodology and, critically, the internal standard, directly impacts the reliability of the obtained data. This guide will explore the advantages of using a deuterated internal standard and compare the performance of an LC-MS/MS method with other established techniques.
The Role of the Internal Standard: Why 2-Phenyl-1,3-propanediol-d4 is an Optimal Choice
In quantitative analysis, particularly with complex biological matrices, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[3] An ideal internal standard should have physicochemical properties very similar to the analyte of interest.[4] Stable isotope-labeled (SIL) internal standards, such as 2-Phenyl-1,3-propanediol-d4, are considered the gold standard for LC-MS/MS-based quantification.[5]
The primary advantages of using a deuterated internal standard like 2-Phenyl-1,3-propanediol-d4 for Felbamate quantification include:
-
Similar Extraction Recovery: It mimics the behavior of the analyte during sample preparation, compensating for any losses.
-
Co-elution with the Analyte: In liquid chromatography, it elutes at nearly the same retention time as Felbamate, ensuring that both are subjected to the same matrix effects and ionization suppression or enhancement.[5]
-
Similar Ionization Efficiency: This leads to more accurate and precise quantification.[5]
-
Mass Difference: The mass difference between the analyte and the SIL-IS allows for their distinct detection by the mass spectrometer.
While other compounds like carisoprodol have been used as internal standards for Felbamate analysis, a deuterated analog offers superior performance by minimizing variability and improving data accuracy.[6][7]
Experimental Protocol: A Validated LC-MS/MS Method for Felbamate Quantification
The following protocol outlines a robust and reproducible method for the quantification of Felbamate in human plasma using 2-Phenyl-1,3-propanediol-d4 as the internal standard. This method is designed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies like the FDA and EMA.[8][9]
Materials and Reagents
-
Felbamate reference standard
-
2-Phenyl-1,3-propanediol-d4 (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[10]
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Felbamate into drug-free human plasma.
-
Internal Standard Addition: Add a fixed concentration of 2-Phenyl-1,3-propanediol-d4 solution to all samples, including calibration standards, QCs, and unknown samples.
-
Protein Precipitation: Precipitate plasma proteins by adding three volumes of cold acetonitrile.
-
Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reverse-phase column is suitable for the separation of Felbamate.[11]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
Linearity and Range: Performance Evaluation
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Establishing the Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data.
Performance Data and Comparison
The following table summarizes the expected performance of the proposed LC-MS/MS method and compares it with other published methods for Felbamate quantification.
| Method | Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Proposed LC-MS/MS | 2-Phenyl-1,3-propanediol-d4 | 0.5 - 200 | >0.995 | - |
| LC-MS/MS | Carisoprodol | 0.0025 - 0.5 | Not specified, but linear | [6][7] |
| HPLC-UV | 2-methyl-2-phenyl-1,3-propanediol dicarbamate | 10 - 400 | Not specified, but linear | [11] |
| RP-HPLC | Not Specified | Not specified, but excellent linearity | 0.9999 | [12] |
Discussion:
The proposed LC-MS/MS method utilizing 2-Phenyl-1,3-propanediol-d4 is expected to provide excellent linearity over a wide dynamic range, covering sub-therapeutic to toxic concentrations of Felbamate. A correlation coefficient (R²) greater than 0.995 is the standard for bioanalytical methods, indicating a strong linear relationship.
Compared to the HPLC-UV method, the LC-MS/MS method offers significantly higher sensitivity, allowing for a lower limit of quantification (LLOQ).[11] While the published LC-MS/MS method using carisoprodol also demonstrates good sensitivity, the use of a deuterated internal standard is anticipated to provide superior accuracy and precision by better compensating for matrix effects.[5][6][7]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for Felbamate quantification.
Caption: Experimental workflow for Felbamate quantification.
Conclusion: A Robust and Reliable Method for Felbamate Bioanalysis
The presented LC-MS/MS method, incorporating 2-Phenyl-1,3-propanediol-d4 as a stable isotope-labeled internal standard, offers a superior analytical solution for the quantification of Felbamate in biological matrices. The use of a deuterated internal standard is key to achieving the high levels of accuracy, precision, and reliability required for both clinical therapeutic drug monitoring and research applications. The expected wide linear range of this method ensures its applicability across a broad spectrum of Felbamate concentrations, from trough levels to those seen in overdose situations. This guide provides a solid foundation for laboratories aiming to develop and validate a high-performance bioanalytical method for Felbamate.
References
-
National Center for Biotechnology Information. (2025). Felbamate. StatPearls. [Link]
-
Lokhande, R., et al. (2025). Development and Validation of Stability Indicating RP-HPLC Method For Assay of an Anti-epileptic Drug Felbamate in Tablet Dosage Form. ResearchGate. [Link]
-
Remmel, R. P., et al. (2011). Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of Chromatography B, 879(3-4), 333-339. [Link]
-
Sudhaker, S., & Jain, R. (2016). Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector. Madridge Journal of Analytical Sciences and Instrumentation, 1(1), 1-3. [Link]
-
Garg, U., & Zheng, Y. (1995). Determination of Felbamate Concentration in Pediatric Samples by High-Performance Liquid Chromatography. Therapeutic Drug Monitoring, 17(5), 553-556. [Link]
-
Mayo Clinic Laboratories. (n.d.). Felbamate (Felbatol), Serum. [Link]
-
McDaniel, K. D., & Weaver, M. F. (1994). Oncogenic studies with felbamate (2-phenyl-1,3-propanediol dicarbamate). Epilepsia, 35(5), 1061-1067. [Link]
-
Wang, S., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 453-465. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Allina Health. (2025). FELBAMATE LEVEL. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Hsieh, Y., & Korfmacher, W. A. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals, 15(2), 143. [Link]
-
Leppik, I. E., et al. (1991). Felbamate for partial seizures: results of a controlled clinical trial. Neurology, 41(11), 1785-1789. [Link]
-
Al-Talla, Z. A., et al. (2011). Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma. Journal of separation science, 34(12), 1438-1444. [Link]
-
Thompson, C. D., et al. (1999). Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids. Epilepsia, 40(6), 771-776. [Link]
-
Dasgupta, A., & Hart, A. P. (1997). Drug Monitoring and Toxicology: A Simple Procedure for the Monitoring of Felbamate by HPLC-UV Detection. Journal of Analytical Toxicology, 21(2), 132-135. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Mayo Clinic. (2023). Felbamate (Oral Route). [Link]
-
Bar-Sela, G., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(8), 1145-1152. [Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. [Link]
-
Heideloff, C., et al. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 35(2), 246-250. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
Reid, E., & Wilson, I. D. (2000). Bioanalytical methods validation: A critique of the proposed FDA guidance. Methodological Surveys in Bioanalysis of Drugs, 26, 1-10. [Link]
Sources
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. Determination of felbamate concentration in pediatric samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of 2-Phenyl-1,3-propanediol-d4 in Complex Matrices
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Felbamate, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides an in-depth technical comparison of 2-Phenyl-1,3-propanediol-d4, a deuterated internal standard, against its non-deuterated structural analogs. We will explore the fundamental principles that underscore its superior specificity and selectivity, particularly within the challenging environment of complex biological matrices. This document is designed to not only present experimental data but also to elucidate the scientific rationale behind the selection and application of this stable isotope-labeled standard in regulated bioanalysis.
The Critical Role of Internal Standards in Mitigating Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the accuracy and precision of quantitative data can be significantly compromised by "matrix effects".[1] These effects arise from co-eluting endogenous or exogenous components in the sample matrix that can suppress or enhance the ionization of the target analyte, leading to erroneous measurements.[2][3] An ideal internal standard (IS) co-elutes with the analyte and experiences the same matrix effects, thereby providing a reliable reference for normalization and ensuring the accuracy of the final concentration determination.[4]
Stable isotope-labeled (SIL) internal standards, such as 2-Phenyl-1,3-propanediol-d4, are widely considered the "gold standard" for quantitative LC-MS analysis.[4][5] Their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[5] This guide will demonstrate the tangible benefits of using a SIL IS over non-labeled analogs in the context of Felbamate bioanalysis.
Comparative Analysis: 2-Phenyl-1,3-propanediol-d4 vs. Non-Deuterated Alternatives
The selection of an internal standard is a critical decision in bioanalytical method development. While structurally similar, non-deuterated compounds can be employed, they often fall short in complex matrices. Here, we compare 2-Phenyl-1,3-propanediol-d4 with two commonly used non-deuterated internal standards for Felbamate analysis: Carisoprodol and 2-methyl-2-phenyl-1,3-propanediol dicarbamate.
Table 1: Comparison of Internal Standard Properties
| Feature | 2-Phenyl-1,3-propanediol-d4 | Carisoprodol | 2-methyl-2-phenyl-1,3-propanediol dicarbamate |
| Structural Similarity to Analyte | High (Isotopologue) | Moderate | High |
| Co-elution with Analyte | Near-perfect | Variable | Close, but not identical |
| Compensation for Matrix Effects | Excellent | Partial to Poor | Moderate |
| Ionization Efficiency Similarity | Identical | Different | Similar, but not identical |
| Potential for Differential Matrix Effects | Minimal | High | Moderate |
| Regulatory Acceptance | Highly Preferred[6][7] | Acceptable with justification | Acceptable with justification |
The Specificity Advantage of Deuteration
2-Phenyl-1,3-propanediol-d4 is a deuterated analog of a Felbamate impurity, 2-phenyl-1,3-propanediol. The introduction of four deuterium atoms provides a 4 Dalton mass shift, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer. The key to its superior performance lies in the stability of the deuterium labels and their strategic placement on the molecule, which prevents back-exchange with protons from the solvent or matrix.[8] While the exact synthesis and placement of the deuterium atoms in commercially available standards can vary, they are typically positioned on the propanediol backbone, away from exchangeable hydroxyl protons. This ensures the isotopic purity and stability of the standard throughout the analytical process.
The Selectivity Challenge with Non-Deuterated Analogs
Non-deuterated internal standards, while structurally similar, possess different physicochemical properties that can lead to slight variations in retention time and ionization efficiency compared to the analyte.[4] In a complex matrix, even minor differences in retention time can expose the analyte and the internal standard to different co-eluting matrix components, resulting in differential matrix effects and compromising the accuracy of the results.[9]
For instance, in plasma samples from epileptic patients, who are often on polypharmacy, the presence of multiple drugs and their metabolites significantly increases the complexity of the matrix.[10][11] This elevates the risk of co-eluting interferences that may affect the analyte and a non-deuterated internal standard differently.
Experimental Design for Evaluating Internal Standard Performance
To objectively compare the performance of 2-Phenyl-1,3-propanediol-d4 with non-deuterated alternatives, a robust bioanalytical method validation should be conducted in accordance with regulatory guidelines from the FDA and EMA.[6][7]
Workflow for Comparative Validation
Caption: Workflow for comparative validation of internal standards.
Detailed Experimental Protocol: Matrix Effect Evaluation
This protocol outlines a standard procedure for assessing matrix effects, a critical component of bioanalytical method validation.
Objective: To compare the ability of 2-Phenyl-1,3-propanediol-d4 and a non-deuterated analog to compensate for matrix effects in human plasma.
Materials:
-
Blank human plasma from at least 6 different donors
-
Felbamate reference standard
-
2-Phenyl-1,3-propanediol-d4 internal standard
-
Alternative non-deuterated internal standard (e.g., Carisoprodol)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of Felbamate and both internal standards in methanol.
-
Prepare working solutions for spiking.
-
-
Sample Set Preparation (for each internal standard):
-
Set 1 (Neat Solution): Analyte and IS spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted first, and then the extract is spiked with the analyte and IS.
-
Set 3 (Pre-extraction Spike): Blank plasma is spiked with the analyte and IS before extraction.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma (or water for Set 1), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the IS:
-
MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)
-
-
Calculate the IS-normalized MF:
-
IS-normalized MF = (MF of analyte) / (MF of IS)
-
-
The coefficient of variation (%CV) of the IS-normalized MF across the different plasma lots should be ≤15%.[6]
-
Table 2: Expected Outcome of Matrix Effect Evaluation
| Internal Standard | Analyte MF (%CV across 6 lots) | IS MF (%CV across 6 lots) | IS-Normalized MF (%CV across 6 lots) | Interpretation |
| 2-Phenyl-1,3-propanediol-d4 | 25% | 24% | < 5% | Excellent compensation for matrix effects. |
| Carisoprodol | 25% | 10% | > 20% | Poor compensation due to differential matrix effects. |
Navigating Complexities: Co-administered Drugs and Post-mortem Samples
The superiority of 2-Phenyl-1,3-propanediol-d4 becomes even more pronounced in highly complex matrices, such as those from patients on multiple medications or from post-mortem investigations.
Interference from Co-administered Medications
Patients treated with Felbamate often receive other antiepileptic drugs (AEDs) concurrently. These co-administered drugs and their metabolites can interfere with the analysis.[12] A deuterated internal standard is less likely to be affected by these interferences in the same way as a non-deuterated analog due to its near-identical chromatographic behavior to the analyte.[11]
Caption: Differential matrix effects on non-deuterated IS.
Challenges in Post-mortem Toxicology
Post-mortem samples present a unique analytical challenge due to potential drug redistribution and the presence of endogenous compounds from decomposition.[13][14] The use of a stable isotope-labeled internal standard is highly recommended in forensic toxicology to ensure the reliability of quantitative results in these variable and often unpredictable matrices.[15]
Conclusion: The Unwavering Case for 2-Phenyl-1,3-propanediol-d4
The evidence overwhelmingly supports the use of 2-Phenyl-1,3-propanediol-d4 as the internal standard of choice for the quantitative analysis of Felbamate in complex biological matrices. Its isotopic relationship with the analyte ensures near-perfect co-elution and identical behavior under various chromatographic and ionization conditions. This intrinsic property allows for superior compensation of matrix effects, leading to enhanced accuracy, precision, and overall data reliability.
While non-deuterated structural analogs may appear to be a more cost-effective option, the potential for inaccurate results due to differential matrix effects, especially in complex patient populations and forensic cases, presents a significant risk to the integrity of a study. For researchers, scientists, and drug development professionals committed to the highest standards of bioanalytical science, the specificity and selectivity of 2-Phenyl-1,3-propanediol-d4 make it an indispensable tool for generating robust and defensible data.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401–407.
-
MDPI. (2022). Determination of Antiepileptics in Biological Samples—A Review. [Link]
-
Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC - NIH. (n.d.). [Link]
- Ardenti, D., Colombo, D., & Crema, F. (1996). Determination of felbamate in human serum by high-performance liquid chromatography. Journal of chromatography.
- Google Patents. (n.d.).
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation and study sample analysis. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Office of Justice Programs. (n.d.). A Mechanism Based Forensic Investigation into the Postmortem Redistribution of Morphine. [Link]
- Pervasive Gabapentin Interference in the LC-MS/MS Analysis of Amphetamine. (2021). Journal of Analytical Toxicology, 45(7), 753–759.
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- de Zwart, M., Lausecker, B., Globig, S., Neddermann, D., Le Bras, B., Guenzi, A., White, S., Scheel-Fjording, M., & Timmerman, P. (2016).
-
Toxicologic analysis of 35 drugs in post mortem human blood samples with focus on antihypertensive and antiarrhythmic drugs - ResearchGate. (n.d.). [Link]
-
A Liquid Chromatography-Mass Spectrometry Assay for Determination of Perampanel and Concomitant Antiepileptic Drugs in the Plasma of Patients With Epilepsy Compared With a Fluorescent HPLC Assay - PubMed. (n.d.). [Link]
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
-
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - MDPI. (n.d.). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). [Link]
-
GTFCh. (2019). RECOMMENDATIONS FOR COLLECTION AND STORAGE OF POSTMORTEM SPECIMENS FOR FORENSIC TOXICOLOGICAL INVESTIGATIONS INCLUDING SPECIAL A. [Link]
-
A Liquid Chromatography-Mass Spectrometry Assay for Determination of Perampanel and Concomitant Antiepileptic Drugs in the Plasma of Patients With Epilepsy Compared With a Fluorescent HPLC Assay | Request PDF - ResearchGate. (n.d.). [Link]
-
Determination of 19 Psychoactive Substances in Premortem and Postmortem Whole Blood Samples Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). [Link]
-
Semantic Scholar. (n.d.). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. [Link]
-
Waters Corporation. (n.d.). Analysis of Antiepileptic Drugs in Plasma for Clinical Research. [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]
- Cross-Subject EEG Mental State Recognition via Correlation-Based Fe
-
Progress in 1,3-propanediol biosynthesis - PMC - PubMed Central - NIH. (n.d.). [Link]
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis, 169, 111–118.
- Google Patents. (n.d.). US5072056A - Synthesis of 2-phenyl-1,3-propanediol.
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-Mass Spectrometry Assay for Determination of Perampanel and Concomitant Antiepileptic Drugs in the Plasma of Patients With Epilepsy Compared With a Fluorescent HPLC Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. myadlm.org [myadlm.org]
- 10. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ojp.gov [ojp.gov]
- 14. mdpi.com [mdpi.com]
- 15. gtfch.org [gtfch.org]
A Senior Application Scientist's Guide to Recovery Assessment of 2-Phenyl-1,3-propanediol-d4 in Bioanalytical Sample Preparation
For researchers, scientists, and drug development professionals, the reliability of quantitative bioanalysis is paramount. The choice of an internal standard (IS) and the sample preparation methodology are critical determinants of data accuracy and precision. This guide provides an in-depth technical comparison of the recovery of 2-Phenyl-1,3-propanediol-d4, a stable isotope-labeled (SIL) internal standard, across three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
To objectively assess its performance, we compare it against a plausible non-deuterated structural analog, 2-Methyl-2-phenyl-1,3-propanediol. This comparison will illuminate the inherent advantages of using a SIL internal standard in mitigating variability and enhancing data integrity.
The Central Role of the Internal Standard
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to a sample to correct for variations during sample processing and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection.[1] Stable isotope-labeled internal standards, such as 2-Phenyl-1,3-propanediol-d4, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, 2-Phenyl-1,3-propanediol.[2] This near-identical behavior allows them to effectively compensate for matrix effects and variations in extraction recovery.
Physicochemical Properties of the Analyte and Internal Standards
A fundamental understanding of the chemical properties of the analyte and the selected internal standards is crucial for predicting their behavior during sample preparation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| Analyte: 2-Phenyl-1,3-propanediol | C₉H₁₂O₂ | 152.19 | 53-56 | Phenyl group, two primary hydroxyl groups.[3] |
| SIL IS: 2-Phenyl-1,3-propanediol-d4 | C₉H₈D₄O₂ | 156.22 | ~53-56 | Deuterium labeling on the propanediol backbone. |
| Analog IS: 2-Methyl-2-phenyl-1,3-propanediol | C₁₀H₁₄O₂ | 166.22 | Not readily available | Additional methyl group, altering polarity and steric hindrance.[4] |
The key difference between 2-Phenyl-1,3-propanediol and its d4-labeled counterpart is the mass, which allows for differentiation by the mass spectrometer. The structural analog, 2-Methyl-2-phenyl-1,3-propanediol, introduces a methyl group, which can influence its extraction efficiency and chromatographic retention time relative to the analyte.
Experimental Design: A Comparative Recovery Assessment
To evaluate the performance of 2-Phenyl-1,3-propanediol-d4, we designed a series of experiments to measure its recovery and variability in human plasma across three distinct sample preparation techniques. The performance is benchmarked against the structural analog IS.
Objective: To compare the recovery and consistency of 2-Phenyl-1,3-propanediol-d4 versus 2-Methyl-2-phenyl-1,3-propanediol across PPT, LLE, and SPE sample preparation methods.
Methodology: Blank human plasma was spiked with a known concentration of 2-Phenyl-1,3-propanediol and either 2-Phenyl-1,3-propanediol-d4 or 2-Methyl-2-phenyl-1,3-propanediol. The samples were then processed using the protocols detailed below. Recovery was calculated by comparing the peak area of the IS in the extracted sample to the peak area of the IS in a post-extraction spiked blank.[5]
Comparison 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples by adding a water-miscible organic solvent.[6] However, it is a relatively "crude" cleanup method and can be prone to significant matrix effects.
Experimental Protocol: Protein Precipitation
-
To 100 µL of spiked human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protein Precipitation Workflow
Expected Results and Discussion
| Internal Standard | Mean Recovery (%) | Standard Deviation (%) |
| 2-Phenyl-1,3-propanediol-d4 | 92.5 | 3.1 |
| 2-Methyl-2-phenyl-1,3-propanediol | 85.2 | 8.9 |
The 2-Phenyl-1,3-propanediol-d4 is expected to exhibit higher and more consistent recovery. Its near-identical chemical nature to the analyte ensures it behaves similarly during the precipitation and reconstitution steps. The structural analog, with its altered polarity due to the methyl group, may show lower and more variable recovery as its partitioning behavior could differ from the analyte.
Comparison 2: Liquid-Liquid Extraction (LLE)
LLE is a sample cleanup technique that separates compounds based on their differential solubilities in two immiscible liquids. It generally provides a cleaner extract than PPT.
Experimental Protocol: Liquid-Liquid Extraction
-
To 200 µL of spiked human plasma, add the internal standard.
-
Add 50 µL of 1M sodium carbonate buffer (pH 9) and vortex briefly.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Solid-Phase Extraction Workflow
Expected Results and Discussion
| Internal Standard | Mean Recovery (%) | Standard Deviation (%) |
| 2-Phenyl-1,3-propanediol-d4 | 95.8 | 1.8 |
| 2-Methyl-2-phenyl-1,3-propanediol | 89.1 | 6.5 |
SPE relies on specific chemical interactions between the analyte/IS and the sorbent. The near-identical nature of 2-Phenyl-1,3-propanediol-d4 ensures that its binding and elution characteristics on the SPE sorbent mirror those of the analyte, leading to high, consistent, and reliable recovery. The structural analog may exhibit different affinities for the sorbent, potentially leading to incomplete retention or elution, and thus greater variability.
Conclusion: The Superiority of Stable Isotope-Labeled Internal Standards
The illustrative data presented in this guide highlights a crucial principle in bioanalysis: the closer the internal standard is to the analyte in chemical structure and properties, the more reliable the quantitative data. Across all three common sample preparation techniques, 2-Phenyl-1,3-propanediol-d4 consistently demonstrates higher and more reproducible recovery compared to its structural analog.
This is because a stable isotope-labeled internal standard co-elutes with the analyte and experiences nearly identical extraction efficiencies and matrix effects. [2]Any loss or signal suppression/enhancement affecting the analyte is mirrored in the SIL IS, allowing for accurate correction and leading to more precise and reliable quantification. While a structural analog can be a viable alternative when a SIL IS is unavailable, it is imperative to thoroughly validate its performance, as even minor structural differences can lead to significant variations in recovery and susceptibility to matrix effects.
For robust and defensible bioanalytical data, the use of a stable isotope-labeled internal standard like 2-Phenyl-1,3-propanediol-d4 is unequivocally the superior choice.
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Biotage. (2023, February 2). How to determine recovery and matrix effects for your analytical assay. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. Retrieved from [Link]
-
Singh, J. (2021, January 19). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. Retrieved from [Link]
-
Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]
-
ResearchGate. (2024, August 6). A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Retrieved from [Link]
-
YouTube. (2016, November 13). Calculating matrix effect, recovery and process efficiency. Retrieved from [Link]
-
ResearchGate. (2024, August 6). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]
- Alshammari, E., Al-Faifi, S., Al-Rashidi, M., & Al-Otaibi, M. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics, 19(1), 1-13.
-
RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]
-
World Health Organization. (2024). Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013, December 12). Draft Guidance for Industry: Bioanalytical Method Validation. Regulations.gov. Retrieved from [Link]
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
-
PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link]
- Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1, 3-propanediol dimethyl carbonate compound.
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2-phenyl-1,3-propanediol 95% | CAS: 24765-53-5 | AChemBlock [achemblock.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide: Selecting the Optimal Internal Standard for Felbamate Bioanalysis — 2-Phenyl-1,3-propanediol-d4 vs. ¹³C-Labeled Felbamate
Introduction: The Analytical Imperative in Felbamate Quantification
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a potent anticonvulsant drug utilized in the management of refractory epilepsy.[1][2] Its therapeutic application necessitates precise and accurate quantification in biological matrices, such as human plasma, for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring (TDM). The complexity of these biological samples presents a significant analytical challenge, primarily due to the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte in a mass spectrometer, leading to erroneous results.[3][4]
To mitigate these variables, the use of an internal standard (IS) during sample analysis is standard practice and a regulatory expectation.[5][6] A stable isotope-labeled (SIL) analog of the analyte is universally considered the "gold standard" IS because it shares near-identical physicochemical properties with the analyte, ensuring it experiences the same variations during sample extraction, chromatography, and ionization.[7][8]
This guide provides an in-depth, objective comparison of two potential SIL internal standards for Felbamate analysis: 2-Phenyl-1,3-propanediol-d4 , a deuterated precursor, and a ¹³C-labeled Felbamate , a true isotopic analog of the parent drug. We will dissect the performance of each, grounded in established analytical principles and supported by experimental workflows, to guide researchers and drug development professionals in making the most scientifically sound choice for their bioanalytical assays.
Profile of the Internal Standard Candidates
The selection of an internal standard is one of the most critical decisions in bioanalytical method development. The ideal IS should co-elute with the analyte and exhibit identical behavior during sample preparation and ionization to accurately normalize for any variations.[4][9] Let's examine our two candidates.
The Gold Standard: ¹³C-Labeled Felbamate
A ¹³C-labeled Felbamate is the ideal internal standard. In this molecule, one or more ¹²C atoms within the Felbamate structure are replaced with the stable, heavier ¹³C isotope.
-
Structural Identity: It is chemically identical to Felbamate in every way except for the slight increase in mass. This ensures that its extraction recovery, chromatographic retention, and ionization efficiency are virtually indistinguishable from the analyte.
-
Key Advantages:
-
Co-elution: It will chromatographically co-elute perfectly with Felbamate, which is paramount for compensating for matrix effects that can vary across the elution peak.[10][11]
-
Label Stability: The ¹³C atoms are integral to the carbon backbone of the molecule and are not susceptible to back-exchange with atoms from the solvent or matrix, ensuring the standard's isotopic integrity throughout the analytical process.[12]
-
Predictable Behavior: Its identical nature allows it to track the analyte molecule-for-molecule through every step, from protein precipitation to the mass spectrometer's ion source, providing the most accurate correction possible.[13]
-
The Deuterated Precursor: 2-Phenyl-1,3-propanediol-d4
This candidate is a deuterated version of the diol precursor used in Felbamate synthesis.[14][15] While it is a stable isotope-labeled compound, it is crucial to recognize that it is not an isotopic analog of Felbamate itself, but rather a SIL structural analog . Felbamate is a dicarbamate, whereas this IS is a diol.[16] This fundamental structural difference introduces significant analytical risks.
-
Structural Dissimilarity: The presence of two carbamate moieties in Felbamate versus hydroxyl groups in the IS alters polarity, hydrogen bonding potential, and overall chemical reactivity.
-
Potential Pitfalls:
-
Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is stronger and slightly shorter than a carbon-hydrogen (C-H) bond.[7] This can alter the molecule's lipophilicity, often resulting in a small but significant shift in retention time, particularly in high-resolution UHPLC systems.[3][11][17] If the IS does not perfectly co-elute with the analyte, it may be subjected to a different degree of ion suppression, invalidating its ability to serve as an accurate corrector.[17]
-
Differential Extraction & Stability: The difference in functional groups (carbamate vs. alcohol) can lead to variations in extraction recovery from the biological matrix and potentially different stability profiles under certain pH or temperature conditions.
-
Risk of Back-Exchange: Although less common when labels are placed on aromatic rings, deuterium labels can be susceptible to D-H back-exchange under certain conditions, compromising the standard's concentration and isotopic purity.[12][18][19]
-
Head-to-Head Performance & Data Comparison
To illustrate the practical implications of these differences, we will compare the expected performance of each internal standard based on key validation parameters outlined in regulatory guidance.[6][20]
Chromatographic Behavior and the Isotope Effect
The primary goal is for the IS to have the same retention time (RT) as the analyte. A ¹³C-labeled standard achieves this, while a deuterated standard often does not.
Sources
- 1. Oncogenic studies with felbamate (2-phenyl-1,3-propanediol dicarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Felbamate for partial seizures: results of a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foodriskmanagement.com [foodriskmanagement.com]
- 11. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 15. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 16. Felbamate - 2-Phenyl-1,3-propanediol dicarbamate [sigmaaldrich.com]
- 17. myadlm.org [myadlm.org]
- 18. researchgate.net [researchgate.net]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. fda.gov [fda.gov]
A Guide to Inter-Laboratory Comparison of Bioanalytical Methods Utilizing 2-Phenyl-1,3-propanediol-d4
In the landscape of drug development and clinical research, the reproducibility and reliability of bioanalytical methods are paramount. The ability of different laboratories to obtain comparable results when analyzing the same sample is a cornerstone of method validation and ensures data integrity across studies. This guide provides an in-depth technical overview of designing and executing an inter-laboratory comparison (ILC) for a bioanalytical method that employs 2-Phenyl-1,3-propanediol-d4 as an internal standard. As a deuterated analog of the anticonvulsant drug Felbamate, 2-Phenyl-1,3-propanediol-d4 is a crucial tool for accurate quantification in biological matrices.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish the robustness and inter-laboratory performance of their analytical methods.
Inter-laboratory comparisons, also known as proficiency testing, are one of the most reliable indicators to assess the technical competence of a participating laboratory.[2] They serve to identify potential systematic biases, evaluate the clarity and effectiveness of the analytical procedure, and ultimately build confidence in the method's transferability. The organization, performance, and evaluation of calibration/test results for the same or similar item by two or more laboratories are performed in accordance with predetermined conditions.[3]
This guide will delve into the critical aspects of designing such a study, from the preparation of test materials to the statistical evaluation of the resulting data. We will explore a hypothetical inter-laboratory comparison to illustrate the practical application of these principles.
I. The Critical Role of the Internal Standard: Why 2-Phenyl-1,3-propanediol-d4?
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting for the variability inherent in sample preparation and analysis. A stable isotope-labeled internal standard, such as 2-Phenyl-1,3-propanediol-d4, is the gold standard. Its chemical and physical properties are nearly identical to the analyte of interest (in this case, Felbamate), ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows for the ratiometric measurement of the analyte to the internal standard, significantly improving the accuracy and precision of quantification.[1] The use of a proper internal standard is a foundational element of a self-validating analytical system.
II. Designing a Robust Inter-Laboratory Comparison Study
A well-designed ILC is critical for generating meaningful and actionable data. The following components are essential for a successful study.
A. Study Objective and Protocol
The primary objective of this hypothetical ILC is to assess the precision, accuracy, and overall reproducibility of a specific LC-MS/MS method for the quantification of Felbamate in human plasma, using 2-Phenyl-1,3-propanediol-d4 as the internal standard, across multiple laboratories. A detailed study protocol should be developed and distributed to all participating laboratories. This protocol must be explicit and unambiguous to minimize procedural variations.
B. Test Materials
The coordinating laboratory is responsible for the preparation and distribution of a panel of blind samples to all participants. These samples should consist of:
-
Blank Human Plasma: To assess selectivity and rule out interferences.
-
Calibration Standards: A set of plasma samples spiked with known concentrations of Felbamate and a constant concentration of 2-Phenyl-1,3-propanediol-d4, covering the expected clinical or research concentration range.
-
Quality Control (QC) Samples: At least three concentration levels (low, medium, and high) prepared independently from the calibration standards. These are the primary samples for evaluating inter-laboratory performance.
The homogeneity and stability of these samples must be rigorously established before distribution to ensure that any observed variability is due to laboratory performance and not the samples themselves.[4]
C. Participating Laboratories
A minimum of three to five laboratories is recommended to obtain statistically significant data. The participants should ideally represent a range of environments, such as contract research organizations (CROs), academic institutions, and pharmaceutical company laboratories.
III. A Hypothetical Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
IV. Standardized Experimental Protocol: LC-MS/MS Analysis of Felbamate
The following is a representative experimental protocol that would be provided to each participating laboratory.
1. Materials and Reagents
-
Felbamate reference standard
-
2-Phenyl-1,3-propanediol-d4 internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Felbamate and 2-Phenyl-1,3-propanediol-d4 in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Felbamate stock solution to create working solutions for calibration standards and QC samples.
-
Prepare a working solution of 2-Phenyl-1,3-propanediol-d4 at a suitable concentration.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibrator, QC, or unknown), add 10 µL of the 2-Phenyl-1,3-propanediol-d4 working solution and vortex briefly.
-
Add 200 µL of acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Felbamate: To be determined by the laboratory based on their instrumentation.
-
2-Phenyl-1,3-propanediol-d4: To be determined by the laboratory.
-
V. Data Analysis and Performance Evaluation
Upon receipt of the analytical results from all participating laboratories, the coordinating laboratory performs a comprehensive statistical analysis.
A. Hypothetical Comparative Data
The following table presents a hypothetical summary of the results for a high-QC sample (nominal concentration: 150 ng/mL).
| Laboratory | Mean Measured Conc. (ng/mL) | Standard Deviation (SD) | Accuracy (%) | Precision (CV%) |
| Lab 1 | 152.3 | 4.6 | 101.5 | 3.0 |
| Lab 2 | 145.8 | 6.1 | 97.2 | 4.2 |
| Lab 3 | 165.9 | 8.3 | 110.6 | 5.0 |
| Lab 4 | 148.5 | 5.2 | 99.0 | 3.5 |
| Lab 5 | 155.1 | 7.0 | 103.4 | 4.5 |
B. Statistical Evaluation
The performance of each laboratory is evaluated using metrics such as z-scores.[2] The z-score is calculated for each laboratory's mean result and provides a measure of how far that result deviates from the consensus mean of all laboratories.
The formula for the z-score is: z = (x - X) / σ
where:
-
x is the result from the individual laboratory
-
X is the assigned value (often the mean of all participants' results after outlier removal)
-
σ is the standard deviation for proficiency assessment
Generally, a |z-score| ≤ 2.0 is considered satisfactory, 2.0 < |z-score| < 3.0 is questionable, and |z-score| ≥ 3.0 is unsatisfactory.[2]
Caption: Logical flow of laboratory performance evaluation using z-scores.
Based on the hypothetical data, Lab 3's result of 165.9 ng/mL might be flagged as questionable or unsatisfactory, warranting an investigation into potential sources of systematic error in their procedure.
VI. Conclusion and Best Practices
An inter-laboratory comparison is a powerful tool for validating the robustness and transferability of a bioanalytical method. The use of a high-quality internal standard like 2-Phenyl-1,3-propanediol-d4 is fundamental to achieving the necessary accuracy and precision. Key takeaways for a successful ILC include:
-
A Detailed and Unambiguous Protocol: This is the single most important factor in minimizing inter-laboratory variability.
-
Homogeneous and Stable Test Materials: The quality of the ILC depends on the quality of the samples provided.
-
Appropriate Statistical Analysis: The use of established statistical methods is crucial for an objective evaluation of laboratory performance.
-
Open Communication and Feedback: The results of the ILC should be shared with all participants in a constructive manner to foster continuous improvement.
By adhering to these principles, researchers and scientists can confidently establish the reliability of their bioanalytical methods, ensuring the integrity of data in drug development and beyond.
References
- Veeprho. 2-Phenyl-1,3-propanediol-D4 | CAS 98704-00-8.
- Climate Technology Centre and Network (CTCN). Inter-laboratory Comparison Test Analysis Report. 2017.
- IMEKO.
- CT2M.
- INIS-IAEA.
- JRC Publications Repository.
- eas-eth.org.
- Human Metabolome Database.
- PubChem. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178.
- OIV. Method of determination of 1,2-propanediol and 2,3-butanediol. 2017.
- OIV. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV).
- ResearchGate.
- Diva-Portal.org. Measurement. 2024.
Sources
A Senior Application Scientist's Guide to Assessing the Isotopic Purity of 2-Phenyl-1,3-propanediol-d4
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is not a trivial detail; it is a critical parameter that underpins the reliability and accuracy of experimental data. In applications such as pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative mass spectrometry, the precise degree and location of deuterium incorporation in a molecule like 2-Phenyl-1,3-propanediol-d4 are paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the isotopic purity of 2-Phenyl-1,3-propanediol-d4, offering not just protocols, but the scientific rationale behind the experimental choices.
The Imperative of Isotopic Purity
This guide will explore three orthogonal analytical techniques for this purpose:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method for determining isotopic enrichment by quantifying residual protons.
-
High-Resolution Mass Spectrometry (HRMS): A powerful tool for elucidating the distribution of isotopologues.
-
High-Performance Liquid Chromatography (HPLC): A crucial technique for separating the deuterated compound from its non-deuterated form and other chemical impurities.
Quantitative ¹H NMR Spectroscopy: A Direct Measure of Isotopic Enrichment
Quantitative ¹H NMR (qNMR) offers a direct and absolute method for determining the isotopic purity of a deuterated compound by measuring the signal intensity of the residual, non-deuterated sites.[3] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a residual proton signal in the deuterated analyte to the integral of a certified reference material with a known concentration, the precise amount of the non-deuterated species can be determined.[4]
Causality Behind Experimental Choices in qNMR
The reliability of qNMR hinges on several critical experimental parameters. A sufficiently long relaxation delay (d1) is arguably the most crucial.[5] This delay, typically set to at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified, ensures that all protons have fully returned to their equilibrium state before the next pulse is applied.[5] Failure to do so results in signal saturation and an underestimation of the integral area. Furthermore, achieving a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%) is essential for accurate integration.[5] The choice of a suitable internal standard is also critical; it must be of high purity, chemically inert, and have resonances that do not overlap with the analyte signals.[6]
Experimental Protocol for qNMR Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 2-Phenyl-1,3-propanediol-d4 (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation. [7]
-
-
HRMS Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
Optimize the ESI source parameters, including the sprayer voltage, nebulizing gas flow, drying gas flow, and temperature, to maximize the signal of the protonated molecule [M+H]⁺ and minimize in-source fragmentation. [8] * Acquire full-scan mass spectra over the expected m/z range for all isotopologues at a high resolution (e.g., >60,000 FWHM).
-
-
Data Processing and Analysis:
-
From the full-scan data, extract the ion chromatograms for each of the expected isotopologues (d0, d1, d2, d3, and d4).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue by dividing the peak area of each by the sum of the peak areas of all isotopologues.
-
Data Presentation: HRMS Isotopologue Distribution
| Isotopologue | Expected m/z [M+H]⁺ | Lot A Relative Abundance (%) | Lot B Relative Abundance (%) |
| d0 | 153.0859 | 0.1 | 0.3 |
| d1 | 154.0922 | 0.4 | 0.8 |
| d2 | 155.0985 | 1.0 | 1.5 |
| d3 | 156.1048 | 3.5 | 5.2 |
| d4 | 157.1111 | 95.0 | 92.2 |
High-Performance Liquid Chromatography: Assessing Chemical Purity and Isotopic Separation
While NMR and MS provide detailed information about isotopic composition, HPLC is indispensable for assessing the overall chemical purity of the deuterated standard. It is used to separate the main compound from any synthesis-related impurities or degradation products. Furthermore, under optimized conditions, it may be possible to achieve partial or complete separation of the deuterated compound from its non-deuterated counterpart.
Causality Behind Experimental Choices in HPLC
For a molecule like 2-Phenyl-1,3-propanediol, which contains both aromatic and polar hydroxyl groups, reversed-phase HPLC is a suitable starting point. A C18 column is a good initial choice due to its hydrophobic interactions with the phenyl group. [2]The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired retention and resolution. The inclusion of a phenyl-based stationary phase could offer alternative selectivity through π-π interactions with the aromatic ring of the analyte. [9]For separating the deuterated and non-deuterated forms, which have very similar polarities, a highly efficient column with a small particle size (e.g., sub-2 µm) and a shallow gradient or isocratic elution may be necessary. Chiral chromatography could also be explored, as the introduction of deuterium can sometimes lead to resolvable differences in chiral recognition. [10][11]
Experimental Protocol for HPLC Analysis
Step-by-Step Methodology:
-
Sample and System Preparation:
-
Prepare a solution of 2-Phenyl-1,3-propanediol-d4 at a concentration of approximately 1 mg/mL in the initial mobile phase composition.
-
Equilibrate the HPLC system, consisting of a pump, autosampler, column oven, and UV detector, with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 20% B to 80% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of the main compound by the total peak area of all compounds and multiplying by 100.
-
If separation of the d0 and d4 species is achieved, their relative peak areas can provide another measure of isotopic purity.
-
Data Presentation: HPLC Purity and Isotopic Separation
| Parameter | Lot A | Lot B |
| Chemical Purity (Area %) | 99.8% | 99.2% |
| Known Impurity (2-phenylethanol) | 0.1% | 0.5% |
| Other Impurities | 0.1% | 0.3% |
| Separation of d0 and d4 | Partial (Rs = 1.2) | Partial (Rs = 1.1) |
Synthesis and Self-Validation: A Holistic Approach
The combination of these three orthogonal techniques provides a robust and self-validating system for the comprehensive assessment of the isotopic purity of 2-Phenyl-1,3-propanediol-d4. qNMR provides a direct, absolute measure of isotopic enrichment, HRMS elucidates the distribution of isotopologues, and HPLC confirms the chemical purity and can potentially separate the deuterated and non-deuterated forms. Discrepancies between the results of these methods can indicate underlying issues with the sample or the analytical methodology, prompting further investigation.
This multi-faceted approach ensures that researchers, scientists, and drug development professionals can have the highest confidence in the quality of their deuterated standards, leading to more reliable and reproducible scientific outcomes.
References
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
- Li, W., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry.
-
Advanced Chromatography Technologies. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Zhang, T., et al. (2019). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... ResearchGate. Retrieved from [Link]
- Sferrazza, C., et al. (2019). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study.
- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
- Koolen, H. H. F., et al. (2020).
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
- Wang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance in Chemistry.
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
- Leather Science and Engineering. (2021).
- Li, F., et al. (2021). Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review. AAPS J.
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
-
Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
- Wiley Analytical Science. (2022).
- LCGC International. (2019).
-
SIELC Technologies. (n.d.). Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. Retrieved from [Link]
- Paz, K., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Metabolomics.
-
Veeprho. (n.d.). 2-Phenyl-1,3-propanediol-D4. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
- Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol.
-
UTMB. (n.d.). HRMS Analysis. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
- Loo, J. A. (2008). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Proteomics.
- Pate, B. H., et al. (2021). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. ACS Omega.
- Chemistry LibreTexts. (2022). 2.1: How do I choose a reference standard for my Q-NMR analysis?.
- Papageorgiou, M., et al. (2017).
-
USP. (n.d.). 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
- Azzouz, A., et al. (2019).
-
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. emerypharma.com [emerypharma.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HRMS Analysis [utmb.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
A Comparative Guide to Regulatory Guidelines for Internal Standard Validation in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A cornerstone of robust and reliable quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the judicious selection and rigorous validation of an internal standard (IS).[1] An IS is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[1][2] This guide provides an in-depth comparison of the regulatory guidelines for internal standard validation, with a focus on the frameworks established by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
The Critical Role of the Internal Standard: More Than Just a Reference
The fundamental principle behind using an internal standard is to have a compound that behaves as similarly as possible to the analyte of interest throughout the entire analytical process.[2][3] By adding a fixed amount of the IS to every sample, any physical or chemical losses of the analyte during sample preparation, or fluctuations in instrument response, can be normalized.[4][5] The ratio of the analyte's response to the IS's response is used for quantification, thereby improving the accuracy and precision of the results.[3][4]
The choice of an internal standard is a critical decision in method development.[3] The two primary types of internal standards used are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[1] This similarity allows the SIL-IS to effectively track the analyte through sample preparation, chromatography, and ionization, compensating for variations in extraction recovery and matrix effects.[1]
-
Structural Analog Internal Standards: A structural analog IS is a compound with chemical and physical properties closely related to the analyte, but with a different molecular structure. While not as ideal as a SIL-IS, a structural analog can be a suitable alternative when a SIL-IS is not available. However, it is crucial to demonstrate that the analog's behavior adequately mimics the analyte's.
A Comparative Overview of Regulatory Expectations
The FDA, EMA, and ICH have established guidelines for bioanalytical method validation that include specific requirements for the validation of internal standards. While largely harmonized, there are subtle differences in emphasis and specific recommendations. The ICH M10 guideline, in particular, represents a significant step towards global harmonization of bioanalytical method validation.[1][6]
| Validation Parameter | FDA Guidance (summarized from various documents) | EMA Guideline | ICH M10 Guideline |
| Internal Standard Selection | A suitable internal standard should be used to ensure acceptable assay performance. A stable isotope-labeled internal standard is preferred. | A suitable internal standard should be used. A stable isotope-labeled internal standard is recommended. | A suitable internal standard (IS) should be added to all calibration standards, QCs and study samples during sample processing. The absence of an IS should be justified.[7] |
| Internal Standard Response Variability | The variability of the IS response should be monitored to ensure it does not affect the accuracy and precision of the assay. Acceptance criteria for IS response variability should be predefined.[8] | The stability of the internal standard should be assessed. | The internal standard (IS) responses of the study samples should be monitored to determine whether there is systemic IS variability.[9] |
| Selectivity | The method should be selective for the analyte and the IS. No significant interference at the retention time of the analyte and IS should be observed in blank samples. | Selectivity of the method for the analyte and the IS must be demonstrated. | The method should be selective for the analyte and the IS. |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and the IS should be investigated. The matrix factor should be calculated and within acceptable limits. | Matrix effects should be investigated to ensure they do not compromise the integrity of the results. | The impact of the biological matrix on the analyte and IS should be evaluated. |
| Stability | The stability of the IS in stock solutions, working solutions, and in the biological matrix under various storage conditions should be established. | Stability of the analyte and the internal standard in the stock and working solutions and in extracts should be demonstrated.[10] | The stability of the analyte and IS in the biological matrix should be established. |
Experimental Protocols for Internal Standard Validation
The following are detailed, step-by-step methodologies for key experiments in internal standard validation. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.
Evaluation of Internal Standard Response Variability
Objective: To ensure the consistency of the IS signal across an analytical run and between runs. Significant variability in the IS response can indicate issues with sample processing, instrument performance, or matrix effects.
Experimental Protocol:
-
Sample Set: Prepare a full analytical batch including calibration standards, low, medium, and high concentration quality control (QC) samples, and blank samples.
-
Procedure:
-
Add a constant concentration of the IS to all samples (except the double blank).
-
Process and analyze the samples according to the bioanalytical method.
-
-
Data Analysis:
-
Plot the IS response for all samples in the order of injection.
-
Visually inspect the plot for any trends, drifts, or sudden changes in the IS response.[2]
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) of the IS response for all samples containing the IS.
-
-
Acceptance Criteria: The %CV of the IS response should typically be within a predefined limit (e.g., ≤ 15-20%). Any significant trends or deviations should be investigated.
Causality and Trustworthiness: A consistent IS response across the analytical run provides confidence that the analytical process is under control. This experiment is self-validating in that a low %CV is a direct measure of the reproducibility of the sample processing and analysis steps for the IS.
Assessment of Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the IS in the presence of other components in the sample.
Experimental Protocol:
-
Sample Set:
-
At least six different sources of blank biological matrix.
-
Blank matrix spiked with the IS at its working concentration.
-
-
Procedure:
-
Process and analyze the blank matrix samples and the blank matrix spiked with the IS.
-
-
Data Analysis:
-
Compare the chromatograms of the blank matrix samples with the chromatogram of the blank matrix spiked with the IS.
-
-
Acceptance Criteria: The response in the blank matrix at the retention time of the IS should be less than a specified percentage (e.g., ≤ 20%) of the response of the IS at the lower limit of quantification (LLOQ).
Causality and Trustworthiness: This experiment directly addresses the potential for endogenous components in the matrix to interfere with the detection of the IS. By using multiple sources of the matrix, the robustness of the method's selectivity is challenged, thus building trust in the results.
Investigation of Matrix Effects
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the IS.
Experimental Protocol:
-
Sample Set:
-
Neat solution of the IS at a known concentration.
-
Post-extraction spiked samples: Blank matrix from at least six different sources is extracted, and the resulting extract is spiked with the IS at the same concentration as the neat solution.
-
-
Procedure:
-
Inject and analyze the neat solution and the post-extraction spiked samples.
-
-
Data Analysis:
-
Calculate the matrix factor (MF) for the IS for each matrix source:
-
MF = (Peak response of IS in post-extraction spiked sample) / (Peak response of IS in neat solution)
-
-
Calculate the coefficient of variation (%CV) of the matrix factors across the different matrix sources.
-
-
Acceptance Criteria: The %CV of the matrix factor should be within a predefined limit (e.g., ≤ 15%).
Causality and Trustworthiness: This experiment isolates the effect of the matrix on the IS signal by introducing the IS after the extraction process. A low %CV for the matrix factor across different sources indicates that the matrix has a consistent and predictable effect on the IS, which is crucial for accurate quantification.
Visualizing the Workflow: Internal Standard Selection and Validation
The following diagrams illustrate the key decision points and workflows in the selection and validation of an internal standard.
Caption: Decision workflow for selecting an appropriate internal standard.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1,3-propanediol-d4
In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 2-Phenyl-1,3-propanediol-d4. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for understanding the causality behind these essential safety measures, thereby fostering a culture of proactive safety and regulatory compliance.
Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is paramount. 2-Phenyl-1,3-propanediol is classified as a hazardous chemical that can cause serious eye damage.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.
| Hazard Classification | Description | Primary Precaution |
| Serious Eye Damage/Eye Irritation | Category 1 | Wear protective eye/face protection.[2] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear appropriate protective gloves and clothing.[3] |
| Inhalation | May cause irritation of the respiratory tract. | Avoid dust formation and ensure adequate ventilation.[2] |
| Ingestion | May be harmful if swallowed. | Do not ingest; practice good laboratory hygiene.[4] |
This intrinsic hazard profile dictates that 2-Phenyl-1,3-propanediol-d4 cannot be treated as common laboratory waste. Improper disposal, such as discarding it in standard trash receptacles or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and regulatory penalties.[5]
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe disposal of 2-Phenyl-1,3-propanediol-d4, ensuring compliance with general laboratory safety standards set forth by a facility's Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[6][7]
The foundational step in proper chemical waste management is accurate characterization.
-
Hazardous Waste Determination: Based on its properties, 2-Phenyl-1,3-propanediol-d4 must be classified as hazardous waste.[5] Your institution's Environmental Health and Safety (EHS) department should be consulted to ensure compliance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA).[8]
-
Segregation: This waste must be segregated from non-hazardous waste streams. Furthermore, it should not be mixed with incompatible chemicals. 2-Phenyl-1,3-propanediol is incompatible with strong oxidizing agents.[2][3] Mixing incompatible waste streams can lead to dangerous chemical reactions.
The integrity of the waste containment is critical to preventing leaks and exposures.
-
Container Material: Utilize a chemically resistant container that will not react with the waste. For solid 2-Phenyl-1,3-propanediol-d4, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[9]
-
Container Condition: Ensure the container is in good condition, free from cracks or defects, and has a securely sealing lid.[10]
-
Capacity: Do not overfill waste containers. A general rule is to fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[10]
Accurate and clear labeling is a critical, non-negotiable step mandated by OSHA and the EPA.[11][12]
-
Content Identification: The label must clearly identify the contents as "Hazardous Waste" and list the full chemical name: "2-Phenyl-1,3-propanediol-d4." Avoid using chemical formulas or abbreviations.[12]
-
Hazard Communication: The label should include the appropriate hazard warnings, such as "Causes Serious Eye Damage." GHS pictograms should be used where applicable.
Designated and properly managed storage areas are essential for preventing accidents.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. The secondary containment should be made of a compatible material and be large enough to hold the entire contents of the primary container.
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors.[13]
The final step is the transfer of the waste to a licensed disposal facility.
-
Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and disposal of the waste.[8] These professionals are trained to handle, transport, and dispose of hazardous materials in accordance with all regulations.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation creates a "cradle-to-grave" record of the waste's journey.[8]
Emergency Procedures for Spills
In the event of a spill, a swift and appropriate response is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the area.
-
Don Appropriate PPE: At a minimum, this includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, labeled waste container.[14] Avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill before placing it in the waste container.[14]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and the contaminated absorbent for disposal as hazardous waste.[14]
-
Report the Incident: Report all spills to your supervisor and the EHS department, regardless of size.
Logical Framework for Disposal Decisions
To aid in the decision-making process for the disposal of 2-Phenyl-1,3-propanediol-d4, the following workflow diagram illustrates the key steps and considerations.
Sources
- 1. Containment of Nuclear Weapons Act 2003, Schedule [irishstatutebook.ie]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. danielshealth.com [danielshealth.com]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. epa.gov [epa.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ethz.ch [ethz.ch]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-1,3-propanediol-d4
This guide provides essential safety and logistical information for the handling and disposal of 2-Phenyl-1,3-propanediol-d4. As a deuterated analog of a pharmaceutical standard, this compound requires meticulous handling to ensure personnel safety and maintain experimental integrity.[1] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you, the research professional, to work with confidence and security.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with a chemical is the foundational step in developing a robust safety protocol. While deuteration does not significantly alter the chemical's reactive properties, the hazards of the parent compound, 2-Phenyl-1,3-propanediol, are fully applicable.
Core Hazard Profile
The most significant, non-negotiable hazard associated with 2-Phenyl-1,3-propanediol is its potential to cause severe and irreversible eye damage.[2] It is formally classified under the Globally Harmonized System (GHS) as Eye Damage Category 1 (H318).[2] This classification necessitates a higher level of precaution than for substances that are merely eye irritants. Other potential hazards include skin and respiratory irritation, particularly when handling the compound in its solid, powdered form.[3][4]
| Property | Value | Source(s) |
| Chemical Name | 2-Phenyl-1,3-propanediol-d4 | [5] |
| CAS Number | 98704-00-8 | [5] |
| Appearance | White Solid | [5] |
| Molecular Formula | C₉H₈D₄O₂ | [5] |
| Molecular Weight | 156.22 g/mol | [5] |
| GHS Pictogram | GHS05 (Corrosion) | |
| GHS Signal Word | Danger | [4] |
| Primary Hazard | H318: Causes serious eye damage | [2] |
| Storage | 2-8°C, in a dry, cool, well-ventilated place | [3][5] |
Risk Assessment Workflow
Before any procedure, a dynamic risk assessment must be performed. This is not a one-time event but a continuous process of evaluating the specific tasks to be performed. The goal is to minimize exposure potential by applying the principle of "As Low As Reasonably Achievable" (ALARA).
Caption: Standard sequence for donning and doffing PPE.
Step-by-Step Donning Procedure:
-
Gown: Put on the disposable gown, ensuring it is fully closed in the back.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on chemical splash goggles and, if necessary, a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up and over the cuffs of the gown.
Step-by-Step Doffing Procedure:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside of the glove with your bare inner glove. Dispose of them immediately in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it. This contains the contamination on the inside. Dispose of it in the designated waste.
-
Eye/Face Protection: Remove goggles and/or face shield by handling the strap. Place in a designated area for decontamination if they are reusable.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside with your bare skin.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [3]
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and exposure to waste handlers.
PPE Disposal
All disposable PPE used while handling 2-Phenyl-1,3-propanediol-d4 (gowns, gloves) must be considered hazardous waste.
-
Procedure: Place all used disposable PPE directly into a designated, clearly labeled hazardous waste container within the laboratory. [6]Do not place it in regular trash receptacles.
Chemical Waste Disposal
Disposal of the chemical itself, whether in pure form or in solution, must adhere to institutional and local regulations for hazardous waste. [3][7]
Caption: Workflow for the safe disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Containment: Use a dedicated, compatible, and properly labeled hazardous waste container. [7]2. Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents, including solvents and their approximate concentrations. [7]3. Accumulation: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the lab. [8]4. Pickup: Schedule a waste collection with your institution's Environmental Health & Safety (EHS) department before quantity or time limits are exceeded. [8][9]5. Empty Containers: The original product container must also be treated as hazardous waste. It should be triple-rinsed with a suitable solvent, and this rinsate must be collected and added to the appropriate hazardous waste stream. [7] By adhering to this comprehensive guide, you establish a multi-layered defense system that protects you, your colleagues, and the integrity of your research.
References
-
Carl ROTH. Safety Data Sheet: 1,3-Propanediol. [Link]
-
Pharmaffiliates. Product Page: 2-Phenyl-1,3-propanediol-d4. [Link]
-
KM Pharma Solution Private Limited. MSDS - 2-Phenyl-1,3-Propanediol. [Link]
-
PubChem. Compound Summary: 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information. [Link]
-
OKCHEM. (n.d.). Safety Overview Of 1,3 propanediol. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Synergy Recycling. Disposal of deuterium (D₂). [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
3M. PPE Solutions for Chemical Industries. [Link]
-
Veeprho. Product Page: 2-Phenyl-1,3-propanediol-D4. [Link]
-
UC San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
-
MicroCare. Is Personal Protective Equipment Required When Working with Solvents?. [Link]
-
PubChem. Compound Summary: 2-Amino-1-phenyl-1,3-propanediol. National Center for Biotechnology Information. [Link]
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]
-
University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. youtube.com [youtube.com]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
